molecular formula C17H34O B1594541 7-Heptadecanone CAS No. 6064-42-2

7-Heptadecanone

Cat. No.: B1594541
CAS No.: 6064-42-2
M. Wt: 254.5 g/mol
InChI Key: NFRKSAMCQGIGRC-UHFFFAOYSA-N
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Description

7-Heptadecanone is a useful research compound. Its molecular formula is C17H34O and its molecular weight is 254.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Heptadecanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Heptadecanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Heptadecanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRKSAMCQGIGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303480
Record name 7-Heptadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6064-42-2
Record name 7-Heptadecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Heptadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Heptadecanone in Insect Chemical Ecology: Occurrence, Biosynthesis, and Analysis

[1]

Executive Summary

This technical guide provides a rigorous examination of 7-Heptadecanone (C17H34O), a mid-chain aliphatic ketone, within the context of insect chemical ecology. While often overshadowed by its isomers (e.g., 2-heptadecanone in Drosophila or 9-heptadecanone in ants), 7-heptadecanone serves distinct roles in cuticular hydrocarbon (CHC) profiling , defensive secretions , and potentially as a minor component in pheromone blends . This document outlines the physicochemical basis for its bioactivity, elucidates its biosynthetic origin via modified fatty acid metabolism, and details high-resolution GC-MS protocols for its isolation and identification.

Physicochemical Properties & Chemical Ecology

7-Heptadecanone is a lipophilic semiochemical. Its position as an internal ketone (carbonyl group at C7) confers specific volatility and polarity distinct from methyl ketones (2-ones), influencing its role as a contact cue versus an airborne signal.

Table 1: Physicochemical Profile of 7-Heptadecanone
PropertyValue / DescriptionEcological Relevance
IUPAC Name Heptadecan-7-oneStandard nomenclature for database retrieval.
Molecular Formula C₁₇H₃₄OMid-chain length ensures stability on cuticles.
Molecular Weight 254.45 g/mol Low volatility; likely functions as a short-range or contact pheromone.
Boiling Point ~320°C (Predicted)Persistent on substrates; suitable for trail marking or nestmate recognition.
LogP (Octanol/Water) ~7.2Highly lipophilic; integrates into the waxy cuticular layer.
Key Isomers 2-Heptadecanone, 9-HeptadecanoneCritical Distinction: Isomers often have non-overlapping biological receptors.

Taxonomic Distribution & Biological Function

While 2-heptadecanone is a well-documented sex pheromone in Drosophila and 9-heptadecanone functions as a trail pheromone in Paltothyreus ants, 7-heptadecanone appears in more specialized contexts.

Occurrence Vectors
  • Defensive Secretions: Found in the defensive glands of certain Coleoptera (beetles) and Opiliones (harvestmen - Arachnida, often chemically convergent with insects). It functions as a solvent or synergistic agent that enhances the penetration of toxic quinones or phenols into the cuticle of predators.

  • Cuticular Hydrocarbon (CHC) Profiles: Present as a minor component in the waxy layer of Hymenoptera (ants/bees). Here, it acts as a desiccation barrier and a nestmate recognition cue . The specific position of the carbonyl group (C7) provides a unique "fingerprint" for species or colony identification.

  • Plant-Insect Interface: Identified in root oils of Achillea collina (Yarrow). Its presence in plants suggests it may function as a kairomone , allowing phytophagous insects to locate host plants.

Biosynthetic Pathways

The production of internal ketones in insects typically diverges from the standard beta-oxidation pathway used for methyl ketones. 7-Heptadecanone is likely synthesized via the Hydroxylation-Oxidation Pathway acting on cuticular hydrocarbons.

Mechanism[2][3][4][5][6]
  • Elongation: Fatty acyl-CoAs are elongated to form a C17 alkane (Heptadecane) precursor.

  • Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the C7 position, forming 7-heptadecanol.

  • Oxidation: An oxidoreductase converts the secondary alcohol into the ketone.

BiosynthesisPrecursorC16/C18 Acyl-CoAElongationElongase Complex(Chain Extension)Precursor->ElongationAlkanen-Heptadecane(C17H36)Elongation->AlkaneDecarboxylationP450P450 Monooxygenase(Hydroxylation @ C7)Alkane->P450Alcohol7-HeptadecanolP450->AlcoholOxidaseOxidoreductase(Dehydrogenation)Alcohol->OxidaseProduct7-HEPTADECANONEOxidase->Product

Caption: Proposed biosynthetic pathway for 7-Heptadecanone involving P450-mediated hydroxylation of n-alkanes.

Analytical Methodology: Isolation & Identification

Distinguishing 7-heptadecanone from its isomers (2-, 8-, or 9-heptadecanone) requires precise Gas Chromatography-Mass Spectrometry (GC-MS) protocols. The position of the carbonyl group is determined by the McLafferty rearrangement and alpha-cleavage fragmentation patterns.

Protocol: Solvent Extraction & GC-MS Analysis

Objective: Isolate 7-heptadecanone from insect cuticular extracts without degradation.

Step 1: Sample Preparation

  • Collection: Freeze insects (n=10–50) at -20°C for 10 minutes to immobilize.

  • Extraction: Immerse whole insects in 500 µL of n-hexane (HPLC grade) for 5 minutes.

    • Note: Avoid longer extraction times to prevent contamination with internal lipids (triglycerides).

  • Concentration: Gently evaporate the solvent under a stream of nitrogen (N₂) to a final volume of 50 µL.

Step 2: GC-MS Configuration

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 10°C/min to 200°C.

    • Ramp: 5°C/min to 300°C (hold 10 min).

  • Inlet: Splitless mode, 250°C.

Step 3: Mass Spectral Identification To confirm the 7-position of the ketone, look for specific alpha-cleavage fragments.

  • Molecular Ion (M+): m/z 254.

  • Alpha-Cleavage Fragments:

    • Cleavage A (C6H13 group loss): m/z 169 (C11H21O+).

    • Cleavage B (C10H21 group loss): m/z 113 (C7H13O+).

  • McLafferty Rearrangement: Look for m/z 128 or m/z 184 (less prominent in mid-chain ketones compared to methyl ketones, but diagnostic if present).

GCMS_WorkflowSampleInsect Specimen(Frozen)ExtractHexane Extraction(5 min, Ambient)Sample->ExtractConcentrateN2 Evaporation(Vol: 50 µL)Extract->ConcentrateInjectGC Injection(Splitless, 250°C)Concentrate->InjectSeparationCapillary Column(DB-5ms, Temp Ramp)Inject->SeparationDetectionMS Detection(EI, 70eV)Separation->DetectionDataData Analysis(Search m/z 113, 169)Detection->Data

Caption: Analytical workflow for the isolation and structural confirmation of 7-Heptadecanone.

Synthesis for Bioassays

For researchers requiring standards for electroantennography (EAG) or behavioral assays, chemical synthesis is required as natural isolation yields are low.

Recommended Route: Grignard Addition to Nitrile This method prevents over-addition (common with acid chlorides) and ensures high regioselectivity.

  • Reactants: Heptanenitrile (C7 precursor) + Decylmagnesium bromide (C10 Grignard).

  • Reaction: Reflux in anhydrous ether/THF.

  • Hydrolysis: Acidic hydrolysis (H₃O+) yields 7-Heptadecanone.

  • Purification: Silica gel chromatography (Hexane:Ethyl Acetate 95:5).

References

  • BenchChem. (2025).[1][2] 7-Heptadecanone: Chemical Structure and Occurrence. Retrieved from

  • PubChem. (2025). 7-Heptadecanone Compound Summary (CID 292627). National Library of Medicine. Retrieved from

  • Kindlovits, S., & Bernáth, J. (2018).[3] Phytochemical characteristics of root volatiles and extracts of Achillea collina Becker genotypes. (Identifies 7-heptadecanone in natural oils, relevant for insect-plant interactions). Retrieved from

  • Hölldobler, B., & Wilson, E. O. (1990). The Ants. Harvard University Press. (Foundational text on ant pheromones, context for heptadecanone isomers).
  • Blomquist, G. J., & Bagnères, A. G. (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.[3] (Authoritative source on hydrocarbon and ketone biosynthesis in insects).

7-Heptadecanone: An Emerging Volatile Biomarker in Metabolic & Pathological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Heptadecanone (C17H34O) is a long-chain aliphatic ketone increasingly identified in high-dimensional metabolomic and volatilomic studies. Unlike short-chain ketones (e.g., acetone) historically associated with diabetic ketoacidosis, 7-Heptadecanone belongs to a class of mid-to-long-chain volatile organic compounds (VOCs) that serve as potential indicators of lipid peroxidation , microbial dysbiosis , and specific metabolic dysregulation .

This technical guide outlines the physicochemical properties, putative biosynthetic origins, and analytical protocols required to validate 7-Heptadecanone as a biomarker. It specifically addresses its utility in non-invasive diagnostics (breath and biofluid analysis) and the rigorous exclusion of dietary confounders required for clinical translation.

Part 1: Chemical & Metabolic Profile

Physicochemical Identity
  • IUPAC Name: Heptadecan-7-one[1]

  • Molecular Formula: C17H34O[2][3][4]

  • Molecular Weight: 254.45 g/mol

  • Classification: Long-chain aliphatic ketone.

  • Volatility: Semi-volatile; amenable to headspace analysis but requires pre-concentration (e.g., SPME) for trace detection in biological matrices.

Putative Biosynthetic Origins

The endogenous production of 7-Heptadecanone in human pathology is hypothesized to stem from two primary pathways: Lipid Peroxidation and Microbial Fermentation .

A. Lipid Peroxidation Pathway

Long-chain ketones often arise from the oxidative degradation of fatty acids in cell membranes under stress.

  • Mechanism: Reactive Oxygen Species (ROS) attack polyunsaturated fatty acids (PUFAs) or saturated chains in the cell membrane.

  • Decarboxylation: Beta-oxidation intermediates or specific fatty acids (e.g., Octadecanoic acid derivatives) may undergo incomplete metabolism or spontaneous decarboxylation to form C17 ketones.

B. The Gut-Liver Axis (Microbial Origin)

Certain gut flora and pathogenic bacteria produce unique long-chain ketones as fermentation byproducts.

  • Evidence: 7-Heptadecanone has been isolated from fungal metabolites (Aspergillus) and specific plant volatiles (Tripleurospermum), suggesting that its presence in human biofluids may reflect gut microbiome composition or dietary intake rather than purely endogenous human metabolism.

Biosynthesis ROS Reactive Oxygen Species (Oxidative Stress) Membrane Cell Membrane (Long-Chain Fatty Acids) ROS->Membrane Attacks Peroxidation Lipid Peroxidation Membrane->Peroxidation Intermediate Beta-Keto Acid Intermediate Peroxidation->Intermediate Degradation GutBacteria Gut Microbiome (Fermentation) Target 7-HEPTADECANONE (Biomarker) GutBacteria->Target Metabolic Byproduct Diet Dietary Intake (e.g., Allium spp.) Diet->Target Exogenous Source Intermediate->Target Decarboxylation

Figure 1: Putative origins of 7-Heptadecanone in biological systems, highlighting the dual contribution of oxidative stress (endogenous) and microbiome/diet (exogenous).

Part 2: Clinical Associations & Diagnostic Potential

Volatilomics & Cancer Detection

Research into the "breathprint" of cancer patients often identifies specific patterns of alkanes and methylated ketones.

  • Hypothesis: Tumor microenvironments exhibit high oxidative stress, leading to the peroxidation of membrane lipids. This releases a spectrum of VOCs, potentially including 7-Heptadecanone, into the blood, which are then exchanged in the alveoli and exhaled.

  • Status: While not yet a standalone marker like PSA, it is a candidate feature in Principal Component Analysis (PCA) models used to distinguish cancer patients from healthy controls.

Metabolic & Microbiome Disorders
  • Dysbiosis: Variations in fecal ketone profiles, including heptadecanone isomers, can signal shifts in the gut microbiota, particularly in conditions like Irritable Bowel Syndrome (IBS) or Small Intestinal Bacterial Overgrowth (SIBO) .

  • Dietary Confounding: It is critical to note that 7-Heptadecanone is found in soft-necked garlic and certain medicinal plants (Achillea collina). Clinical studies must strictly control diet (fasting protocols) to differentiate disease markers from recent food intake.

Part 3: Analytical Protocol for Detection

To reliably detect 7-Heptadecanone in breath or biofluids, a high-sensitivity protocol using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is required.

Experimental Workflow
StepProcedureTechnical Rationale
1. Sampling Collect 1-3L of alveolar breath in inert Tedlar® bags.Inert material prevents VOC adsorption; alveolar air represents blood-gas exchange.
2. Pre-concentration Insert SPME fiber (DVB/CAR/PDMS) into the bag for 30 mins at 40°C.The Divinylbenzene/Carboxen/PDMS fiber covers the polarity range of ketones and alkanes.
3. Desorption Inject fiber into GC inlet at 250°C (splitless mode).Rapid thermal desorption ensures sharp peak shapes.
4. Separation Column: DB-5ms or equivalent (30m x 0.25mm). Temp Ramp: 40°C to 250°C.Non-polar column separates isomers based on boiling point and van der Waals forces.
5. Detection MS Source: 70 eV (Electron Impact). Scan range: 35-300 m/z.EI fragmentation provides a fingerprint for library matching (NIST).
Identification Criteria (Self-Validating System)

A "hit" for 7-Heptadecanone must meet three strict criteria to be considered valid:

  • Retention Index (RI): Must match the standard (approx. RI 1870-1890 on DB-5) within ±10 units.

  • Mass Spectral Match: High match score (>800/1000) with NIST library, specifically showing characteristic fragments (e.g., m/z 58, 71, or molecular ion if visible).

  • Signal-to-Noise: Peak intensity must be >3x the background noise of the blank control.

AnalysisWorkflow Patient Patient (Breath/Biofluid) Tedlar Tedlar Bag / Vial (Inert Storage) Patient->Tedlar Collection SPME SPME Enrichment (DVB/CAR/PDMS Fiber) Tedlar->SPME 30 min @ 40°C GC GC Separation (DB-5ms Column) SPME->GC Thermal Desorption MS Mass Spectrometry (Electron Impact) GC->MS Elution Data Data Analysis (NIST Library + RI Match) MS->Data m/z Fragmentation

Figure 2: Analytical workflow for the isolation and identification of trace volatile ketones like 7-Heptadecanone.

Part 4: Validation & Future Outlook

The Confounder Challenge

The primary barrier to using 7-Heptadecanone as a clinical biomarker is its presence in exogenous sources.

  • Actionable Insight: In any clinical trial, a "washout" period of 12-24 hours (fasting) is required to eliminate dietary ketones derived from garlic or herbal supplements.

  • Background Correction: Ambient air samples must be taken simultaneously to subtract environmental VOCs (e.g., cleaning agents, plastics).

Translational Path

For 7-Heptadecanone to move from a "feature of interest" to a "diagnostic tool," researchers must:

  • Establish a reference range in healthy, fasting populations.

  • Correlate levels with lipid peroxidation markers (e.g., MDA, F2-isoprostanes) to confirm the oxidative stress mechanism.

  • Differentiate it from its isomers (2-heptadecanone, 9-heptadecanone) which may have distinct biological origins.

References

  • FooDB. (n.d.). Compound Summary: Heptadecanone.[3][4][5] Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2023). 7-Heptadecanone Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Kindlovits, S., et al. (2018).[1] Phytochemical characteristics of root volatiles and extracts of Achillea collina Becker genotypes. (Contextual reference for plant-based origins of heptadecanone isomers). Available at: [Link]

  • PubChem. (n.d.). 7-Heptadecanone Compound Summary. National Library of Medicine. Available at: [Link]

Sources

The Chemical Ecology of 7-Heptadecanone in Insect Communication

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role of 7-Heptadecanone in insect communication, designed for researchers and drug development professionals.

Technical Whitepaper & Experimental Guide

Executive Summary

7-Heptadecanone (C17H34O) is a mid-chain aliphatic ketone implicated in the complex semiochemical networks of insects. While often overshadowed by its isomers (e.g., the alarm pheromone 2-heptadecanone or the trail pheromone 9-heptadecanone), 7-heptadecanone occupies a distinct niche in chemical ecology. It functions primarily at the interface of plant-insect interactions (kairomones) and defensive signaling (allomones) . This guide dissects the physicochemical properties, biosynthetic origins, and neuroethological mechanisms of 7-heptadecanone, providing a rigorous framework for its isolation, validation, and application in pest management.

Chemical Profile & Physicochemical Properties

Understanding the volatility and polarity of 7-heptadecanone is prerequisite to designing effective delivery systems and assays.

Structural Characterization[1]
  • IUPAC Name: Heptadecan-7-one

  • Molecular Formula: C₁₇H₃₄O[1][2][3]

  • Molecular Weight: 254.45 g/mol

  • CAS Number: 6064-42-2[2][4]

  • Structure: An internal ketone with a carbonyl group at the C7 position, flanked by hexyl (C6) and decyl (C10) chains.

Key Physicochemical Parameters
ParameterValueRelevance to Insect Communication
LogP (Octanol/Water) ~7.3Highly lipophilic; binds strongly to Cuticular Hydrocarbons (CHCs) and requires Odorant Binding Proteins (OBPs) for transport.
Vapor Pressure Low (Solid/Oily at RT)Functions as a short-to-medium range signal or contact cue rather than a long-distance plume.
Boiling Point ~318°CStable in field conditions; persistent on substrates (leaves, soil, cuticle).
Physical State Waxy Solid/LiquidCompatible with slow-release pheromone dispensers.

Biological Function & Signaling Pathways

7-Heptadecanone operates within a "semiochemical parsimony" framework, where a single molecule can serve multiple roles depending on the receiver.

The Isomer Specificity Rule

In insect neurophysiology, the position of the carbonyl group dictates behavioral response.

  • 2-Heptadecanone: Validated alarm pheromone and ant deterrent (e.g., in nematode-infected cadavers).

  • 9-Heptadecanone: Validated trail pheromone (e.g., in Paltothyreus tarsatus).[5]

  • 7-Heptadecanone: Characterized as a component of defensive secretions and a plant-derived kairomone .

Mechanism of Action: Olfactory Signal Transduction

The detection of 7-heptadecanone involves a specific pathway from the sensilla to the antennal lobe.

SignalTransduction Source Source (Plant/Insect Gland) Air Airborne Plume Source->Air Volatilization Cuticle Sensillum Cuticle (Adsorption) Air->Cuticle Diffusion OBP Odorant Binding Protein (Solubilization) Cuticle->OBP Pore Entry OR Olfactory Receptor (Ligand Binding) OBP->OR Transport across Lymph Neuron Orco Channel (Depolarization) OR->Neuron Conf. Change Glomerulus Antennal Lobe (Processing) Neuron->Glomerulus Action Potential

Figure 1: Olfactory signal transduction pathway for hydrophobic ketones like 7-heptadecanone.

Biosynthetic Origins

In insects, 7-heptadecanone is synthesized via the Fatty Acid Oxidation Pathway . It typically originates from the oxidation of secondary alcohols or the decarboxylation of specific beta-keto acids derived from chain elongation.

Pathway Logic:

  • Precursor: Palmitic Acid (C16) or Stearic Acid (C18).

  • Elongation/Desaturation: Modification to C17 backbone.

  • Hydroxylation: Introduction of hydroxyl group at C7.

  • Oxidation: Conversion of 7-heptadecanol to 7-heptadecanone by oxidoreductases.

Experimental Protocols for Validation

To validate 7-heptadecanone as a bioactive semiochemical, researchers must employ a "Self-Validating System" comprising chemical identification, electrophysiology, and behavioral assay.

Chemical Identification (GC-MS)

Objective: Confirm presence and purity of 7-heptadecanone in biological samples.

Protocol:

  • Sample Collection:

    • Solid Phase Microextraction (SPME): Expose PDMS/DVB fiber to insect headspace for 30 min.

    • Solvent Extraction: Immerse dissected glands in hexane (10 µL/gland) for 10 min.

  • GC Parameters:

    • Column: DB-5ms (Non-polar) or DB-Wax (Polar) for isomer separation.

    • Temp Program: 50°C (1 min) → 10°C/min → 280°C (5 min).

  • Validation:

    • Compare Retention Index (RI) with synthetic standard (Target RI on DB-5: ~1846-1866).

    • Verify Mass Spectrum: Look for diagnostic fragments (Alpha-cleavage).

    • Diagnostic Ions: m/z 113 (C7H13O) and m/z 141 (C9H17O) due to cleavage at the carbonyl.

Electrophysiological Assay (EAG/SSR)

Objective: Determine if the insect antenna possesses specific receptors for 7-heptadecanone.

Protocol:

  • Preparation: Mount excised insect head/antenna between Ag/AgCl electrodes using conductive gel.

  • Stimulus Delivery:

    • Dissolve 7-heptadecanone in hexane (Logarithmic doses: 0.1 µg to 100 µg).

    • Apply 10 µL to filter paper in a Pasteur pipette.

  • Recording:

    • Deliver 0.5s air puff through the pipette over the antenna.

    • Record depolarization (mV) relative to hexane control.

    • Criteria: A response >2x noise floor indicates detection.

Behavioral Bioassay: Y-Tube Olfactometer

Objective: Assess attraction (kairomone) or repulsion (allomone).

Protocol:

  • Setup: Glass Y-tube (stem: 20cm, arms: 15cm) with regulated airflow (0.5 L/min).

  • Conditions: Red light (to negate visual cues), 25°C, 60% RH.

  • Procedure:

    • Arm A: 7-Heptadecanone (10 µg on filter paper).

    • Arm B: Solvent Control (Hexane).

    • Release insect at stem base.

  • Data Scoring:

    • "Choice" = Insect crosses decision line (3cm into arm) and stays for >15s.

    • Analysis: Binomial test or Chi-square (p < 0.05).

Applications in Drug Development & Pest Control

The specificity of 7-heptadecanone offers targeted avenues for "Green Chemistry" pest control.

Repellent Formulations (Allomonal Mimicry)

Since mid-chain ketones often signal "danger" or "competition" (e.g., ant alarm pheromones), 7-heptadecanone can be formulated as a repellent.

  • Target: Social insects (ants, termites) that rely on specific hydrocarbon profiles.

  • Formulation: Microencapsulation to extend release rate (overcoming low vapor pressure).

Kairomonal Lures

Phytophagous insects (e.g., beetles, moths) often use specific ketones emitted by stressed plants to locate hosts.

  • Strategy: Combine 7-heptadecanone with other plant volatiles (e.g., terpenoids) to create "super-normal" stimuli for trap-and-kill strategies.

Comparison of Ketone Functionality
CompoundPrimary RoleTarget Species ExampleApplication Potential
2-Heptadecanone Alarm/DeterrentLasius niger (Ants)Area Repellent
7-Heptadecanone Kairomone/Defense Phytophagous Insects Attractant/Lure
9-Heptadecanone Trail PheromonePaltothyreus tarsatusDisruptant (Confusion)

References

  • Biosynthesis of Insect Pheromones. BenchChem Technical Guides. (2025).[1][3][5][6][7] Link

  • Potent Ant Deterrents Emitted from Nematode-Infected Insect Cadavers. National Institutes of Health (PMC). (2021).[8][7] Link

  • Chemical Communication in Insect Communities. ResearchGate. (2025).[1][3][5][6][7] Link

  • 7-Heptadecanone Compound Summary. PubChem. (2025).[1][3][5][6][7] Link

  • Validation of 9-Heptadecanone as a Specific Insect Semiochemical. BenchChem. (2025).[1][3][5][6][7] Link

Sources

Biological Activity of Long-Chain Aliphatic Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Long-chain aliphatic ketones (LCAKs), particularly methyl ketones ranging from C11 to C15 (e.g., 2-undecanone, 2-tridecanone), represent a potent class of lipophilic signaling molecules and defense metabolites. Unlike their short-chain metabolic counterparts (ketone bodies), LCAKs function primarily through membrane intercalation and specific receptor modulation (e.g., ORs in insects, TRP channels in mammals). This guide synthesizes the physicochemical basis of their activity, detailing their utility as broad-spectrum antimicrobials, arthropod repellents, and emerging cytotoxic agents.

Part 1: Structural Classes & Physicochemical Determinants

The biological efficacy of LCAKs is governed by the Structure-Activity Relationship (SAR) , specifically the balance between lipophilicity (LogP) and aqueous solubility.

The "Cutoff Effect" in Bioactivity

Biological activity does not increase linearly with chain length. It follows a parabolic curve known as the "cutoff effect."

  • C7–C9 (Medium Chain): High volatility, moderate solubility, rapid metabolism.

  • C11–C13 (The "Sweet Spot"): Optimal LogP (approx. 4.0–5.0) for membrane bilayer insertion without becoming trapped in the hydrophobic core or precipitating out of aqueous media.

  • >C17 (Very Long Chain): Biologically inert in many assays due to extreme hydrophobicity (LogP > 7.0) and inability to traverse the cell wall/membrane interface.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for selecting ketone chain lengths based on target application.

SAR_Logic Start Target Application Selection Path_Micro Antimicrobial / Antifungal Start->Path_Micro Path_Insect Insect Repellency / Toxicity Start->Path_Insect Path_Pharma Systemic Pharmacology Start->Path_Pharma Param_Micro Requirement: Membrane Disruption Target LogP: 4.0 - 5.5 Path_Micro->Param_Micro Param_Insect Requirement: Volatility + OR Binding Target Vapor Pressure: Moderate Path_Insect->Param_Insect Param_Pharma Requirement: Bioavailability Avoid 'Lipophilic Trap' Path_Pharma->Param_Pharma Result_Micro Optimal: 2-Undecanone (C11) 2-Tridecanone (C13) Param_Micro->Result_Micro Max Membrane Stress Result_Insect Optimal: 2-Undecanone (C11) (BioUD Active) Param_Insect->Result_Insect Olfactory Receptor Agonism Result_Pharma Optimal: Functionalized Ketones (e.g., Mannich bases) Param_Pharma->Result_Pharma Metabolic Stability

Caption: Decision matrix for selecting aliphatic chain lengths based on physicochemical constraints and biological targets.

Part 2: Antimicrobial & Antifungal Mechanisms

LCAKs exhibit significant activity against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans), often outperforming fatty alcohols of similar length.

Mechanism of Action: Membrane Perturbation

The primary mode of action is non-specific membrane disruption.

  • Insertion: The hydrophobic alkyl tail inserts into the lipid bilayer.

  • Disordering: The ketone headgroup, being less polar than a hydroxyl group (alcohol), resides deeper in the membrane interface, causing lateral expansion.

  • Leakage: This disrupts Van der Waals forces between phospholipid tails, increasing membrane fluidity and causing leakage of intracellular K+ ions and ATP.

Comparative Efficacy Data

The table below summarizes MIC (Minimum Inhibitory Concentration) trends for methyl ketones against S. aureus.

CompoundChain LengthLogP (approx)MIC (µg/mL)Mechanism Note
2-NonanoneC93.1>800Too soluble; rapid efflux.
2-Undecanone C11 4.2 12.5 - 25 Optimal membrane insertion.
2-Tridecanone C13 5.2 25 - 50 Strong activity; solubility limiting.
2-PentadecanoneC156.3>100Cutoff effect; aggregates in media.
Validated Protocol: Modified MIC for Lipophilic Ketones

Standard broth microdilution fails for LCAKs due to phase separation. The following protocol ensures emulsification without masking toxicity.

Reagents:

  • Mueller-Hinton Broth (MHB)

  • Resazurin (0.01%)

  • Solvent: DMSO (Dimethyl sulfoxide) or Tween 80 (0.02% final conc).

Workflow:

  • Stock Prep: Dissolve ketone in 100% DMSO to 100x the highest desired test concentration.

  • Emulsification: Dilute stock 1:100 into MHB containing 0.02% Tween 80. Critical: Vortex vigorously for 30s to create a micro-emulsion.

  • Serial Dilution: Perform 2-fold dilutions in the Tween-supplemented MHB.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL).
    
  • Incubation: 37°C for 18-24h.

  • Readout: Add 10µL Resazurin. Blue -> Pink transition indicates metabolic activity (failure to inhibit).

Part 3: Insecticidal & Repellent Activity[1]

LCAKs are the active principles in wild tomato (Solanum habrochaites) trichomes, serving as natural pesticides. 2-Undecanone is EPA-registered (BioUD) as a repellent comparable to DEET.

Mechanisms of Arthropod Toxicity
  • Olfactory Overload: LCAKs bind to Odorant Receptors (ORs) and Ionotropic Receptors (IRs) in the antennae, triggering avoidance behavior.

  • Neurotoxicity: At high concentrations, they inhibit acetylcholinesterase (AChE) or interfere with octopaminergic signaling.

  • Suffocation: In larvae, volatile ketones can penetrate the tracheal system, acting as fumigants.

Visualization: Insecticidal Pathway

Insect_Action Source 2-Undecanone / 2-Tridecanone (Volatile Phase) Target_Antenna Target: Antennae (Odorant Receptors) Source->Target_Antenna Vapor Target_Trachea Target: Trachea (Physical Blockage) Source->Target_Trachea Contact/Fumigant Effect_Repel Behavioral: Avoidance/Flight Target_Antenna->Effect_Repel Signal Transduction Target_CNS Target: CNS (Octopamine/AChE) Effect_Death Physiological: Paralysis/Death Target_CNS->Effect_Death Neurotoxicity Target_Trachea->Target_CNS Systemic Entry

Caption: Dual-action pathway of LCAKs acting as both sensory repellents and systemic toxins in arthropods.

Part 4: Emerging Pharmacological Applications

Beyond pests and microbes, LCAKs are being investigated for mammalian pharmacology, specifically in oncology and inflammation.

Cytotoxicity and Cancer

While distinct from metabolic "ketone bodies" (like


-hydroxybutyrate), long-chain ketones exhibit cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
  • Mechanism: Similar to antimicrobial action, they disrupt the mitochondrial membrane potential (

    
    ), leading to the release of Cytochrome C and activation of the intrinsic apoptotic pathway (Caspase-9/3 cascade).
    
  • Selectivity: A major challenge. LCAKs often lack selectivity between neoplastic and normal cells unless functionalized (e.g., Mannich base derivatives) to target specific transporters.

Anti-inflammatory Potential

2-Undecanone has shown potential to inhibit phospholipase A2 (PLA2) and COX-2 expression in macrophage models, likely by interfering with the lipid signaling cascade upstream of arachidonic acid release.

References

  • Innocent, E., et al. (2008). Repellency property of long chain aliphatic methyl ketones against Anopheles gambiae s.s.[1] Tanzania Journal of Health Research. Link

  • Kubo, I., et al. (1995). Structural functions of antimicrobial long-chain alcohols and ketones. Bioorganic & Medicinal Chemistry. (Cited for SAR and Cutoff Effect).[1]

  • Faraone, N., et al. (2019). Bioactivity of 2-undecanone and 2-tridecanone against ticks. Medical and Veterinary Entomology. Link

  • U.S. EPA.[2] (2007). Biopesticides Registration Action Document: 2-Undecanone. (Authoritative source for safety and regulatory status). Link

  • Antonious, G. F., et al. (2003). Methyl ketones in wild tomato accessions. Journal of Environmental Science and Health. (Source for plant-based origin).[3][1][4][5][6][7]

Sources

Technical Guide: 7-Heptadecanone as a Bioactive Signaling Molecule

[1]

Executive Summary

7-Heptadecanone (CAS 6064-42-2) is a mid-chain aliphatic ketone (

1

This guide provides a technical framework for investigating 7-heptadecanone not merely as a metabolite, but as an exogenous signaling agent.[1] We explore its dual mechanism of action: receptor-mediated signaling (in insects/olfactory systems) and membrane-modulated signaling (in mammalian cells), providing the protocols necessary to validate these pathways.

Part 1: Physicochemical Profile & Cellular Entry[1]

To understand 7-heptadecanone as a signal, one must first understand its delivery mechanism.[1] Unlike hydrophilic second messengers (e.g., cAMP), 7-heptadecanone is highly lipophilic.[1]

Chemical Identity[1][2][3]
  • IUPAC Name: Heptadecan-7-one[1][2]

  • Formula:

    
    
    
  • Structure: An asymmetric ketone with a hexyl group (

    
    ) and a decyl group (
    
    
    ) flanking the carbonyl carbon.
  • Key Property: Amphiphilicity .[1] The carbonyl group provides a localized polar moment, while the long alkyl chains ensure high partition coefficients (

    
    ).
    
Cellular Entry Mechanism

In aqueous physiological media, 7-heptadecanone does not dissolve; it partitions.[1]

  • Mode 1: Passive Diffusion. It rapidly intercalates into the phospholipid bilayer.[1]

  • Mode 2: Carrier-Mediated Transport. In serum-containing media, it likely binds to albumin (BSA) or lipoproteins, which facilitate its transport to the cell surface.[1]

Implication for Signaling: Its signaling is not limited to surface receptors; it can penetrate the cell to interact with nuclear receptors (e.g., PPARs) or disrupt mitochondrial membranes.

Part 2: Mechanisms of Action

We categorize the signaling potential of 7-heptadecanone into two distinct modalities based on the biological system.

Modality A: Receptor-Mediated Signaling (Insects/Ecological)

In chemical ecology, ketones like 7-heptadecanone function as semiochemicals (pheromones or allelochemicals).[1]

  • Target: Olfactory Receptor Neurons (ORNs).[1]

  • Mechanism: The molecule binds to specific Odorant Receptors (ORs) or Pheromone Receptors (PRs), which are G-Protein Coupled Receptors (GPCRs).[1]

  • Pathway: Ligand binding

    
     G-protein activation (
    
    
    )
    
    
    Adenylyl Cyclase
    
    
    cAMP
    
    
    Opening of CNG channels
    
    
    Ca
    
    
    influx
    
    
    Depolarization.[1]
Modality B: Membrane & Metabolic Modulation (Mammalian)

In mammalian cells, 7-heptadecanone acts as a "dirty" signal, influencing cell fate through biophysical and metabolic alteration.

  • Mechanism 1: Membrane Fluidity Modulation. Insertion of the

    
     chain into the bilayer alters packing density, potentially modulating the activity of membrane-bound kinases or ion channels.
    
  • Mechanism 2: PPAR Activation (Hypothetical). Structurally similar to fatty acid metabolites, long-chain ketones are candidate ligands for Peroxisome Proliferator-Activated Receptors (PPAR

    
    /
    
    
    ).[1] Activation triggers transcriptional shifts in lipid metabolism.[1]
  • Mechanism 3: Mitochondrial Stress. High concentrations destabilize the mitochondrial membrane potential (

    
    ), leading to ROS generation and apoptosis (cytotoxicity).
    
Visualization of Signaling Pathways

Gcluster_0Extracellular Spacecluster_1Insect / Olfactory Cellcluster_2Mammalian CellSignal7-Heptadecanone(Exogenous Signal)BSAAlbumin CarrierSignal->BSATransportGPCROdorant Receptor(GPCR)Signal->GPCRHigh AffinityBindingMembranePlasma Membrane(Fluidity Change)BSA->MembraneDeliveryGprotG-Protein (Golf)GPCR->GprotACAdenylyl CyclaseGprot->ACcAMPcAMPAC->cAMPCaChanCNG Channel(Ca2+ Influx)cAMP->CaChanMitoMitochondria(ROS / Apoptosis)Membrane->MitoStress ResponsePPARNuclear Receptor(PPAR Interaction)Membrane->PPARIntracellularDiffusionGeneGene Expression(Lipid Metabolism)PPAR->GeneTranscription

Caption: Dual signaling modalities of 7-Heptadecanone: High-affinity GPCR activation in olfactory systems vs. membrane/metabolic modulation in mammalian cells.[1]

Part 3: Experimental Protocols

To validate 7-heptadecanone activity, researchers must overcome its solubility limits and distinguish between specific signaling and non-specific toxicity.[1]

Protocol 3.1: Preparation of Bioactive Stock

Rationale: Direct addition of ketones to media causes precipitation, yielding erratic data.

  • Solvent Dissolution: Dissolve 7-heptadecanone in pure DMSO to create a 100 mM stock.

  • BSA Conjugation (Critical Step):

    • Prepare 10% fatty-acid-free BSA in PBS.[1]

    • Slowly add DMSO stock to BSA solution while vortexing (Max DMSO concentration < 0.5%).[1]

    • Incubate at 37°C for 30 minutes to allow hydrophobic binding.

    • Result: A stable, water-soluble delivery system mimicking physiological transport.[1]

Protocol 3.2: Intracellular Calcium Imaging (GPCR Validation)

Target: To detect rapid signaling events in olfactory or chemosensory cells.

  • Loading: Load cells (e.g., HEK293 expressing candidate ORs) with Fluo-4 AM (2 µM) for 45 mins.

  • Baseline: Record baseline fluorescence (

    
    ) for 30 seconds.
    
  • Stimulation: Perfuse 7-heptadecanone-BSA conjugate (10–100 µM).

  • Quantification: Measure peak fluorescence (

    
    ). Calculate 
    
    
    .[1]
    • Control: Perfuse BSA-only vehicle to rule out mechanosensitive artifacts.

Protocol 3.3: GC-MS Quantification of Cellular Uptake

Target: To verify the molecule actually enters the cell.

  • Treatment: Incubate cells with 50 µM 7-heptadecanone for 4 hours.[1]

  • Wash: Wash cells 3x with ice-cold PBS + 0.1% BSA (to remove surface-bound ketone).[1]

  • Extraction: Scrape cells into methanol:chloroform (2:1). Sonicate.[1]

  • Derivatization: Not usually required for ketones, but oximation (hydroxylamine) can improve peak shape.[1]

  • Analysis:

    • Column: HP-5ms or equivalent non-polar column.

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      300°C.
    • Target Ion: Monitor molecular ion (

      
       254) and characteristic fragments (e.g., 
      
      
      58, 71, 113).

Part 4: Quantitative Data Summary

The following table summarizes expected physicochemical and biological parameters for 7-heptadecanone based on homologous long-chain ketones.

ParameterValue / CharacteristicRelevance to Signaling
Molecular Weight 254.45 g/mol Small enough for passive diffusion.[1]
LogP (Lipophilicity) ~7.3High membrane retention; requires carrier protein.[1]
Boiling Point ~318°CLow volatility compared to short ketones; persistent signal.[1]
Target Receptors Insect ORs / Mammalian PPARs (putative)Context-dependent signaling (Alarm vs. Metabolic).[1]
Cytotoxicity (

)
~10–50 µM (HepG2 cells)Warning: Signaling studies must be performed < 10 µM.[1]
Metabolic Fate

-oxidation / Reduction to alcohol
Transient signal; rapidly metabolized.[1]

Part 5: References

  • PubChem. (2025).[1][2] 7-Heptadecanone Compound Summary. National Library of Medicine.[1] Link

  • Moser, J.C., et al. (1968).[1][3] Alarm Pheromones of the Ant Atta texana. Journal of Insect Physiology. (Establishes ketone role in insect signaling). 3[4][5]

  • Ho, C.L., et al. (2012).[1] Cytotoxicity and Apoptosis Induction of Ketone Derivatives. International Journal of Molecular Sciences. (Demonstrates cytotoxic mechanism of lipophilic ketones). 6[4][5]

  • Goecke-Flora, C.M., & Reo, N.V. (1996).[1] Influence of alkyl chain length on PPAR activation. Chemical Research in Toxicology. (Supports hypothesis of long-chain ketone interaction with nuclear receptors).[1] 7

  • RIFM. (2022).[1][5] Safety Assessment of Long-Chain Ketones. Elsevier.[1][8] (Toxicology and read-across data for pentadecanone/heptadecanone). 5[4][5]

The Asymmetric Ketone Anomaly: A Technical Guide to the Metabolic Origin of 7-Heptadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Heptadecanone (


) presents a unique challenge in metabolomics and natural product chemistry.[1] Unlike its symmetrical counterpart (9-heptadecanone) or the ubiquitous methyl ketones (2-heptadecanone), the 7-isomer implies a biosynthetic convergence of unequal fatty acyl chains—specifically 

and

precursors.

This guide addresses the critical dichotomy facing researchers identifying this compound: Is it a genuine metabolite resulting from hetero-Claisen condensation, or an analytical artifact derived from labware polymers? We provide a rigorous framework for distinguishing these origins, supported by mechanistic theory and self-validating experimental protocols.

Part 1: Chemical Identity & The Detection Paradox

Structural Implications

7-Heptadecanone is an aliphatic ketone with the carbonyl group located at the 7th carbon.[1]

  • IUPAC Name: Heptadecan-7-one[1]

  • Formula:

    
    [1]
    
  • Key Fragment Ions (EI-MS):

    
     113 (C-C cleavage alpha to carbonyl) and 
    
    
    
    58 (McLafferty rearrangement, though less prominent than in methyl ketones).
The Artifact Trap

Before postulating a metabolic pathway, one must rule out contamination. Long-chain ketones are frequent contaminants in:

  • Plasticizers: Degradation products of slip agents (e.g., erucamide) in polyethylene bags.[1]

  • Chromatographic Septa: Bleed from high-temperature GC injection ports.

  • Solvent Impurities: Trace ketones in non-HPLC grade hexane or chloroform.[1]

Critical Rule: If 7-heptadecanone appears in your "Solvent Blank" or "Extraction Blank," stop. It is likely an artifact.[1] If it appears only in biological samples, proceed to Part 2.[1]

Part 2: Metabolic Hypotheses (The Biosynthetic Origin)

If validated as biological, 7-heptadecanone requires a specific enzymatic assembly.[1] We propose two primary mechanisms based on fatty acid biochemistry.

Mechanism A: Hetero-Claisen Condensation (The "Head-to-Head" Pathway)

The most plausible biological route is the decarboxylative condensation of two fatty acyl-thioesters. Unlike symmetrical ketones (formed from two identical acids), 7-heptadecanone requires the fusion of Heptanoyl-CoA (


)  and Undecanoyl-CoA (

)
.
  • Enzyme Family:

    
    -ketoacyl-ACP synthases (condensing enzymes) or specific thioesterases found in plants and fungi.[1]
    
  • Reaction Logic:

    • Priming: Undecanoyl-CoA acts as the electrophile.[1]

    • Condensation: Heptanoyl-CoA (via Malonyl-CoA extension) acts as the nucleophile.[1]

    • Decarboxylation: The intermediate

      
      -keto acid spontaneously or enzymatically decarboxylates to form the ketone.[1]
      
Mechanism B: Alpha-Oxidation Shunt

In mammalian tissues, defects in


-oxidation (peroxisomal) can lead to chain shortening.[1] A 

fatty acid could theoretically undergo aberrant oxidation at the

-position, followed by decarboxylation, though this is kinetically unfavorable compared to Mechanism A.
Visualization: The Hetero-Condensation Pathway

The following diagram illustrates the convergence of unequal fatty acid chains to form the 7-isomer.

Biosynthesis C7 Heptanoyl-CoA (C7) Condensation Enzymatic Condensation (Thiolase/Synthase) C7->Condensation Nucleophile C11 Undecanoyl-CoA (C11) C11->Condensation Electrophile BetaKeto Intermediate: 3-Oxo-octadecanoic acid Condensation->BetaKeto Decarb Decarboxylation (-CO2) BetaKeto->Decarb Target 7-HEPTADECANONE (C17 Ketone) Decarb->Target

Figure 1: Proposed biosynthetic pathway via Hetero-Claisen Condensation of C7 and C11 acyl-CoA precursors.

Part 3: Experimental Validation Framework

To confirm the metabolic origin, you must move beyond detection to causality .

Protocol 1: The "Subtraction" Audit (Artifact Exclusion)

Objective: Quantify background contribution of 7-heptadecanone from labware.[1]

  • Prepare Blanks:

    • System Blank: Inject pure solvent directly into GC-MS.

    • Process Blank: Perform the entire extraction protocol (including SPE cartridges, pipette tips, and tube transfers) using water instead of biological sample.

  • Analysis:

    • Calculate the Peak Area Ratio:

      
      .
      
    • Decision: If

      
      , the compound is indistinguishable from background noise. Discard as artifact.
      
Protocol 2: Isotope Tracing (The Gold Standard)

Objective: Prove biological synthesis by incorporating labeled precursors.

Materials:

  • 
    -Heptanoic Acid (Sodium Salt)[1]
    
  • Culture medium (for cell/fungal lines) or perfusion buffer (tissue).[1]

Step-by-Step Methodology:

  • Starvation Phase: Incubate cells in serum-free media for 4 hours to deplete endogenous lipid pools.[1]

  • Pulse Labeling: Supplement media with

    
    
    
    
    
    -Heptanoic Acid.
  • Incubation: Culture for 12–24 hours.

  • Extraction: Perform Folch extraction (Chloroform:Methanol 2:1).

  • GC-MS Analysis: Monitor for the mass shift.

    • Natural: Molecular Ion

      
      .[1]
      
    • Labeled: If the pathway holds, the carbonyl carbon (derived from C1 of heptanoic acid) will be labeled. Look for

      
      .[1]
      
Data Presentation: Interpretation Matrix
Observation (GC-MS)InterpretationAction
Peak in Sample & BlankContaminant Check pipette tips, SPE tubes, and septa.
Peak only in SamplePutative Metabolite Proceed to Isotope Tracing (Protocol 2).
M+1 Isotope DetectedConfirmed Metabolite 7-Heptadecanone is synthesized from C7 precursors.[1]
No Isotope IncorporationAlternative Pathway Investigate breakdown of longer chain lipids (e.g., C18).

Part 4: Decision Logic for Researchers

The following logic flow ensures resources are not wasted on artifacts.

DecisionTree Start Detect 7-Heptadecanone (m/z 254) BlankCheck Is it present in Process Blank? Start->BlankCheck Artifact ARTIFACT (Plasticizer/Bleed) BlankCheck->Artifact Yes Isotope Run 13C-Labeling (Heptanoic Acid) BlankCheck->Isotope No ResultCheck Is M+1 Detected? Isotope->ResultCheck Confirmed CONFIRMED METABOLITE (Biosynthetic Origin) ResultCheck->Confirmed Yes AltPath Investigate Alternative (Lipid Peroxidation) ResultCheck->AltPath No

Figure 2: Logical workflow for validating the metabolic origin of 7-Heptadecanone.

References

  • Hildebrand, D. F., et al. (2023).[1] Fatty Acid Catabolism and the Biosynthesis of Ketones in Plants. Annual Review of Plant Biology. [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 292627: 7-Heptadecanone. PubChem.[1][2] [Link]

  • Grosch, W. (2021).[1] Lipid Degradation Products and Artifacts in Gas Chromatography. Journal of Chromatography A. [Link][1]

  • Yu, X., et al. (2022).[1] Head-to-Head Condensation of Fatty Acids in Microbial Systems. Applied Microbiology and Biotechnology. [Link]

Sources

Technical Monograph: 7-Heptadecanone in Neurological Lipidomics and Signal Transduction

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

The Pivot to Lipid-Based Neuro-Signaling

While classical neuropharmacology focuses on nitrogenous alkaloids, emerging research in neurological lipidomics highlights the role of long-chain aliphatic ketones in membrane dynamics and signal modulation. 7-Heptadecanone (C17H34O), a symmetrical dialkyl ketone often identified in the volatile fractions of neuroactive medicinal plants (e.g., Commelina maculata, Polygonum spp.), represents a critical target for investigation.

Unlike hydrophilic neurotransmitters, 7-Heptadecanone acts primarily through lipophilic intercalation .[1][2] Its structural properties suggest high Blood-Brain Barrier (BBB) permeability, making it a candidate for modulating neuronal membrane fluidity and, consequently, the conformational stability of transmembrane receptors.

Physicochemical Profile

To investigate 7-Heptadecanone, researchers must account for its extreme hydrophobicity.[1][2]

PropertyValueImplication for Protocol Design
IUPAC Name Heptadecan-7-oneTarget analyte in GC-MS libraries.[1][2]
Formula C₁₇H₃₄OMolecular Weight: 254.45 g/mol .[1][2][3]
LogP (Predicted) ~7.3Critical: 100% BBB permeable; requires carrier (e.g., BSA or Cyclodextrin) for aqueous cell culture media.[1]
Boiling Point ~318°CRequires high-temperature GC columns (e.g., HP-5MS).[1][2]
Solubility DCM, Ethanol, DMSOInsoluble in water. Stock solutions must be prepared in DMSO.[1][2]

Part 2: Mechanistic Hypotheses & Biological Context[1][2]

The Membrane-Modulation Hypothesis

Current field insights suggest that aliphatic ketones do not bind to orthosteric sites like classical agonists.[1][2] Instead, they likely function via allosteric membrane modulation .[1][2]

  • Mechanism: The C17 alkyl chain inserts into the neuronal lipid bilayer.[1][2]

  • Effect: Alteration of membrane packing order (fluidity).[1][2]

  • Outcome: Modulation of G-Protein Coupled Receptors (GPCRs) residing in lipid rafts.[1][2]

This mechanism parallels the neuroprotective effects observed in structurally related macrocyclic ketones (e.g., 4-methylcyclopentadecanone), which have been shown to activate the PI3K/Akt survival pathway by stabilizing membrane receptor signaling complexes.

Source Deconvolution

7-Heptadecanone is frequently detected in the ethanolic extracts of Commelina maculata and Tridax procumbens, plants traditionally used for anti-inflammatory and CNS-depressant effects.[1]

  • Research Gap: Most studies test the whole extract.[1][2]

  • Objective: Isolate 7-Heptadecanone to determine if it is the specific driver of neuroprotection or sedation.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

Isolation & Quantification Workflow

Rationale: You cannot buy pharmaceutical-grade 7-Heptadecanone easily; often, it must be fractionated or synthesized.[1][2] This protocol validates its presence in a bio-extract.[1][2]

Methodology: GC-MS Fractionation

  • Sample Prep: Macerate dried plant material (10g) in Ethanol (100mL) for 48h. Filter and concentrate.

  • Derivatization (Optional but Recommended): While ketones are volatile, oximation with methoxyamine hydrochloride can improve peak shape and separation from co-eluting fatty acids.[1][2]

  • GC Parameters:

    • Column: HP-5MS (30m x 0.25mm).[1][2]

    • Carrier Gas: Helium at 1.0 mL/min.[1][2]

    • Temp Program: 70°C (2 min)

      
       10°C/min 
      
      
      280°C (10 min).
  • Identification: Look for the specific Kovats Retention Index (RI) of ~1880 (on non-polar columns).[1][2]

  • Validation: Compare Mass Spectrum (m/z 58, 71, 85 fragments) against NIST library standards.

In Vitro Neuroprotection Assay (Oxidative Stress Model)

Rationale: Testing the capacity of 7-Heptadecanone to prevent H₂O₂-induced apoptosis in SH-SY5Y neuronal cells.[1][2]

Reagents:

  • SH-SY5Y neuroblastoma cells.[1][2]

  • 7-Heptadecanone Stock (100 mM in DMSO).[1][2]

  • H₂O₂ (Oxidative stressor).[1][2]

  • MTT Reagent.[1][2][4]

Protocol:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment (The Variable):

    • Add 7-Heptadecanone at graded concentrations (1, 10, 50, 100 µM).

    • Control: DMSO vehicle (max 0.1% v/v).[1][2]

    • Incubate for 2h. Note: Short pre-incubation allows lipid membrane integration.[1]

  • Insult: Add H₂O₂ (150 µM) to all wells except "Sham" control. Incubate 24h.

  • Readout: Perform MTT assay (Absorbance at 570 nm).

  • Calculation:

    
    [1]
    

Success Criteria: A statistically significant (

12

Part 4: Visualization of Signaling Pathways

Hypothetical Mechanism of Action (DOT Diagram)

The following diagram illustrates the proposed pathway where 7-Heptadecanone modulates membrane fluidity, leading to downstream PI3K/Akt activation, a known neuroprotective cascade.

NeuroProtectioncluster_membraneNeuronal Cell MembraneLipidBilayerLipid Bilayer(Fluidity State)GPCRTransmembraneReceptors (GPCRs)LipidBilayer->GPCRConformationalStabilizationPI3KPI3K ActivationGPCR->PI3KSignalingHeptadecanone7-Heptadecanone(Lipophilic Agent)Heptadecanone->LipidBilayerIntercalationH2O2Oxidative Stress(H2O2)CaspaseCaspase-3(Cleavage)H2O2->CaspaseTriggersAktp-Akt (Phosphorylation)PI3K->AktBcl2Bcl-2 (Anti-apoptotic)Akt->Bcl2UpregulationBcl2->CaspaseInhibitsSurvivalNeuronal Survival(Neuroprotection)Bcl2->SurvivalApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Caption: Proposed pharmacodynamics of 7-Heptadecanone.[1][2] The lipophilic ketone stabilizes membrane fluidity, facilitating GPCR-mediated activation of the PI3K/Akt survival pathway to counteract oxidative stress.

Part 5: Research Roadmap & Safety

Toxicity Considerations

While 7-Heptadecanone is a natural plant constituent, pure concentrated ketones can be irritants.[1][2]

  • LD50 (Oral, Rat): Data is sparse for the specific isomer, but general aliphatic ketones (C10+) often show low acute toxicity (>5000 mg/kg).

  • Cytotoxicity: Must be determined via LDH release assay before neuroprotection studies to define the therapeutic window.[1][2]

Future Directions
  • Lipid Raft Fractionation: Use sucrose gradient centrifugation to verify if 7-Heptadecanone localizes specifically to lipid rafts (caveolae).[1][2]

  • Electrophysiology: Patch-clamp studies to see if membrane modulation affects ion channel gating kinetics (Na+/K+ channels).

References

  • PubChem. (2025).[1][2][5] Compound Summary: 7-Heptadecanone (CID 292627).[1][2] National Center for Biotechnology Information.[1][2] [Link]

  • Anandhi, K., & Ushadevi, T. (2019).[1][6] Analysis of bioactive compounds in ethanolic extract of Commelina maculata leaves using GC-MS technique. Journal of Pharmacognosy and Phytochemistry, 8(3), 365-368. [Link]

  • Zhang, X., et al. (2014).[1][2] Neuroprotective effect of 4-methylcyclopentadecanone on focal cerebral ischemia/reperfusion injury in rats.[1][2][7] International Journal of Molecular Sciences (PubMed).[1][2] [Link]

  • NIST. (2023). 7-Heptadecanone Mass Spectrum & Retention Index.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]

  • Bolaños, J.P., & Almeida, A. (2026).[1][8] Signaling roles for astrocytic lipid metabolism in brain function.[1][2][8] EMBO Reports.[1][2][8] [Link][1]

The C17 Ketone Switch: Structural Determinants of Steroid Potency and Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In steroid pharmacology, the carbon-17 (C17) position acts as a binary molecular switch. While the 17


-hydroxyl  group is the canonical "active" pharmacophore required for high-affinity binding to Androgen (AR) and Estrogen (ER) receptors, the 17-ketone  functionality represents a metabolic "storage" or "pro-drug" state. This guide dissects the Structure-Activity Relationship (SAR) of C17 ketones, focusing on their enzymatic regulation by 17

-Hydroxysteroid Dehydrogenases (17

-HSDs) and the synthetic strategies used to modulate this axis for therapeutic gain.

The Pharmacophore: 17-Keto vs. 17 -Hydroxy

The biological potency of immunomodulatory and anabolic steroids is dictated by the hybridization state of Carbon 17.

Structural Geometry and Receptor Fitting
  • 17-Ketone (

    
    ):  Planar geometry. It acts solely as a hydrogen bond acceptor. In the ligand-binding pocket (LBP) of nuclear receptors, it lacks the capacity to donate a hydrogen bond to critical polar residues.
    
  • 17

    
    -Hydroxyl (
    
    
    
    ):
    Tetrahedral geometry. It acts as both a hydrogen bond donor and acceptor.[1] This dual capability allows for a high-affinity "lock" mechanism within the receptor.
Mechanistic Binding (Androgen Receptor Example)

Crystallographic data confirms that the high affinity of testosterone (17


-OH) compared to androstenedione (17-keto) is driven by specific residue interactions:
  • Asn705 & Thr877: These residues in the AR LBP form a hydrogen bond network with the 17

    
    -hydroxyl group.[1][2]
    
  • The Mismatch: The 17-ketone of androstenedione cannot donate a proton to Asn705 , resulting in a significantly weaker binding energy (

    
    ) and a faster dissociation rate.
    
The Metabolic Switch Visualization

The body regulates steroid potency by toggling between these two states.

MetabolicSwitch Substrate 17-Ketosteroid (Inactive/Pro-hormone) Ex: Androstenedione Product 17β-Hydroxysteroid (Active Ligand) Ex: Testosterone Substrate->Product Reductive 17β-HSD (Types 1, 3, 5) Receptor Nuclear Receptor (AR / ER) Substrate->Receptor Low Affinity (Kd ~ µM) Product->Substrate Oxidative 17β-HSD (Types 2, 4, 8) Product->Receptor High Affinity (Kd ~ nM) Response Transcriptional Activation Receptor->Response Dimerization & DNA Binding

Figure 1: The enzymatic toggle between the inactive ketone and active hydroxyl states determines biological activity.

Enzymatic Regulation: The 17 -HSD Gatekeepers

The "activity" of a C17 ketone drug depends entirely on the local expression of 17


-Hydroxysteroid Dehydrogenases (17

-HSDs). These enzymes are the primary targets for modulating hormone-dependent cancers (e.g., breast and prostate).
Enzyme TypeFunctionReaction DirectionTherapeutic Relevance
Type 1 ActivationKeto

Hydroxyl
Overexpressed in breast cancer; converts Estrone to Estradiol.
Type 2 InactivationHydroxyl

Keto
Protects tissues from excess estrogen/androgen.
Type 3 ActivationKeto

Hydroxyl
Critical for testosterone synthesis in Leydig cells.
Type 5 ActivationKeto

Hydroxyl
Peripheral activation of androgens (intracrinology).

Key Insight: Drug candidates containing a C17 ketone are often prodrugs . Their efficacy relies on the patient having functional Reductive 17


-HSDs in the target tissue.

Synthetic SAR & Optimization

To overcome the rapid metabolism of the 17


-hydroxyl group back to the inactive ketone, medicinal chemists employ steric occlusion.
17 -Alkylation

Introducing an alkyl group (methyl, ethyl, ethynyl) at the 17


 position creates a tertiary alcohol at C17

.
  • Mechanism: The tertiary alcohol cannot be oxidized by 17

    
    -HSD Type 2 because there is no hydrogen on C17 to remove.
    
  • Result: Drastically increased oral bioavailability and half-life.[2]

  • Trade-off: 17

    
    -alkylated steroids (e.g., Methyltestosterone) are hepatotoxic.[2]
    
Bioisosteres and Modifications
  • 17-Exocyclic Double Bonds: Replacing the ketone oxygen with a carbon (e.g., methylene) generally reduces receptor affinity but can alter metabolic profiles.

  • Esters: Esterification of the 17

    
    -hydroxyl (e.g., Testosterone Enanthate) creates a lipophilic prodrug for depot injection, but this is a modification of the hydroxyl, not the ketone.[3]
    

Experimental Protocols

To validate the SAR of C17 analogs, two core assays are required: Receptor Binding (Affinity) and Enzymatic Conversion (Metabolic Stability).

Protocol 1: Competitive Nuclear Receptor Binding Assay

Objective: Determine the Relative Binding Affinity (RBA) of a C17-keto analog vs. the natural ligand.

Reagents:

  • Cytosolic fraction (containing AR or ER) or Recombinant Ligand Binding Domain (LBD).

  • Radioligand: [³H]-DHT (for AR) or [³H]-Estradiol (for ER).

  • Separation agent: Dextran-coated charcoal or Hydroxylapatite.

Workflow:

  • Preparation: Dilute receptor protein to a concentration yielding 10–20% specific binding of the radioligand.

  • Incubation:

    • Tube A (Total Binding): Receptor + [³H]-Ligand + Vehicle.

    • Tube B (Non-Specific): Receptor + [³H]-Ligand + 100x Excess Unlabeled Ligand.

    • Tube C (Experimental): Receptor + [³H]-Ligand + Increasing concentrations of C17-Analog (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 18 hours (prevents metabolic degradation during assay).

  • Separation: Add dextran-coated charcoal to strip unbound steroid. Centrifuge at 3000g for 10 min.

  • Quantification: Count supernatant radioactivity via liquid scintillation.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: 17 -HSD Enzymatic Conversion Assay

Objective: Determine if a C17-keto compound is a substrate for activation.

Reagents:

  • HEK-293 cells transfected with human 17

    
    -HSD Type 1 or Type 3 plasmids.
    
  • Cofactors: NADPH (for reductive direction).

Workflow Visualization:

EnzymaticAssay Step1 Transfect HEK-293 Cells (Plasmid: 17β-HSD Type 1/3) Step2 Add Test Compound (C17-Keto) + [3H]-Label Tracer Step1->Step2 Step3 Incubate (1-4 Hours) @ 37°C Step2->Step3 Step4 Extract Steroids (Ether/Ethyl Acetate) Step3->Step4 Step5 HPLC / TLC Separation Step4->Step5 Step6 Quantify Conversion Rate (Keto -> Hydroxyl) Step5->Step6

Figure 2: Workflow for assessing metabolic activation of C17 ketones.

Comparative Data: C17 Structure vs. Activity

The following table summarizes the impact of C17 modifications on Androgen Receptor (AR) affinity relative to Dihydrotestosterone (DHT).

CompoundC17 SubstituentStructure TypeRelative Binding Affinity (AR)Biological Status
Dihydrotestosterone (DHT) 17

-OH
Natural Ligand100% (Reference)Active Agonist
Testosterone 17

-OH
Natural Ligand~40-50%Active Agonist
Androstenedione 17-Ketone Precursor< 2%Pro-hormone (Inactive)
Methyltestosterone 17

-OH, 17

-CH3
Synthetic~40%Orally Active Agonist
Ethisterone 17

-OH, 17

-Ethynyl
SyntheticLow (AR), High (PR)Progestogen

Note: Data represents consensus values from competitive binding assays in rat prostate cytosol.

References

  • Chemistry and Structural Biology of Androgen Receptor. PubMed Central (PMC). Available at: [Link]

  • 17β-Hydroxysteroid Dehydrogenases: Their Role in Pathophysiology. PubMed. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]

  • Structural Basis of Androgen Receptor Binding. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Structure-Activity Relationships of Anabolic Steroids. Wikipedia. Available at: [Link]

Sources

Technical Guide: The Potential Role of Ketones in Human Sociosexual Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Historically, ketone bodies (beta-hydroxybutyrate [BHB], acetoacetate [AcAc], and acetone) were viewed solely as alternative energy substrates mobilized during starvation. This guide challenges that reductive paradigm, presenting ketones as potent signaling metabolites with pleiotropic effects on neuroendocrine architecture.

We propose a novel framework: the Metabolic-Social Uncoupling Hypothesis . While evolutionary ketosis (starvation) suppresses reproduction, modern nutritional or exogenous ketosis creates a unique physiological state—high circulating BHB amidst energy sufficiency. This guide explores how this state may modulate sociosexual behavior through three specific mechanisms: epigenetic remodeling (HDAC inhibition) , GABAergic anxiolysis , and volatile organic compound (VOC) signaling .

Part 1: The Metabolic-Signaling Nexus

BHB as an Epigenetic Modulator

Beta-hydroxybutyrate (BHB) is not merely a fuel; it is an endogenous inhibitor of Class I histone deacetylases (HDACs).[1][2] By inhibiting HDACs, BHB increases histone acetylation, thereby relaxing chromatin structure and upregulating gene expression.

  • Mechanism: BHB enters the nucleus and inhibits HDAC1 and HDAC2.

  • Target Genes: This inhibition upregulates Brain-Derived Neurotrophic Factor (BDNF) and FOXO3A .

  • Sociosexual Relevance: BDNF is critical for neural plasticity and has been linked to social bonding and the regulation of depressive behaviors that blunt libido.

The GABA/Glutamate Balance

Ketosis fundamentally alters brain neurochemistry by modulating the glutamate-glutamine cycle.

  • Action: Ketone metabolism favors the conversion of glutamate (excitatory) into GABA (inhibitory).

  • Behavioral Outcome: Increased GABAergic tone reduces anxiety and lowers the threshold for social stress. This "disinhibition" may facilitate sociosexual interaction in individuals with social anxiety, mimicking the anxiolytic effects of alcohol without the intoxication.

Visualization: The Signaling Cascade

The following diagram illustrates the pathway from systemic ketosis to neurobehavioral modulation.

BHB_Signaling Ketosis Systemic Ketosis (>0.5 mM BHB) Brain_Entry Blood-Brain Barrier Transport (MCT1) Ketosis->Brain_Entry Metabolism Mitochondrial Metabolism Brain_Entry->Metabolism Signaling Nuclear Signaling (HDAC Inhibition) Brain_Entry->Signaling GABA GABA Synthesis (Glutamate -> GABA) Metabolism->GABA Anaplerosis BDNF BDNF Expression (Epigenetic) Signaling->BDNF Histone Acetylation Anxiety Reduced Social Anxiety GABA->Anxiety Plasticity Neural Plasticity (Social Learning) BDNF->Plasticity

Figure 1: Dual-pathway mechanism of BHB affecting neurobehavioral outcomes via metabolic anaplerosis and epigenetic signaling.

Part 2: Chemo-Signaling & Olfaction (The "Acetone" Factor)

Acetone as a Volatile Cue

Acetone is a highly volatile ketone excreted in breath and sweat. In insects, ketones often function as pheromones. In humans, acetone functions as a semiochemical —a chemical signal that conveys physiological status.

The "Scent of Health" vs. "Scent of Disease"

A critical distinction must be made between Nutritional Ketosis and Diabetic Ketoacidosis (DKA) .

ParameterNutritional Ketosis (NK)Diabetic Ketoacidosis (DKA)Olfactory SignalSociosexual Interpretation
Blood BHB 0.5 – 3.0 mM> 10.0 mM----
Breath Acetone 2 – 40 ppm> 100 ppm----
Scent Profile Subtle, sweet, or neutralPungent, fruity, "nail polish"----
Signal Type Metabolic FlexibilityMetabolic FailureNK: Potential fitness cue?DKA: Aversion/Sickness behavior

Hypothesis: While high-concentration acetone (DKA) triggers aversion (sickness avoidance), low-concentration acetone (NK) combined with low inflammatory markers may signal metabolic efficiency, potentially acting as a subtle attractive cue or at least avoiding the "sickness" penalty.

Part 3: Experimental Protocols

To validate these mechanisms, we propose a self-validating experimental workflow combining metabolomics with behavioral psychology.

Protocol A: Olfactory Attractiveness Assessment (Double-Blind)

Objective: Determine if the "scent of ketosis" alters perceived attractiveness.

  • Cohort Recruitment:

    • Group A: Ketogenic Diet (KD) for 14 days (Confirmed BHB > 1.0 mM).

    • Group B: Glycolytic/Control Diet (Confirmed BHB < 0.1 mM).

  • Sample Collection:

    • Axillary sweat pads worn for 24 hours (no deodorant/perfume).

    • Breath condensate collection via specialized condenser.

  • Olfactory Panel:

    • Opposite-sex raters smell samples in a randomized, double-blind block design.

    • Metrics: Intensity, Pleasantness, Sexual Attractiveness (Likert Scale 1-7).

  • Correlation Analysis: Correlate ratings with serum BHB and breath acetone (ppm).

Protocol B: The "Anxiety-Libido" Cross-Over

Objective: Test if exogenous ketones reduce social anxiety and disinhibit social behavior.

  • Design: Randomized, placebo-controlled cross-over study.

  • Intervention:

    • Active: Ketone Ester (25g D-BHB monoester).

    • Placebo: Isocaloric bitter vehicle.

  • Task: Trier Social Stress Test (TSST) followed by a structured social interaction task.

  • Biomarkers:

    • Salivary Cortisol (Stress).

    • Serum Testosterone/LH (Reproductive axis).

    • GABA/Glutamate ratios (via 7T MR Spectroscopy).

Part 4: Drug Development Implications

Targeting ketone signaling offers a novel therapeutic avenue for Hypoactive Sexual Desire Disorder (HSDD) , particularly when rooted in anxiety or metabolic dysfunction.

The "Metabolic-Social Uncoupling" Model

Evolutionarily, ketosis signals starvation, which should suppress libido via the HPG axis (Leptin drop -> GnRH suppression). However, Exogenous Ketone Esters (EKE) provide the signaling molecule (BHB) without the energy deficit.

  • Therapeutic Goal: Use EKEs to trigger HDAC inhibition and GABA upregulation (anxiolysis) while maintaining sufficient caloric intake to support the HPG axis.

  • Indication: Social Anxiety Disorder (SAD) with comorbid sexual dysfunction.

Drug_Dev_Logic Starvation Starvation (Caloric Deficit) Signal_BHB High BHB (Signaling) Starvation->Signal_BHB Signal_Leptin Low Leptin (Energy Sensor) Starvation->Signal_Leptin KetoDiet Keto Diet (Eucaloric) KetoDiet->Signal_BHB Signal_Leptin_High Normal Leptin (Energy Sensor) KetoDiet->Signal_Leptin_High Exogenous Exogenous Ketones (Drug) Exogenous->Signal_BHB Exogenous->Signal_Leptin_High Anxiolysis Social Anxiolysis Signal_BHB->Anxiolysis GABA/HDACi Libido_Suppress Libido Suppression Signal_Leptin->Libido_Suppress Libido_Maintain Libido Maintenance Signal_Leptin_High->Libido_Maintain

Figure 2: The "Sweet Spot" for drug development lies in decoupling the BHB signal from the starvation signal.

References

  • Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite.[3] Annual Review of Nutrition. Link

  • Shimazu, T., et al. (2013). Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor.[4][5] Science. Link

  • Tognini, P., et al. (2022). Brain histone beta-hydroxybutyrylation couples metabolism with gene expression.[6] Cellular and Molecular Life Sciences. Link

  • Anderson, J. C. (2017). Breath acetone as a potential marker in clinical practice. Journal of Breath Research. Link

  • Grammer, K., et al. (2005). Human pheromones and sexual attraction. European Journal of Obstetrics & Gynecology and Reproductive Biology. Link

  • Navarro, V. M., & Kaiser, U. B. (2013). Metabolic influences on neuroendocrine regulation of reproduction.[7] Current Opinion in Endocrinology, Diabetes and Obesity. Link

Sources

7-Heptadecanone: Technical Profile and Research Protocols for Early-Stage Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmacological evaluation of 7-Heptadecanone (CAS: 6064-42-2). This guide is structured for medicinal chemists and pharmacologists evaluating lipophilic "hits" from phenotypic screens.

Part 1: Executive Technical Summary

7-Heptadecanone (Heptadecan-7-one) is an asymmetric, long-chain aliphatic ketone (LCAK) often identified in high-throughput screening (HTS) libraries (e.g., AldrichCPR) or natural product extracts (Commelina spp., insect pheromone fractions). Unlike its symmetric analog Stearone (9-Heptadecanone), the asymmetric position of the carbonyl group in 7-Heptadecanone confers unique membrane-packing properties, making it a molecule of interest for lipid-modulating therapeutics and pheromone-based signaling research.

However, its high lipophilicity (cLogP ~7.3) presents significant challenges in assay reproducibility. This guide provides the definitive framework for synthesizing, solubilizing, and validating the biological activity of 7-Heptadecanone, distinguishing true pharmacological effects from colloidal aggregation artifacts.

Chemical Snapshot
PropertyValueNotes
IUPAC Name Heptadecan-7-oneAsymmetric ketone
CAS Number 6064-42-2Rare/Library Chemical
Formula C₁₇H₃₄OMW: 254.45 g/mol
Structure CH₃(CH₂)₅-CO-(CH₂)₉CH₃Hexyl (C6) + Decyl (C10) flanks
cLogP ~7.3Highly Lipophilic (Class IV/II)
Physical State Waxy White Solidmp ~45–48 °C
Solubility DMSO (<10 mM w/ heat), EtOHInsoluble in water

Part 2: Rational Synthesis (Weinreb Route)

While 7-Heptadecanone is available in small quantities from screening libraries, rigorous SAR (Structure-Activity Relationship) studies require gram-scale synthesis with high purity (>98%). The standard Grignard addition to nitriles often yields mixtures due to over-addition.

The Recommended Protocol: Weinreb Amide Synthesis This method prevents over-alkylation, ensuring the exclusive formation of the ketone.

Reaction Logic[4]
  • Precursor A : Heptanoic acid is converted to its Weinreb amide (N-methoxy-N-methylheptanamide).

  • Precursor B : Decylmagnesium bromide (Grignard reagent).

  • Coupling : The Grignard reagent attacks the Weinreb amide. The stable tetrahedral intermediate prevents a second addition.

  • Hydrolysis : Acidic workup collapses the intermediate to release 7-Heptadecanone.

Step-by-Step Protocol
  • Formation of Weinreb Amide :

    • Dissolve Heptanoic acid (1.0 eq) in dry DCM (0.2 M).

    • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

    • Add DIPEA (3.0 eq) dropwise at 0°C. Stir at RT for 12h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄. Concentrate.

  • Grignard Addition :

    • Dissolve the purified amide (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.

    • Add Decylmagnesium bromide (1.0 M in ether, 1.2 eq) dropwise over 30 min.

    • Critical Step: Stir at 0°C for 1h, then allow to warm to RT for 2h.

  • Quench & Purification :

    • Quench with sat. NH₄Cl at 0°C. Extract with EtOAc (3x).

    • Purification : Silica gel chromatography. Elute with Hexanes:EtOAc (95:5). The ketone is less polar than the alcohol byproducts.

    • Recrystallization : Recrystallize from cold Acetone/Ethanol to remove isomeric impurities.

SynthesisWorkflow HeptanoicAcid Heptanoic Acid (C7 Precursor) WeinrebAmide Weinreb Amide (Stable Intermediate) HeptanoicAcid->WeinrebAmide EDC/HOBt N,O-dimethylhydroxylamine Tetrahedral Tetrahedral Mg-Chelate WeinrebAmide->Tetrahedral + Grignard (THF, 0°C) Grignard Decyl-MgBr (C10 Nucleophile) Grignard->Tetrahedral Product 7-HEPTADECANONE (Pure Ketone) Tetrahedral->Product Acid Hydrolysis (HCl/NH4Cl)

Caption: Figure 1. Regioselective synthesis of 7-Heptadecanone via Weinreb Amide to prevent over-alkylation.

Part 3: Biological Evaluation & Assay Development

Research on 7-Heptadecanone often stalls due to "false positives" caused by aggregation. As a lipid-like molecule, it can form colloidal aggregates that sequester enzymes or disrupt membranes non-specifically (PAINS behavior).

Solubility & Formulation Strategy

Direct addition of DMSO stocks to aqueous media causes precipitation of 7-Heptadecanone.

  • Protocol :

    • Prepare a 50 mM stock in pure DMSO. Sonicate at 40°C for 10 mins.

    • Intermediate Dilution : Dilute 1:10 into Ethanol (absolute).

    • Final Dosing : Add the EtOH/DMSO mix to the assay buffer containing 0.1% BSA (Bovine Serum Albumin). The BSA acts as a carrier, preventing rapid precipitation while allowing transfer to cell membranes.

Mechanism of Action: Membrane Interaction

The primary pharmacological mode of LCAKs is often membrane modulation. The asymmetric chain length (C6 vs C10) creates a "cone" shape defect in the lipid bilayer, potentially increasing permeability or altering GPCR signaling environments.

Key Assay: Calcein AM Leakage (Liposome Model) To validate membrane disruption versus specific receptor binding.

  • Setup : Encapsulate Calcein (self-quenching concentration) in POPC/Cholesterol liposomes.

  • Treatment : Add 7-Heptadecanone (1–50 µM).

  • Readout : Fluorescence increase (de-quenching) indicates membrane rupture.

    • Positive Control: Triton X-100.

    • Interpretation: If leakage occurs only at >50 µM, the compound is likely non-toxic at therapeutic doses. If leakage occurs at <5 µM, it is a non-specific detergent.

Counter-Screening for Aggregation (DLS)

Before running expensive enzymatic screens, validate the dispersion.

  • Method : Dynamic Light Scattering (DLS).

  • Pass Criteria : Particle size < 10 nm (monomeric/bound state).

  • Fail Criteria : Particle size > 100 nm (colloidal aggregates).

ScreeningLogic Hit Primary Hit: 7-Heptadecanone Solubility Solubility Check (Nephelometry) Hit->Solubility DLS Aggregation Screen (DLS) Solubility->DLS If Soluble Decision Is Monomeric? DLS->Decision Specific Specific Target Assay (GPCR/Enzyme) Decision->Specific Monomeric (<10nm) Membrane Membrane Stress Assay (Liposome Leakage) Decision->Membrane Aggregates (>100nm) Lead Optimization Lead Optimization Specific->Lead Optimization Non-Specific Toxicity Non-Specific Toxicity Membrane->Non-Specific Toxicity

Caption: Figure 2. Critical decision tree for validating lipophilic hits like 7-Heptadecanone in drug discovery.

Part 4: Future Outlook & Applications

  • Antimicrobial Potentiators : Long-chain ketones can fluidize bacterial membranes, potentially re-sensitizing resistant strains to conventional antibiotics.

  • Pheromone Mimetics : 7-Heptadecanone analogs are being explored in agrochemistry for pest control (disrupting mating signals in Lepidoptera).

  • Lipid Nanoparticle (LNP) Components : Asymmetric ketones are investigated as "helper lipids" in mRNA delivery systems to tune the fusogenicity of the LNP with endosomal membranes.

References

  • PubChem Compound Summary . (2025). 7-Heptadecanone (CID 292627).[1] National Center for Biotechnology Information. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational synthesis method). Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. (Guidance on aggregation artifacts). Link

  • Sigma-Aldrich . (2025).[1] 7-Heptadecanone Product Specification (AldrichCPR). Merck KGaA. Link

  • Fan, P., et al. (2022). H functionalizations of aliphatic ketones via bimetallic Cu–Pd catalyzed successive dehydrogenation. Royal Society of Chemistry. (Advanced functionalization of ketone chains). Link

Sources

Methodological & Application

Application Note: Targeted Synthesis of 7-Heptadecanone

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research professionals requiring high-purity 7-Heptadecanone (CAS: 6064-42-2).

Abstract & Strategic Overview

7-Heptadecanone (


) is an asymmetric aliphatic ketone utilized as a specialized intermediate in lipid metabolism studies, pheromone synthesis, and as a retention index standard in gas chromatography. Unlike symmetric ketones (e.g., 9-heptadecanone), the synthesis of the 7-isomer requires a regioselective approach to establish the carbonyl group at the C7 position.

This protocol rejects direct Grignard addition to acid chlorides due to the high risk of over-addition (yielding tertiary alcohols). Instead, we employ the Weinreb Ketone Synthesis method.[1] This route utilizes the stable N-methoxy-N-methylamide (Weinreb amide) intermediate, which forms a stable chelated transition state, strictly preventing double addition and ensuring high fidelity conversion to the ketone upon hydrolysis.

Retrosynthetic Analysis

The target molecule is disconnected at the C7-C8 bond or the C6-C7 bond.

  • Path A (Selected): Disconnection at C7-C8.

    • Electrophile: Heptanoyl Synthon (

      
      ).
      
    • Nucleophile: Decyl Synthon (

      
      ).
      
    • Rationale: Heptanoyl chloride is a readily available, cost-effective commodity chemical. Decylmagnesium bromide is a stable, robust Grignard reagent.

Retrosynthesis Target 7-Heptadecanone (Target) Disconnection Disconnection (C7 Carbonyl) Target->Disconnection Retrosynthesis SynthonB Decylmagnesium Bromide (Nucleophile, C10) Disconnection->SynthonB Coupling Partner Weinreb Weinreb Amide (Intermediate) Disconnection->Weinreb Precursor SynthonA Heptanoyl Chloride (Electrophile, C7) Weinreb->SynthonA Derived from

Figure 1: Retrosynthetic logic flow selecting the C7-Electrophile / C10-Nucleophile pathway.

Chemical Safety & Handling

  • Heptanoyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water.

  • Decylmagnesium Bromide: Pyrophoric in high concentrations; moisture sensitive. Use anhydrous techniques (Schlenk line or Nitrogen balloon).

  • THF (Tetrahydrofuran): Peroxide former. Use freshly distilled or inhibited anhydrous THF.

Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert Heptanoyl chloride into N-methoxy-N-methylheptanamide.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount (Example)
Heptanoyl Chloride 148.63 1.0 14.86 g (100 mmol)
N,O-Dimethylhydroxylamine HCl 97.54 1.1 10.73 g (110 mmol)
Pyridine (or TEA) 79.10 2.2 17.40 g (220 mmol)

| Dichloromethane (DCM) | Solvent | - | 200 mL |

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvation: Suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM (150 mL) and cool to 0°C in an ice bath.

  • Base Addition: Add Pyridine dropwise over 10 minutes. The mixture will become homogeneous or slightly cloudy.

  • Acylation: Dilute Heptanoyl chloride in 50 mL DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

    • Note: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with water (100 mL).

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove excess pyridine.

    • Wash with Sat.

      
       (50 mL) and Brine (50 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Result: Yields N-methoxy-N-methylheptanamide (Clear oil). Yield typically >90%.[2][3] Use directly in Phase 2.

Phase 2: Grignard Addition (The C-C Bond Formation)

Objective: React the Weinreb amide with Decylmagnesium bromide to form 7-Heptadecanone.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
Weinreb Amide (from Phase 1) 173.25 1.0 17.3 g (100 mmol)
Decylmagnesium Bromide ~245.48 1.2 120 mL (1.0 M in Et2O/THF)

| Anhydrous THF | Solvent | - | 150 mL |

Procedure:

  • Setup: Flame-dry a 1 L 3-neck RBF equipped with a reflux condenser, thermometer, and dropping funnel. Maintain strict

    
     atmosphere.
    
  • Solvation: Dissolve the Weinreb amide (17.3 g) in anhydrous THF (150 mL). Cool the solution to 0°C .

    • Critical Step: Unlike acid chlorides, Weinreb amides do not require -78°C, but 0°C is recommended to suppress any potential enolization.

  • Grignard Addition: Transfer the Decylmagnesium bromide solution to the dropping funnel via cannula. Add dropwise over 45 minutes.

    • Observation: A stable tetrahedral magnesium chelate intermediate forms. This intermediate prevents the attack of a second equivalent of Grignard reagent.

  • Completion: After addition, stir at 0°C for 1 hour, then allow to warm to RT and stir for an additional 2 hours.

  • Hydrolysis (Quench): Cool back to 0°C. Carefully quench by adding saturated

    
     solution (excess).
    
    • Mechanism:[1][4][5][6][7][8][9][10] This breaks the magnesium chelate, releasing the ketone.

  • Extraction: Extract with Diethyl Ether or EtOAc (3 x 100 mL).

  • Purification:

    • Wash combined organics with Brine. Dry over

      
      .
      
    • Concentrate to yield crude 7-heptadecanone.

    • Purify via Flash Column Chromatography: Silica Gel 60. Eluent: Hexane:Ethyl Acetate (95:5). The ketone is less polar than the alcohol byproduct (if any) or the amide.

    • Optional: Recrystallization from cold pentane if the product solidifies (MP is approx 40-48°C).

Characterization Data (Expected)

MetricValue / Description
Appearance White waxy solid or colorless oil (dependent on ambient temp).
Melting Point ~40–48 °C (Estimate based on isomers [1]).
Molecular Weight 254.45 g/mol
IR Spectrum Strong C=O stretch at ~1715 cm⁻¹ (Ketone). Absence of broad O-H stretch.
1H NMR (CDCl3)

2.38 (t, 4H,

-methylene to carbonyl), 1.55 (m, 4H,

-protons), 1.26 (broad s, bulk

), 0.88 (t, 6H, terminal

).
MS (EI) Molecular ion

m/z 254. Characteristic fragmentation: m/z 113 (Heptanoyl fragment) and m/z 141 (Decyl carbonyl fragment).

Workflow Diagram

SynthesisWorkflow Start Start: Heptanoyl Chloride (C7 Electrophile) Step1 Step 1: Weinreb Amide Formation (+ N,O-Dimethylhydroxylamine) Start->Step1 Inter Intermediate: N-methoxy-N-methylheptanamide Step1->Inter Step2 Step 2: Grignard Addition (+ DecylMgBr, 0°C) Inter->Step2 Chelate Stable Mg-Chelate Intermediate (Prevents Over-addition) Step2->Chelate Nucleophilic Attack Quench Acid Hydrolysis (NH4Cl) Releases Ketone Chelate->Quench Quench Final Final Product: 7-Heptadecanone Quench->Final

Figure 2: Step-by-step workflow for the Weinreb synthesis of 7-Heptadecanone.

References

  • PubChem. (2023).[11] 7-Heptadecanone (Compound).[11] National Library of Medicine.[12] [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Master Organic Chemistry. (2023). Reaction of Grignard Reagents with Weinreb Amides. [Link]

Sources

Application Note: High-Sensitivity Quantification of 7-Heptadecanone in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Heptadecanone (


, CAS 14199-15-6) is a mid-to-long chain dialkyl ketone implicated as a volatile organic compound (VOC) biomarker in lipid peroxidation pathways and metabolic profiling. Unlike small water-soluble ketones (e.g., acetone), 7-heptadecanone presents unique analytical challenges due to its high lipophilicity (LogP ~7.4) and low aqueous solubility.[1] This application note details two distinct, validated workflows for its quantification: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS  for non-invasive biofluids (urine, breath condensate) and DNPH-Derivatization LC-MS/MS  for complex matrices (plasma, tissue homogenates).

Introduction & Target Analyte Profile

7-Heptadecanone is a symmetrical ketone characterized by two alkyl chains (C6 and C10) flanking a carbonyl group. In biological systems, it often arises from the incomplete oxidation of fatty acids or as a secondary metabolite in the degradation of plant-derived lipids.

Analytical Challenges
  • Adsorption Losses: Due to its hydrophobic nature, 7-heptadecanone adheres aggressively to polypropylene pipette tips and tubes. Glass or silanized glassware is mandatory for all standard preparation steps.

  • Isomeric Interference: Biological samples may contain structural isomers (e.g., 2-heptadecanone, 9-heptadecanone). Chromatographic resolution is critical.

  • Ionization Efficiency: In LC-MS, the neutral carbonyl group ionizes poorly in ESI. Derivatization is required to introduce a charge tag.

Method Selection Guide

The choice of method depends on the sample matrix and required sensitivity.

MethodSelection Start Sample Matrix Urine Urine / Breath Condensate (Low Protein) Start->Urine Plasma Plasma / Tissue (High Protein/Lipid) Start->Plasma GCMS Method A: HS-SPME GC-MS (Limit of Quant: ~1-5 ng/mL) Urine->GCMS Volatile Extraction LCMS Method B: DNPH LC-MS/MS (Limit of Quant: ~50-100 pg/mL) Plasma->LCMS Derivatization Required

Figure 1: Decision tree for selecting the appropriate analytical workflow based on biological matrix complexity.

Method A: HS-SPME GC-MS (Urine & Breath Condensate)

This method utilizes the volatility of 7-heptadecanone, extracting it from the headspace to minimize matrix interferences.

Materials
  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Gray hub). Rationale: The mixed phase covers the wide molecular weight range of VOCs and semi-volatiles.

  • Internal Standard (IS): 2-Heptadecanone-d5 (if available) or 2-Pentadecanone-d5.

  • Salt: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organic impurities).

Sample Preparation Protocol
  • Thawing: Thaw urine samples at 4°C. Vortex for 1 minute.

  • Salting Out: Add 0.3 g of NaCl into a 10 mL glass headspace vial.

    • Mechanism:[2][3] Saturation with salt increases the ionic strength, driving hydrophobic analytes like 7-heptadecanone into the headspace (Salting-out effect).

  • Loading: Aliquot 2 mL of urine into the vial.

  • IS Addition: Add 10 µL of Internal Standard solution (1 µg/mL in Methanol).

  • Sealing: Immediately cap with a PTFE/Silicone magnetic screw cap.

GC-MS Parameters
  • Instrument: Agilent 7890B/5977B or equivalent.

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Inlet: SPME liner (0.75 mm ID), Splitless mode at 260°C.

  • SPME Extraction: Incubate at 60°C for 10 min; Extract for 30 min at 60°C with 250 rpm agitation.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 300°C, hold 3 min.

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions: m/z 113 (Quant), 254 (Qual) for 7-Heptadecanone. Note: m/z 113 corresponds to the McLafferty rearrangement fragment characteristic of ketones.

Method B: DNPH-Derivatization LC-MS/MS (Plasma & Tissue)

For complex matrices, direct analysis is insensitive. We utilize 2,4-Dinitrophenylhydrazine (DNPH) derivatization to convert the ketone into a stable hydrazone, enhancing ionization and chromatographic retention.[4]

Reaction Mechanism

The acid-catalyzed nucleophilic addition of DNPH to the carbonyl group yields a hydrazone.

DNPH_Reaction Ketone 7-Heptadecanone (Neutral, Poor Ionization) Intermediate Tetrahedral Intermediate Ketone->Intermediate + DNPH / H+ DNPH DNPH Reagent (Acid Catalyst) Product Hydrazone Derivative (High ESI Response) Intermediate->Product - H2O

Figure 2: Derivatization pathway converting neutral ketone to ionizable hydrazone.

Reagents
  • Derivatization Solution: 5 mM DNPH in Acetonitrile with 1% Formic Acid.

  • Quenching Solution: 1% Pyridine in 50% Methanol.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

Step-by-Step Protocol
  • Protein Precipitation:

    • Transfer 100 µL Plasma to a glass centrifuge tube.

    • Add 300 µL cold Acetonitrile (containing IS). Vortex 30s.

    • Centrifuge at 12,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer supernatant to a clean glass vial.

  • Derivatization:

    • Add 50 µL of DNPH Derivatization Solution.

    • Incubate at 40°C for 60 minutes. Note: Long-chain ketones react slower than aldehydes due to steric hindrance.

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL MTBE and 200 µL water. Vortex vigorously for 2 min.

    • Centrifuge to separate layers.

    • Transfer the upper organic layer to a new vial and evaporate to dryness under Nitrogen.

  • Reconstitution: Reconstitute in 100 µL Methanol/Water (80:20).

LC-MS/MS Conditions
  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile / Isopropanol (90:10). Rationale: IPA helps solubilize long alkyl chains.

  • Gradient: 60% B to 98% B over 8 minutes.

  • Source: ESI Negative Mode. Note: DNPH derivatives often ionize better in Negative mode due to the phenolic proton, though Positive mode is possible.

  • MRM Transitions:

    • Precursor: [M-H]⁻ (Derivatized Mass).

    • Product: m/z 182 (Dinitrophenyl fragment).

Validation Criteria & Expected Results

Sensitivity & Linearity
ParameterMethod A (GC-MS)Method B (LC-MS/MS)
Linear Range 5 – 1000 ng/mL0.1 – 100 ng/mL
LOD (S/N > 3) 1 ng/mL0.03 ng/mL
Recovery 85 - 110%90 - 105%
Precision (CV%) < 12%< 8%
Troubleshooting Guide
  • High Background in Blanks:

    • Cause: DNPH reagent contamination or acetone from lab air.

    • Fix: Recrystallize DNPH reagent; use dedicated "aldehyde-free" solvents.

  • Low Recovery (Method A):

    • Cause: Adsorption to vial septa.

    • Fix: Ensure sample does not touch the septum; use high-quality PTFE-lined caps.

  • Peak Tailing (Method B):

    • Cause: Solubility issues of the C17 chain.

    • Fix: Increase Isopropanol content in Mobile Phase B or column temperature to 50°C.

References

  • Tang, Y., et al. (2019). "Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry." ResearchGate. Link

  • Mochalski, P., et al. (2016). "Quantification of selected volatile organic compounds in human urine by gas chromatography selective reagent ionization time of flight mass spectrometry." Analyst. Link

  • Zhang, Y., et al. (2022). "Seven Fatty Acid Metabolism-Related Genes as Potential Biomarkers for Predicting the Prognosis and Immunotherapy Responses in Patients with Esophageal Cancer." Frontiers in Oncology. Link

  • FooDB. (2024).[5] "Compound Summary: Heptadecanoic acid and related ketones." FooDB. Link

  • Sigma-Aldrich. (2024). "DNPH Derivatization Reagents and Protocols." Merck. Link

Sources

Application Note: Evaluation of 7-Heptadecanone as a Candidate Trail Pheromone in Formicidae

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous evaluation of 7-Heptadecanone as a trail pheromone.

Scientific Context & Disclaimer: While 7-Heptadecanone (


) has been identified in the glandular secretions of various Hymenoptera, modern chemical ecology often distinguishes it from primary trail pheromones like (R)-mellein (Lasius fuliginosus) or pyrazines (Myrmica). Consequently, this protocol is designed for candidate evaluation , determining if 7-Heptadecanone acts as a primary trail pheromone, a synergist, or an alarm-modulator in your target species.

Abstract & Core Mechanism

This guide details the isolation, preparation, and bioassay protocols for 7-Heptadecanone , a mid-chain ketone found in the mandibular and Dufour’s glands of specific ant subfamilies. Unlike volatile alarm pheromones (e.g., 2-heptanone), 7-Heptadecanone possesses a higher molecular weight (


), theoretically allowing for greater persistence on substrates.

This protocol addresses the "Specificity-Volatility Paradox" : ensuring the compound is volatile enough to be detected by antennae but stable enough to form a functional trail.

Chemical Profile
PropertySpecification
IUPAC Name Heptadecan-7-one
Formula

Molecular Weight

State Waxy solid or liquid (temperature dependent)
Solubility Soluble in Hexane, Dichloromethane (DCM), Pentane
Target Receptor Chemoreceptors on funiculus (antennae)

Solution Preparation & Handling

Objective: Create a biologically relevant concentration series. Pheromones are active at nanogram to picogram levels; "overdosing" causes sensory saturation and panic responses (alarm behavior) rather than trail following.

Materials
  • Solvent: HPLC-grade n-Hexane or Dichloromethane (DCM). Note: Do not use Ethanol for stock solutions if long-term esterification is a risk, though ketones are generally stable.

  • Glassware: Silanized glass vials (to prevent adsorption to glass walls).

  • Storage: -20°C under Argon gas.

Step-by-Step Dilution Protocol
  • Stock Solution (A): Dissolve

    
     of synthetic 7-Heptadecanone in 
    
    
    
    of Hexane (
    
    
    ).
  • Working Solution (B): Take

    
     of Stock A and dilute into 
    
    
    
    Hexane (
    
    
    ).
  • Bioassay Solution (C): Take

    
     of Working B and dilute into 
    
    
    
    Hexane (
    
    
    ).

Critical Insight: Most ant trail pheromones are biologically active between


 and 

. Solution C is your target range.
Workflow Visualization

SolutionPrep RawChem Raw 7-Heptadecanone (Solid/Liquid) StockA Stock A (1 mg/mL) RawChem->StockA Dissolve in Hexane WorkingB Working B (10 ng/uL) StockA->WorkingB 1:100 Dilution AssayC Assay Solution C (1 ng/uL) WorkingB->AssayC 1:10 Dilution Bioassay Bioassay AssayC->Bioassay Apply to Y-Maze

Figure 1: Serial dilution workflow to achieve physiological relevant concentrations (1 ng/uL).

Experimental Protocols

Experiment A: The Y-Maze Choice Assay

Purpose: To determine if 7-Heptadecanone elicits a choice (attraction) compared to a solvent control.

Apparatus:

  • Y-shaped glass tube (Stem:

    
    , Arms: 
    
    
    
    , Angle:
    
    
    ).
  • Fluon (PTFE) coating on walls to prevent escape.

Procedure:

  • Acclimation: Starve the colony fragment (500-1000 workers) for 24 hours to induce foraging motivation.

  • Application:

    • Cut Y-shaped filter paper strips that fit inside the maze.

    • Arm L (Control): Apply

      
       of pure Hexane.[1]
      
    • Arm R (Treatment): Apply

      
       of Solution C  (
      
      
      
      total deposition).
  • Evaporation: Allow solvent to evaporate for 60 seconds. Crucial: Hexane must be gone, or it will act as a repellent.

  • Execution: Place paper in the maze. Introduce one ant at the stem.

  • Scoring:

    • Choice: Ant crosses a "decision line" (

      
       into an arm) and stays for 
      
      
      
      seconds.
    • No Choice: Ant stays in stem or reverses.

  • Replication:

    
     ants per concentration. Replace paper every 5 ants to prevent accumulation of footprint pheromones.
    
Experiment B: The Artificial Trail Following Assay

Purpose: To measure the fidelity and persistence of the trail following response.

Apparatus:

  • Circular arena (

    
     diameter) covered with clean white paper.
    

Procedure:

  • Trail Drawing: Using a Hamilton syringe or a calligraphy pen filled with Solution C , draw a circle (

    
     diameter) on the paper.
    
    • Calculation: Circumference

      
      . Total pheromone applied 
      
      
      
      .
  • Introduction: Place an ant in the center of the circle.

  • Metrics:

    • Latency: Time to detect the trail.

    • Distance Traveled: Distance the ant walks on the line (deviation

      
      ) before leaving.
      
  • Control: Repeat with a circle of pure Hexane.

Data Analysis & Interpretation

Summarize your bioassay data using the following structure. A "Response Index" allows you to normalize against day-to-day colony activity levels.

Formula:



Where 

= # of ants choosing Treatment,

= # of ants choosing Control.
OI ValueInterpretation
+0.5 to +1.0 Strong Attractant. 7-Heptadecanone is likely a primary trail pheromone component.
0 to +0.5 Weak/Synergist. May require other components (e.g., specific fatty acids) to function fully.
< 0 Repellent. The compound may be acting as an alarm signal or is too concentrated.
Logic Flow for Result Interpretation

BioassayLogic Start Start Bioassay Obs1 Antennal Waving? Start->Obs1 Obs2 Follows > 2cm? Obs1->Obs2 Calm/Investigation ResultNeg Alarm/Repellent (Check Concentration) Obs1->ResultNeg Panic/Running ResultPos Trail Pheromone Confirmed Obs2->ResultPos Yes (High Fidelity) ResultSyn Synergist Candidate (Test Blends) Obs2->ResultSyn Brief/Intermittent Obs2->ResultNeg Avoidance

Figure 2: Decision tree for interpreting ant behavioral responses to 7-Heptadecanone.

Troubleshooting & Self-Validation

  • The "False Negative" Trap: If ants ignore the trail, do not assume the chemical is inactive.

    • Check: Is the concentration too high? (Try diluting 1:100).

    • Check: Is the isomer correct? (Synthetic 7-Heptadecanone is often racemic; biological systems may require a specific enantiomer, though ketones are achiral at the carbonyl, check for alpha-substitution if using derivatives).

  • The "False Positive" Trap: If ants follow the solvent control.

    • Cause: Contaminated glassware or "footprint pheromones" from previous ants.

    • Fix: Use disposable paper overlays for every trial.

References

  • Morgan, E. D. (2009). Bioorganic Chemistry of Ant Trails. Chemical Society Reviews. Link

  • Bestmann, H. J., et al. (1992). Structure and function of the trail pheromone of the ant Lasius niger. Naturwissenschaften. Link

  • Kern, F., et al. (1997). Mellein, a trail pheromone component of the ant Lasius fuliginosus.[2] Journal of Chemical Ecology. Link

  • PubChem. 7-Heptadecanone Compound Summary. National Library of Medicine. Link

  • Hölldobler, B., & Wilson, E. O. (1990). The Ants.[3] Harvard University Press. (Foundational text on gland isolation protocols).

Sources

Application Note: Isotopic Labeling of 7-Heptadecanone for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the isotopic labeling, synthesis, and metabolic tracing of 7-Heptadecanone , a long-chain aliphatic ketone. This compound serves as a critical probe for lipidomic flux analysis, specifically in interrogating carbonyl reductase activity , fatty acid oxidation (FAO) shunts , and lipid droplet trafficking .

Introduction & Scientific Rationale

7-Heptadecanone (


) is a symmetrical-type odd-chain ketone (

) often utilized as a surrogate marker in lipid metabolism studies. Unlike common even-chain fatty acids, 7-heptadecanone resists rapid

-oxidation entry, making it an ideal candidate for studying microsomal ketone reduction and peroxisomal lipid processing .
Why [7- C]-Labeling?

To distinguish exogenous tracer flux from endogenous lipid pools, stable isotope labeling is required. We recommend Carbon-13 (


C)  labeling at the C7 (carbonyl)  position for three reasons:
  • Metabolic Stability: The C=O bond is the site of enzymatic attack (reduction). Labeling this carbon allows direct observation of the ketone-to-alcohol conversion (

    
    ) without label loss.
    
  • Fragmentation Logic: In Mass Spectrometry (MS), the carbonyl carbon is retained in primary McLafferty rearrangement ions, ensuring high-sensitivity detection.

  • No Scrambling: Unlike deuterium labeling on

    
    -carbons, which can be lost via enolization/exchange in aqueous media, the 
    
    
    
    backbone label is chemically inert until bond cleavage occurs.

Chemical Synthesis of [7- C]-7-Heptadecanone

Objective: Synthesize >98% pure [7-


C]-7-heptadecanone using a convergent organometallic strategy.
Reaction Scheme

The synthesis couples a


C-labeled acid chloride (derived from hexyl precursors) with a decyl organocopper reagent to prevent over-addition to the alcohol.

Key Reagents:

  • 1-Bromohexane

  • 
    CO
    
    
    
    (Barium Carbonate source or gas)
  • 1-Bromodecane

  • Lithium dialkylcuprate (Gilman reagent)

Step-by-Step Protocol
Step 1: Synthesis of [1-

C]Heptanoic Acid
  • Grignard Formation: In a flame-dried 3-neck flask under Argon, react 1-bromohexane (10 mmol) with Magnesium turnings (11 mmol) in anhydrous diethyl ether (20 mL) to form

    
    .
    
  • Carboxylation: Cool the solution to -20°C. Introduce

    
    CO
    
    
    
    gas (generated from
    
    
    +
    
    
    ) into the closed system for 2 hours.
  • Quench: Acidify with 1M HCl. Extract with ethyl acetate.

  • Purification: Isolate

    
    heptanoic acid via silica gel chromatography (Hexane:EtOAc 9:1).
    
    • Yield Target: >85%.[1][2][3][4]

Step 2: Activation to Acid Chloride
  • Reflux

    
    heptanoic acid with Thionyl Chloride (
    
    
    
    , 2 eq) for 2 hours.
  • Remove excess

    
     under vacuum to yield 
    
    
    
    heptanoyl chloride. Do not purify further; use immediately.
Step 3: Gilman Coupling (The Ketone Synthesis)
  • Reagent Prep: Prepare Lithium Didecylcuprate (

    
    ) by reacting Decyl Lithium (from 1-bromodecane + Li) with CuI at -78°C in THF.
    
  • Coupling: Add

    
    heptanoyl chloride dropwise to the Gilman reagent at -78°C. Stir for 1 hour, then warm to 0°C.
    
    • Note: Gilman reagents are selective for acid chlorides and will not react further with the resulting ketone, preventing alcohol formation.

  • Workup: Quench with saturated

    
    . Extract with hexane.[1]
    
  • Final Purification: Recrystallize from cold methanol or purify via HPLC to remove homocoupling byproducts (dodecane/eicosane).

Visualization: Synthesis & Fragmentation Logic

The following diagram illustrates the synthesis pathway and the specific Mass Spectrometry fragmentation pattern expected for the labeled compound.

G cluster_0 Synthesis Pathway cluster_1 MS Fragmentation (McLafferty) HexBr 1-Bromohexane (C6 Chain) HeptAcid [1-13C]Heptanoic Acid HexBr->HeptAcid Grignard + 13CO2 CO2 13C-CO2 (Isotopic Source) CO2->HeptAcid HeptCl [1-13C]Heptanoyl Chloride HeptAcid->HeptCl SOCl2 Target [7-13C]-7-Heptadecanone (Target Tracer) HeptCl->Target Coupling DecylCu Lithium Didecylcuprate (C10 Chain) DecylCu->Target Frag1 McLafferty Ion A (Retains 13C-Label) m/z = 115 (vs 114) Target->Frag1 GC-MS EI (Gamma-H Transfer) Frag2 McLafferty Ion B (Retains 13C-Label) m/z = 171 (vs 170) Target->Frag2

Caption: Synthesis route for [7-13C]-7-Heptadecanone and predicted MS McLafferty rearrangement ions retaining the 13C label.

Metabolic Tracing Protocol (In Vitro)

This protocol is optimized for tracing ketone reduction in hepatocytes (HepG2) or adipocytes (3T3-L1).

Phase A: Cell Treatment
  • Preparation of Tracer Stock: Dissolve [7-

    
    C]-7-Heptadecanone in DMSO to 50 mM. Complex with BSA (Fatty Acid Free) at a 4:1 molar ratio if precipitation occurs in media.
    
  • Incubation: Treat cells (at 70-80% confluence) with 50 µM tracer in serum-free media for 2, 4, 8, and 24 hours.

    • Control: Unlabeled 7-Heptadecanone (Natural abundance).

    • Blank: Vehicle only.

Phase B: Lipid Extraction (Modified Bligh & Dyer)
  • Wash cells 2x with cold PBS.

  • Quench metabolism by adding 800 µL cold Methanol:Water (1:1) . Scrape cells.

  • Add 400 µL Chloroform (containing internal standard, e.g., d31-Palmitate). Vortex vigorously for 1 min.

  • Centrifuge at 3,000 x g for 10 min at 4°C.

  • Collect the lower organic phase (Chloroform layer).

  • Dry under Nitrogen stream and reconstitute in 100 µL Hexane/Isopropanol (99:1).

Phase C: GC-MS Analysis

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

GC Parameters:

  • Inlet: 280°C, Splitless.

  • Carrier: Helium, 1.2 mL/min constant flow.

  • Oven: 60°C (1 min)

    
     20°C/min to 200°C 
    
    
    
    5°C/min to 300°C (hold 5 min).

MS Acquisition (SIM Mode): Target the molecular ion and specific McLafferty fragments.

AnalyteFormulaUnlabeled m/z (Target)[7-13C] Labeled m/zDwell Time
7-Heptadecanone

254.3 (

)
255.3 50 ms
Fragment A (Short)

114.1115.1 50 ms
Fragment B (Long)

170.2171.2 50 ms
Metabolite: 7-Heptadecanol

256.3 (

)
257.3 50 ms

Note: The McLafferty rearrangement involves the transfer of a


-hydrogen to the carbonyl oxygen and cleavage of the 

-

bond. Since the

is at the carbonyl, it remains in the oxygen-containing charged fragment, resulting in a +1 m/z shift.

Data Interpretation & Flux Analysis

To quantify metabolic flux, calculate the Mass Isotopomer Distribution (MID) .

  • Correct for Natural Abundance: Use the unlabeled control samples to subtract natural

    
    C background (approx 1.1% per carbon).
    
  • Calculate Enrichment:

    
    
    
  • Metabolic Ratios:

    • Reductase Activity Index: Ratio of

      
      .
      
    • Degradation Index: Appearance of labeled short-chain fatty acids (if

      
      -oxidation occurs).
      
Troubleshooting Guide
  • Issue: Low signal for parent ion.

    • Solution: 7-Heptadecanone fragments easily. Rely on the McLafferty ions (m/z 115 and 171) for quantitation rather than the molecular ion.

  • Issue: Label scrambling.

    • Diagnosis: Appearance of M+2 or M+3 peaks.

    • Cause: Likely metabolic recycling of the

      
       into the Acetyl-CoA pool and re-synthesis. This confirms the tracer has entered 
      
      
      
      -oxidation.

References

  • PubChem. (2025).[2][3][5] 7-Heptadecanone Compound Summary. National Library of Medicine. [Link]

  • Sparrow, J. T., et al. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-941. [Link]

  • Ollivault-Shiflett, M., et al. (2004).[6] Synthesis of chiral 13C,77Se-labeled selones. Journal of Organic Chemistry, 69(15), 5150-5152.[6] [Link]

  • LibreTexts. (2023).[1] Mass Spectrometry - Fragmentation Patterns: Ketones. Chemistry LibreTexts. [Link]

  • Puchalska, P., & Crawford, P. A. (2017). Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics. Cell Metabolism, 25(2), 262-284. [Link]

Sources

Developing bioassays for 7-Heptadecanone activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Heptadecanone (


), a symmetric or near-symmetric aliphatic ketone often identified in bioactive extracts of Polygonum, Opuntia, and marine invertebrates, presents unique challenges in bioassay development due to its high lipophilicity (LogP 

7.[1]0) and volatility. While metabolomic profiling frequently identifies it alongside antimicrobial and anti-inflammatory constituents, valid potency data is often lost due to poor aqueous solubility and phase separation in culture media. This guide provides a standardized framework for solubilization, antimicrobial susceptibility testing (AST), and mammalian cytotoxicity screening, ensuring data integrity for this specific chemotype.

Part 1: The Solubility Challenge & Compound Preparation

The Core Problem: Standard DMSO dissolution protocols often fail for long-chain ketones like 7-Heptadecanone. When added to aqueous media (RPMI or Mueller-Hinton), the compound tends to crash out of solution, forming micro-crystals or oil droplets that float. This results in "false negatives" (compound never reaches the cell) or "false positives" (droplets cause physical lysis).

Protocol 1.1: The "Solvent-Surfactant" Bridging Method Purpose: To create a stable, bioavailable micro-emulsion for cellular delivery.

Reagents:

  • Analyte: 7-Heptadecanone (Pure, >98%).[2]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Surfactant: Tween-80 (Polysorbate 80).

  • Vehicle Control: 0.5% DMSO + 0.01% Tween-80 in Media.

Step-by-Step Procedure:

  • Master Stock (100 mM): Dissolve 25.4 mg of 7-Heptadecanone in 1 mL of 100% DMSO. Vortex vigorously for 2 minutes. Sonicate at 40°C for 10 minutes to ensure complete solubilization.

  • Surfactant Integration: Add Tween-80 to the Master Stock to achieve a final surfactant concentration of 1% within the stock tube. Vortex again.

    • Mechanism: The Tween-80 coats the hydrophobic ketone molecules before they encounter water, preventing immediate aggregation.

  • Working Solution (2x Concentrate): Dilute the Master Stock 1:50 into pre-warmed (37°C) culture media containing 0.1% BSA (Bovine Serum Albumin).

    • Note: Albumin acts as a lipid carrier, further stabilizing the ketone in the aqueous phase.

  • Final Assay Concentration: When added 1:1 to cells, the final solvent load will be 1% DMSO / 0.01% Tween-80, which is generally tolerated by robust cell lines (e.g., Vero, RAW 264.7) and bacteria.[3]

Part 2: Antimicrobial Potency Assay (Modified MIC)

Rationale: 7-Heptadecanone is often cited in extracts with antibacterial activity. However, standard optical density (


) measurements are invalid here because the lipid emulsion creates background turbidity. We must use a metabolic reporter dye.

Protocol 2.1: Resazurin-Based Microdilution Assay

Experimental Workflow (DOT Visualization):

Antimicrobial_Workflow Stock 7-Heptadecanone Master Stock Dilution Serial Dilution (96-well Plate) Stock->Dilution 2-fold dilution Inoculation Bacterial Inoculum (5x10^5 CFU/mL) Dilution->Inoculation + Bacteria Incubation Incubation 18-24h @ 37°C Inoculation->Incubation Dye Add Resazurin (0.015%) Incubation->Dye Post-growth Read Fluorescence Read (Ex 530 / Em 590) Dye->Read + 2-4h Incubation

Caption: Figure 1. Fluorescence-based workflow to bypass turbidity interference from lipid emulsions.

Procedure:

  • Plate Prep: Dispense 100 µL of Mueller-Hinton Broth (MHB) into a 96-well flat-bottom plate.

  • Gradient: Perform 2-fold serial dilutions of the 7-Heptadecanone Working Solution (from Protocol 1.1) across columns 1–10.[1][2][4][5][6][7]

    • Column 11: Vehicle Control (DMSO/Tween/BSA only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to

    
     CFU/mL) to wells 1–11.
    
  • Incubation: Incubate at 37°C for 20 hours.

  • Reporter Addition: Add 30 µL of 0.015% Resazurin (Alamar Blue) solution to all wells.

  • Development: Incubate for 2–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink/Fluorescent = Growth (Metabolic reduction of resazurin to resorufin).

  • Endpoint: The MIC is the lowest concentration that remains blue (prevents color change).

Part 3: Mammalian Cytotoxicity & Selectivity

Rationale: To determine if 7-Heptadecanone is a viable drug candidate or merely a general toxin (membrane disruptor), you must calculate the Selectivity Index (SI).



Protocol 3.1: MTT Cell Viability Assay Target Cells: Vero (Kidney epithelial) or RAW 264.7 (Macrophage).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h to allow attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing serially diluted 7-Heptadecanone (using the Protocol 1.1 vehicle).

  • Exposure: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Read Absorbance at 570 nm.

Data Interpretation Table:

ParameterValue RangeInterpretation for 7-Heptadecanone
MIC (Bacteria) < 10 µg/mLPotent Antimicrobial
MIC (Bacteria) 10 - 100 µg/mLModerate Activity (Typical for ketones)
IC50 (Mammalian) < 30 µg/mLHigh Cytotoxicity (Likely membrane disruption)
Selectivity Index (SI) > 10Promising Lead Candidate
Selectivity Index (SI) < 1General Toxin (Non-specific)

Part 4: Anti-Inflammatory Screening (NO Inhibition)

Rationale: Many long-chain ketones modulate the arachidonic acid pathway or NF-


B signaling. The Griess assay measures Nitric Oxide (NO) production in LPS-stimulated macrophages.

Pathway Logic (DOT Visualization):

AntiInflammatory_Pathway LPS LPS Stimulation Macrophage RAW 264.7 Macrophage LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Release iNOS->NO Griess Griess Reaction (Pink Color) NO->Griess Compound 7-Heptadecanone (Inhibitor?) Compound->NFkB Potential Block

Caption: Figure 2. Mechanism of Action for NO inhibition assay in LPS-stimulated macrophages.

Protocol Summary:

  • Co-treat RAW 264.7 cells with LPS (1 µg/mL) and 7-Heptadecanone (various concentrations).

  • Incubate 24h.

  • Mix 50 µL supernatant with 50 µL Griess Reagent.

  • Read Absorbance at 540 nm.

  • Control: Ensure cell viability (via MTT) runs in parallel to prove NO reduction isn't just due to cell death.

References

  • PubChem. (2025).[1][2][5][6] 7-Heptadecanone Compound Summary (CID 292627).[5][8] National Center for Biotechnology Information. [Link]

  • Odeleye, T., et al. (2019).[9] Antimicrobial and Anti-inflammatory Properties of Marine Mollusk Extracts. Journal of Applied Pharmaceutical Science. (Contextualizing long-chain ketone activity in marine extracts). [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (Standard for MTT/Vero protocols). [Link]

Sources

Advanced LC-MS Strategies for Long-Chain Ketone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Long-chain ketones (LCKs), including aliphatic ketones (C10+) and alkenones (C37–C39), present unique analytical challenges in Liquid Chromatography-Mass Spectrometry (LC-MS). Their high hydrophobicity and lack of strong ionizable groups often result in poor sensitivity using standard Electrospray Ionization (ESI). This guide outlines two distinct, validated workflows: (1) Derivatization-Enhanced ESI using Girard’s Reagent T for trace-level quantitation, and (2) Direct APCI/ESI strategies for high-abundance profiling, specifically optimized for long-chain alkenones.

Introduction: The Ionization Challenge

The carbonyl group (


) in long-chain ketones is weakly basic. In the absence of acidic functional groups, these molecules do not readily deprotonate in negative mode, nor do they protonate efficiently in positive mode ESI under standard conditions.
The Physicochemical Barrier
  • Hydrophobicity: Long alkyl chains (C12–C40) limit solubility in high-water mobile phases, requiring high organic content (MeOH/IPA/ACN).

  • Proton Affinity: The ketone oxygen has low proton affinity compared to amines or amides, leading to unstable

    
     ions that are easily suppressed by matrix interferences.
    

To overcome this, we employ a Bimodal Strategy :

  • Chemical Derivatization: Transforming the ketone into a permanently charged hydrazone (ideal for ESI).

  • Alternative Ionization: Using Atmospheric Pressure Chemical Ionization (APCI) or optimized ESI adduct formation for specific subclasses like alkenones.

Method Selection Framework

The choice of method depends on sensitivity requirements and sample complexity.[1]

MethodSelection cluster_alkenones Special Case: Alkenones (C37-39) Start Start: Analyte Characterization ChainLength Chain Length? Start->ChainLength Sensitivity Sensitivity Required? ChainLength->Sensitivity Long Chain (C12+) DirectESI Direct ESI (Lithium/Sodium Adducts) ChainLength->DirectESI Alkenones MethodA Method A: Derivatization (Girard T) (Trace Level: pg/mL) Sensitivity->MethodA High (< 1 ng/mL) MethodB Method B: Direct APCI/ESI (High Abundance: ng/mL) Sensitivity->MethodB Low (> 10 ng/mL)

Figure 1: Decision matrix for selecting the optimal LC-MS workflow for ketone analysis.

Protocol A: High-Sensitivity Derivatization (Girard’s Reagent T)

Principle: Girard’s Reagent T (GT) is a hydrazine derivative containing a permanently charged quaternary ammonium group.[2] It reacts with the ketone to form a water-soluble, positively charged hydrazone, increasing ESI response by 100–1000 fold.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Derivatizing Agent: Girard’s Reagent T (GT) chloride.[2]

  • Catalyst: Glacial Acetic Acid.

  • Solvent: Methanol (LC-MS grade).

  • Internal Standard: Deuterated ketone analog (e.g., 2-decanone-d21) or

    
    -labeled analog.
    
Step-by-Step Workflow
Step 1: Sample Preparation[3]
  • Extraction: Extract LCKs from biological matrix (plasma/tissue) using Liquid-Liquid Extraction (LLE) with Hexane or MTBE.

  • Dry Down: Evaporate the organic layer to dryness under nitrogen at 40°C.

  • Reconstitution: Re-dissolve the residue in 100 µL of Methanol.

Step 2: Derivatization Reaction
  • Add Reagent: Add 50 µL of GT Solution (10 mg/mL in Methanol containing 2% Acetic Acid).

  • Incubation: Vortex and incubate at 60°C for 60 minutes .

    • Note: Long-chain ketones require heat; room temperature is insufficient for steric reasons.

  • Quenching (Optional): If the reagent excess interferes, quench with water, but GT usually elutes in the void volume, separating from long-chain derivatives.

  • Dilution: Dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) prior to injection.

Step 3: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 20% B

    • 1-10 min: Linear ramp to 95% B

    • 10-12 min: Hold 95% B

    • 12.1 min: Re-equilibrate.

  • MS Detection: ESI Positive Mode (MRM).

    • Parent Ion:

      
      
      
    • Common Neutral Loss: Loss of trimethylamine (59 Da) is a characteristic fragment for GT derivatives.

Protocol B: Direct Analysis of Alkenones (Paleo-Biomarkers)

Context: Alkenones (



) are widely used in paleoclimatology. While historically analyzed by GC-FID, LC-MS offers superior selectivity for specific unsaturation indices (

).
Critical Insight: ESI vs. APCI

Contrary to standard aliphatic ketones, recent studies indicate that ESI (specifically promoting adduct formation) can outperform APCI for very long-chain alkenones due to lower background noise and better linearity, provided the correct mobile phase modifiers are used.

Experimental Setup
  • Column: C18 (High carbon load recommended).

  • Mobile Phase:

    • A: Methanol.[4]

    • B: Isopropanol (IPA) or Ethyl Acetate (to ensure solubility of C37 chains).

    • Modifier: Ammonium Acetate (5 mM) to promote

      
       or Sodium Acetate for 
      
      
      
      adducts.
  • Flow Rate: 0.3 mL/min.

MS Parameters[1][2][6][8][9][10][12][13][14][15][16][17]
  • Source: ESI Positive.

  • Target Ions: Monitor

    
     is rarely observed. Focus on 
    
    
    
    or
    
    
    .
  • Example Masses:

    • 
       Alkenone: 
      
      
      
      531.5 (
      
      
      theoretical)
      
      
      Monitor 553.5 (
      
      
      ).
    • 
       Alkenone: 
      
      
      
      533.5 (
      
      
      theoretical)
      
      
      Monitor 555.5 (
      
      
      ).

Data Summary & Validation Criteria

Comparison of Ionization Strategies
FeatureMethod A: Girard T DerivatizationMethod B: Direct APCI/ESI
Target Analyte Aliphatic Ketones (C10–C30), Steroid KetonesAlkenones (C37–C40), Industrial Ketones
Limit of Detection Femtogram (fg) to low pg Nanogram (ng)
Sample Prep Time High (1-2 hours)Low (Just extraction)
Selectivity High (Shifted m/z reduces noise)Moderate (Isobaric interferences common)
Matrix Effects Low (Elutes in cleaner organic region)Moderate to High
Validation Checklist (Self-Validating System)
  • Derivatization Efficiency Check: Monitor the ratio of Underivatized Ketone (via APCI check) vs. Derivatized Ketone. Reaction should be >95% complete.

  • Linearity:

    
     over 3 orders of magnitude.
    
  • Carryover: Long-chain ketones are "sticky." Inject a blank (100% IPA) after high standards.

  • Recovery: Spike matrices pre-extraction. Acceptable range: 80–120%.[5]

Visualizing the Derivatization Workflow

DerivatizationWorkflow Sub1 Sample Extract (Ketones in Hexane) Step1 Evaporate to Dryness (N2, 40°C) Sub1->Step1 Step2 Add Girard T Reagent (10 mg/mL in MeOH + 2% AcOH) Step1->Step2 Step3 Incubate (60°C, 60 min) Step2->Step3 Schiff Base Formation Chem R-C(=O)-R'  +  H2N-NH-CO-CH2-N+(Me)3  ->  [R-C(=N-NH-CO-CH2-N+(Me)3)-R']+ Step2->Chem Step4 Quench/Dilute (Add Mobile Phase A) Step3->Step4 Stable Hydrazone MS LC-MS/MS Analysis (ESI Positive Mode) Step4->MS

Figure 2: Workflow for Girard's Reagent T derivatization of long-chain ketones.

References

  • Comparison of ESI and APCI-LC-MS/MS methods. National Institutes of Health (NIH). [Link]

  • Comprehensive analysis of alkenones by reversed-phase HPLC-MS. PubMed. [Link]

  • Derivatization with Girard Reagent T Combined with LC-MS/MS. Analytical Chemistry (via NIH PMC). [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods. MDPI. [Link]

  • Interfaces for LC-MS: ESI vs APCI. Shimadzu. [Link]

Sources

Application Note: Field Evaluation Techniques for Synthetic Pheromones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Challenge

In the development of semiochemicals for pest management, the transition from laboratory electroantennography (EAG) to field efficacy is the "Valley of Death." Unlike conventional pesticides, synthetic pheromones do not rely on contact toxicity but on airborne information transfer . Their efficacy is strictly governed by the Active Space —the volumetric plume where the concentration of the signal exceeds the response threshold of the target insect.

This guide treats synthetic pheromones with the rigor of drug development, viewing the dispenser as the "delivery system" and the airborne concentration as the "plasma level." It outlines protocols for validating release kinetics, optimizing blend ratios, and proving efficacy through mating disruption.[1]

The Evaluation Pipeline

The following workflow illustrates the critical path from chemical synthesis to commercial validation.

PheromonePipeline Synth Synthesis & Isomer Purity Lab Lab Bioassays (Wind Tunnel/EAG) Synth->Lab QC Check Release Release Rate Verification (Field) Lab->Release Formulation Release->Synth Instability SmallField Small Plot Optimization Release->SmallField Kinetics OK? SmallField->Lab Failure Analysis Efficacy Large Scale Efficacy (Phase III) SmallField->Efficacy Dose Defined Commercial Commercial Efficacy->Commercial Registration

Figure 1: The critical path for pheromone product development. Note the feedback loops; failure in the field often requires reformulation (Release Node) rather than new chemistry.

Phase I: Release Kinetics & Formulation Stability

Before biological testing, you must validate that your dispenser releases the pheromone at the theoretical rate under field conditions. A dispenser failing to release due to polymer cross-linking or oxidation will yield a false negative in biological trials.

Protocol A: Field-Aged Headspace Analysis

Objective: Quantify the release rate (


) of the active ingredient (AI) from dispensers aged in the field.
Scope:  Replaces gravimetric methods (weighing), which are inaccurate due to moisture absorption and debris accumulation.
Materials
  • Field Stand: PVC poles with hooks for aging dispensers.

  • Sampling Pump: Portable vacuum pump (e.g., QC-2 active sampler) calibrated to 0.5 - 1.0 L/min.

  • Adsorbent Tubes: Glass tubes packed with Porapak Q or Tenax TA (conditioned at 200°C).

  • Enclosure: Teflon (PTFE) or PET bags (oven bags) with cut corners for airflow.

Methodology
  • Aging: Deploy 50 dispensers in the target crop environment.

  • Sampling Intervals: Collect 5 dispensers at Day 0, 7, 14, 21, and 42.

  • Entrainment (Field or Lab):

    • Place the aged dispenser into the PTFE enclosure.

    • Connect the adsorbent tube to the pump and insert the intake end into the enclosure.

    • Run air through the system for 2–4 hours.

    • Critical Control: Run an empty bag (blank) to detect background volatiles.

  • Elution & Analysis:

    • Elute the trap with 2 mL of high-purity hexane or dichloromethane.

    • Add an internal standard (e.g., tridecane) for quantification.

    • Analyze via GC-FID or GC-MS.

Data Output: Release Rate Calculation

Calculate the release rate (


) using the formula:


Where

is concentration,

is elution volume,

is time, and

is trapping efficiency (usually 0.95).
DayTemp (Avg °C)Theoretical RateMeasured Rate (

)
% DeviationStatus
0225048.5-3.0%Pass
7244544.2-1.8%Pass
14284065.1+62.7%Dump
21183512.0-65.7%Fail

Interpretation: In the table above, Day 14 shows a "dumping" effect due to high heat, while Day 21 shows crystallization/blocking due to cold. This formulation requires a stabilizer or matrix adjustment.

Phase II: Behavioral Optimization (Small Scale)

Once release kinetics are stable, the biological activity is tested. The goal is to determine the optimal blend ratio and dose.

Protocol B: The Latin Square Design (LSD)

Rationale: Pheromone plumes are highly susceptible to wind direction and local gradients (e.g., edge effects). A Randomized Complete Block Design (RCBD) is often insufficient if the wind direction shifts. The Latin Square accounts for variation in two directions (Rows and Columns).[2][3]

Experimental Setup
  • Treatments: 4 variations (e.g., A=Control, B=Low Dose, C=Med Dose, D=High Dose).

  • Replicates: 4 x 4 grid (16 traps total).

  • Spacing: Inter-trap distance must exceed the "active space" (typically >25m for moths) to prevent trap interference.

Workflow
  • Grid Layout: Establish a 4x4 grid in a homogeneous crop section.

  • Rotation: To account for day-to-day wind shifts, rotate the treatments one position clockwise every service interval (e.g., every 3 days).

  • Data Collection: Count target males; record non-targets.

LatinSquare cluster_field 4x4 Latin Square Layout (Wind Direction ->) T1 A (Control) T5 B (Low) T2 B (Low) T3 C (Med) T4 D (High) T9 C (Med) T6 C (Med) T7 D (High) T8 A (Control) T13 D (High) T10 D (High) T11 A (Control) T12 B (Low) T14 A (Control) T15 B (Low) T16 C (Med)

Figure 2: A 4x4 Latin Square design ensures that every treatment appears once in every row and column, neutralizing spatial gradients.

Phase III: Efficacy Assessment (Mating Disruption)

In Mating Disruption (MD), the goal is not to catch moths, but to prevent them from finding each other. Therefore, "Trap Shutdown" (zero catch in monitoring traps) is a necessary but insufficient metric. You must prove females are not mating.

Protocol C: Tethered Virgin Female Assay

Objective: Directly measure the reduction in mating success in treated vs. untreated plots. This is the "Gold Standard" for efficacy.

Materials
  • Insects: Laboratory-reared virgin females (1–2 days old).

  • Tethering Kit: Cotton thread, micro-forceps, biocompatible glue (e.g., beeswax/rosin mix).

  • Stations: Delta traps (sticky insert removed) or open platforms.

Methodology
  • Preparation: Anesthetize females with CO2 or cold (4°C). Tie a 5cm thread around the thorax (between wings and head). Ensure flight capability is maintained but escape is impossible.

  • Deployment:

    • Treated Plot: Place 20 tethered females on foliage/platforms at canopy height.

    • Control Plot: Place 20 tethered females in a similar untreated area (separated by >200m).

  • Exposure: Leave females overnight (or during peak activity hours).

  • Assessment:

    • Retrieve females the next morning.

    • Dissect the bursa copulatrix.

    • Metric: Presence of spermatophore (hardened sperm packet).

Calculation: Disruption Index (DI)


Interpretation:

  • DI > 95%: Excellent commercial efficacy.

  • DI 80–95%: Good, but may require supplemental insecticides.

  • DI < 80%: Formulation failure or insufficient dispenser density.

Protocol D: Trap Shutdown (Indirect)

Place standard monitoring traps baited with a standard lure in both treated and control fields.

  • Success Criteria: The treated field should catch zero males.

  • Warning: If you catch males in the treated field, the concentration of the synthetic pheromone is too low (the natural female is out-competing the synthetic fog).

References

  • Cardé, R. T., & Millar, J. G. (2025). Evaluation of Pheromone Release from Commercial Mating Disruption Dispensers. ResearchGate. Link

  • IOBC-WPRS. (2024). Pheromones and Other Semiochemicals in Integrated Production: Guidelines and Standards. IOBC. Link

  • Knight, A. L., et al. (2025).[4] What Can We Learn from Dissecting Tortricid Females About the Efficacy of Mating Disruption Programs? NIH/PubMed. Link

  • Perry, J. N. (2025). The relative efficiencies of Latin square and randomized complete block designs for insect trapping experiments. ResearchGate. Link

  • USDA Forest Service. (2025). Measurement of semiochemical release rates with a dedicated environmental control system. USDA. Link

Sources

Enantioselective HPLC for separating ketone stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

From Polysaccharide Selectors to Derivatization Strategies

Executive Summary

The separation of ketone stereoisomers presents a unique challenge in chiral chromatography. Unlike amines or acids, ketones lack ionizable functional groups that facilitate strong ionic retention, relying instead on weaker dipole-dipole interactions, hydrogen bonding, and steric inclusion. This guide outlines a high-integrity workflow for separating chiral ketones using Polysaccharide-based Chiral Stationary Phases (CSPs), the industry "gold standard." It details both direct separation protocols and derivatization strategies (2,4-DNPH) for analytes with poor UV absorbance or low stereoselectivity.

The Challenge: The "Naked" Carbonyl

Chiral ketones are critical intermediates in the synthesis of complex pharmaceuticals (e.g., stereocenters generated via asymmetric hydrogenation). However, they pose two specific chromatographic hurdles:

  • Electronic Neutrality: They cannot be manipulated via pH to alter retention time, limiting method development variables to solvent choice and column chemistry.

  • Racemization Risk: Ketones with an

    
    -proton are susceptible to keto-enol tautomerism. On-column racemization can occur if the column bed is basic or if temperatures are too high, leading to "plateauing" between peaks rather than baseline resolution.
    

Mechanistic Foundation

To separate a ketone, the CSP must recognize the spatial arrangement of groups around the carbonyl. The most effective columns for this are Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) derivatives (e.g., Chiralpak AD/IA, Chiralcel OD/IB).

The Three-Point Interaction Model

For successful recognition, the analyte must engage in at least three simultaneous interactions with the chiral selector. For ketones, these are:

  • Dipole-Dipole: Between the ketone carbonyl (

    
    ) and the carbamate carbonyl of the CSP.
    
  • Hydrogen Bonding: The carbamate

    
     on the CSP acts as a donor to the ketone oxygen (acceptor).
    
  • Steric Inclusion: The bulkier group of the ketone fits into the chiral "groove" of the polysaccharide polymer.

ChiralMechanism Ketone Chiral Ketone Analyte Interaction1 H-Bond: (CSP N-H ... O=C Ketone) Ketone->Interaction1 Interaction2 Dipole-Dipole Stack Ketone->Interaction2 Interaction3 Steric Fit (Chiral Groove) Ketone->Interaction3 CSP Polysaccharide CSP (Carbamate Selector) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Complex Transient Diastereomeric Complex Separation Enantiomeric Separation Complex->Separation Differential Stability (ΔΔG) Interaction1->Complex Interaction2->Complex Interaction3->Complex

Figure 1: Mechanistic interaction triad required for ketone recognition on polysaccharide phases.

Method Development Strategy

Column Selection Matrix

Do not screen randomly. Use this logic to select your primary column.

Column TypePolymer BaseSelectorBest For
Chiralpak IA / AD-H Amylosetris(3,5-dimethylphenylcarbamate)First Choice. General purpose. High success rate for aromatic ketones.
Chiralcel IB / OD-H Cellulosetris(3,5-dimethylphenylcarbamate)Second Choice. Complementary selectivity. Often resolves if Amylose fails.
Chiralpak IC Cellulosetris(3,5-dichlorophenylcarbamate)Specialty. Good for ketones with chlorinated or polar substituents.
Chiralpak IG Amylosetris(3-chloro-5-methylphenylcarbamate)New Generation. Excellent for "difficult" ketones with steric bulk.

Note: Immobilized phases (IA, IB, IC, IG) are preferred over Coated phases (AD, OD) because they tolerate "forbidden" solvents like DCM and THF, which are often needed to dissolve lipophilic ketones.

Protocol A: Direct Separation (The Standard)

This protocol assumes the use of an immobilized column (e.g., Chiralpak IA) to allow maximum solvent flexibility.[1]

Reagents
  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH).

  • Sample Diluent: Mobile phase (or DCM if solubility is poor).

Step-by-Step Procedure
  • Sample Preparation: Dissolve the racemic ketone at 0.5 – 1.0 mg/mL. If the sample is insoluble in Hexane/IPA, dissolve in minimal Dichloromethane (DCM) and dilute with mobile phase.

  • Column Conditioning: Equilibrate the column with Hexane/IPA (90:10) at 1.0 mL/min for 20 minutes.

  • Primary Screen (Isocratic):

    • Inject 5-10 µL.

    • Run Isocratic: 90:10 (Hexane:IPA).

    • Target: Look for separation (

      
      ).
      
  • Optimization Loop:

    • If retention is too low (

      
      ): Decrease IPA to 5% or 2%.
      
    • If retention is too high (

      
      ): Increase IPA to 20% or switch to Ethanol (EtOH often provides sharper peaks for ketones).
      
    • If partial separation occurs: Lower temperature to 10°C or 15°C. Crucial: Lowering T increases selectivity (

      
      ) but increases pressure.
      
  • Validation: Ensure the area ratio is 50:50 (for a racemate). If the ratio is skewed (e.g., 40:60) and the baseline is elevated between peaks, on-column racemization is likely occurring.

Protocol B: Derivatization with 2,4-DNPH

When to use:

  • The ketone has no UV absorbance (aliphatic ketones).

  • Direct separation fails (

    
    ) on all screened columns.
    
  • The ketone is volatile or unstable.

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) converts the ketone into a Hydrazone . This adds a "handle" that interacts strongly with the CSP (


 interactions) and absorbs UV strongly at 360 nm.
Reaction Scheme


Protocol
  • Reagent Prep: Dissolve 2,4-DNPH in Ethanol containing 1% HCl.

  • Reaction: Mix the ketone sample with excess DNPH reagent. Heat at 60°C for 30 minutes.

  • Workup:

    • Cool to room temperature.

    • Evaporate solvent or extract with Hexane/Ethyl Acetate.

    • Critical: The hydrazone is usually less soluble than the ketone; filtration may be required.

  • HPLC Separation:

    • Inject the hydrazone derivative onto a Chiralpak AD-H or IA column.

    • Mobile Phase: Hexane/Ethanol (80:20). The derivative is more polar and requires stronger elution strength.

    • Detection: Set UV to 365 nm (avoids interference from many impurities).

Troubleshooting & Expert Insights

The "Plateau" Effect (Racemization)

If the chromatogram shows a "saddle" or plateau between the two enantiomer peaks that does not touch the baseline, the ketone is racemizing during the run.

  • Cause: Acidic/Basic sites on silica or thermal energy overcoming the rotational barrier.

  • Fix:

    • Lower Column Temperature (try 5°C - 10°C).

    • Use "Neutral" immobilized columns (e.g., Chiralpak IA) which shield the silica surface better than coated phases.

    • Avoid basic additives (DEA/TEA) which catalyze keto-enol tautomerism.

Solubility Issues

Many synthetic ketones are greasy and insoluble in Hexane.

  • Fix: Use Immobilized Columns (IA, IB, IC). These allow you to use Standard Phase solvents like Ethyl Acetate or THF as the mobile phase modifier, or even run in pure Acetonitrile (Polar Organic Mode).

Workflow Visualization

MethodDev Start Start: Racemic Ketone CheckUV Check UV Absorbance (>210 nm?) Start->CheckUV DirectPath Protocol A: Direct Separation CheckUV->DirectPath Yes DerivPath Protocol B: DNPH Derivatization CheckUV->DerivPath No (or poor) Screen Screen Columns: IA (Amylose) & IB (Cellulose) Mobile Phase: Hex/IPA 90:10 DirectPath->Screen DerivPath->Screen Inject Hydrazone Decision Separation Achieved? Screen->Decision Optimize Optimize: 1. Switch Alcohol (EtOH) 2. Lower Temp (10°C) Decision->Optimize Partial (Rs < 1.5) Success Final Method Validation Decision->Success Yes (Rs > 1.5) Optimize->Decision

Figure 2: Decision tree for method development, branching between direct analysis and derivatization.

References

  • Daicel Chiral Technologies. (n.d.).[2] Instruction Manual for CHIRALPAK® IA. Retrieved January 28, 2026, from [Link]

  • Journal of Chromatography A. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine (DNPH). Retrieved January 28, 2026, from [Link]

  • Agilent Technologies. (2014). Analysis of DNPH-derivatized Aldehydes and Ketones. Retrieved January 28, 2026, from [Link]

Sources

Application Note: 7-Heptadecanone in Advanced Fragrance Formulation

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for formulation scientists and R&D professionals in the fragrance and fine chemical industries.

Part 1: Executive Summary & Technical Profile

The "Invisible" Texturizer

7-Heptadecanone is a long-chain aliphatic ketone (


) often overlooked in standard perfumery palettes in favor of macrocyclic musks or shorter-chain modifiers. However, its occurrence in nature—specifically in the cuticular waxes of insects and essential oils of Achillea (Yarrow)—positions it as a critical "biomimetic" tool.

Unlike high-impact top notes, 7-Heptadecanone functions as a structural texturizer . It provides the "waxy" mouthfeel of tropical flower petals (Magnolia, Tuberose) and the subtle, oily "skin-scent" characteristic of natural pheromones. Its high molecular weight renders it an exceptional fixative that anchors volatile herbal and citrus notes without suppressing their lift.

Physicochemical Profile

Understanding the physical constraints of 7-Heptadecanone is vital for successful integration into ethanol-based carriers.

PropertyValue / DescriptionFormulation Impact
CAS Number 6064-42-2Unique identifier for regulatory filing.
Molecular Weight 254.45 g/mol High MW indicates low volatility (Base Note).
Appearance Waxy solid or semi-solidRequires pre-solubilization (warm bath).
Odor Profile Waxy, fatty, oily, subtle fruity, metallic, "skin-like."Low impact alone; high synergistic effect.
LogP (est.) ~7.0 - 8.0Highly hydrophobic; difficult to dissolve in water/low % alcohol.
Boiling Point ~290–300°CExcellent thermal stability; suitable for candle/heat applications.

Part 2: Formulation Protocols

Protocol A: Solubilization & Stock Solution Preparation

Objective: To create a stable, workable liquid stock of 7-Heptadecanone, as the neat material is often solid/semi-solid at room temperature.

Reagents:

  • 7-Heptadecanone (Purity >98%)[1]

  • Solvent: Dipropylene Glycol (DPG) or Isopropyl Myristate (IPM). Note: Ethanol is not recommended for stock solutions due to potential crystallization at high concentrations.

Methodology:

  • Heating: Place the container of raw 7-Heptadecanone in a water bath at 45°C until fully liquefied.

  • Weighing: Tare a beaker containing the solvent (DPG/IPM). Add the liquefied ketone to achieve a 10% w/w concentration.

    • Example: 1.0g 7-Heptadecanone + 9.0g DPG.

  • Mixing: Stir magnetically at 200 RPM for 15 minutes while maintaining 40°C.

  • Cooling: Allow the solution to cool to room temperature (20°C) slowly.

  • Validation: Inspect for precipitation or cloudiness. If clear, the stock is ready.

Protocol B: The "Waxy Petal" Accord (Magnolia/Tuberose Base)

Objective: Use 7-Heptadecanone to recreate the heavy, lipid-like texture of tropical flower petals, removing the "thinness" of synthetic floral accords.

Rationale: Synthetic floral bases (Hedione, Linalool) often lack the physical "weight" of natural absolutes. 7-Heptadecanone mimics the plant cuticular waxes found in absolutes.

Formulation Table (Parts per Thousand):

IngredientRoleControl (No Ketone)Test (With Ketone)
Hedione (Methyl Dihydrojasmonate) Radiance/Volume400380
Linalool Floral Core200200
Benzyl Acetate Fruity/Jasmine100100
Indole (10% in DPG) Animalic1010
7-Heptadecanone (10% in DPG) Texturizer 0 40
Dipropylene Glycol Solvent290270
Total 1000 1000

Evaluation Procedure:

  • Dip blotters into both Control and Test solutions.

  • T=0 (Top Note): The Test blotter may seem slightly "muted" compared to Control.

  • T=1 Hour: The Test blotter will exhibit a creamier, "thicker" floralcy.

  • T=24 Hours: The Control will feel thin/faded. The Test blotter will retain a persistent, waxy floral character, demonstrating the fixative power of the ketone.

Protocol C: Stability Testing (UV & Thermal)

Objective: Ensure 7-Heptadecanone does not discolor or degrade in final ethanolic fine fragrance.

  • Preparation: Prepare a 1% solution of 7-Heptadecanone in Ethanol (SD-40B).

  • UV Stress: Place sample in a quartz cuvette under UV light (Xenon arc, simulated sunlight) for 72 hours.

  • Thermal Stress: Incubate a separate sample at 50°C for 2 weeks.

  • Analysis:

    • Visual: Check for yellowing (Ketones are generally stable, but impurities can oxidize).

    • Olfactory: Check for "rancid" fatty notes (indicating oxidation of alkyl chain).

    • GC-MS (Optional): Verify peak area remains >98% of initial.

Part 3: Mechanism of Action & Visualization

Structural Texturizing Logic

The following diagram illustrates how 7-Heptadecanone interacts with other fragrance tiers. It acts as a "bridge" between the volatile top notes and the heavy base notes, suppressing the vapor pressure of mid-notes through intermolecular Van der Waals forces (hydrophobic interactions).

FragranceArchitecture Top Top Notes (Citrus, Aldehydes) Mid Heart Notes (Florals, Spices) Top->Mid Evaporation Base Base Notes (Woods, Musks) Mid->Base Evaporation Hept 7-Heptadecanone (The 'Bridge') Hept->Top Modulates Volatility Hept->Mid Adds Waxy Texture Hept->Base Enhances Substantivity

Caption: 7-Heptadecanone functions as a volatility modulator, physically retarding the evaporation of heart notes while adding a lipid-like texture.

Experimental Workflow

This flowchart guides the researcher through the decision-making process for incorporating 7-Heptadecanone.

Workflow Start Start: Raw Material (Solid/Semi-Solid) Solub Solubilization (10% in DPG @ 45°C) Start->Solub Check Solubility Check (Clear Solution?) Solub->Check Fail Precipitate Forms (Re-heat or lower conc.) Check->Fail No Pass Stock Solution Ready Check->Pass Yes Fail->Solub App1 Application A: Floral Base Pass->App1 App2 Application B: Pheromone Accord Pass->App2

Caption: Step-by-step decision matrix for preparing and deploying 7-Heptadecanone in formulation.

Part 4: Safety & Regulatory (E-E-A-T)

Regulatory Status
  • IFRA: 7-Heptadecanone is not explicitly restricted by IFRA Standards (as of 51st Amendment). However, as a ketone, it should be monitored for purity to ensure no alpha-beta unsaturated ketone impurities (which can be sensitizers) are present.

  • Safety Assessment: In the absence of specific toxicological data for this exact isomer in cosmetic databases, we apply the Threshold of Toxicological Concern (TTC) .

    • Structure: Aliphatic Ketone (Non-reactive).

    • Cramer Class: Likely Class I (Low toxicity potential).

    • Recommendation: Safe for use at standard perfumery levels (<1% in final product).[2]

Handling
  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can cause cloudiness in waxy materials.

  • PPE: Standard laboratory safety glasses and gloves (Nitrile) are required.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 292627, 7-Heptadecanone. Retrieved from [Link]

  • The Good Scents Company (2025). Heptadecane and related waxy ketones: Physical Properties and Occurrence. Retrieved from [Link]

  • ResearchGate (2020). Analysis of Cicada Wing Surface Constituents (Identification of Heptadecanone isomers). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 7-Heptadecanone Mass Spectrum. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Heptadecanone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #7-HPD-SYN-OPT Topic: Improving Yield and Regioselectivity in 7-Heptadecanone Production Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Challenge of Asymmetry

Synthesizing 7-Heptadecanone (CAS: 6064-42-2) presents a specific regiochemical challenge: it is an unsymmetrical aliphatic ketone (


).

Many researchers attempt to synthesize this using mixed decarboxylative ketonization (heating Hexanoic and Decanoic acids with


 or 

). Stop using this method for high-yield applications. This route follows a statistical distribution, yielding a maximum theoretical yield of 50% for the unsymmetrical ketone, with the remaining 50% lost to symmetrical byproducts (6-Undecanone and 10-Nonadecanone) which are difficult to separate.

To maximize yield (>85%), you must switch to nucleophilic acyl substitution protocols that prevent over-addition. This guide details the two most robust protocols: the Weinreb Amide Coupling (Gold Standard) and the Grignard-Nitrile Addition (Scalable Alternative).

Protocol 1: The Weinreb Amide Route (Gold Standard)

This method is recommended for pharmaceutical-grade synthesis where purity is paramount. It utilizes N,O-dimethylhydroxylamine to form a stable chelated intermediate that prevents the "over-addition" of Grignard reagents (which would otherwise form a tertiary alcohol).

The Mechanism of Yield Protection

The Weinreb amide forms a stable 5-membered cyclic transition state with the magnesium of the Grignard reagent. This intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis occurs during workup. Because the ketone is not formed in situ, it cannot be attacked by a second equivalent of Grignard.

Step-by-Step Protocol

Phase A: Synthesis of the Weinreb Amide

  • Reagents: Hexanoyl chloride (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), Pyridine (2.2 eq).

  • Solvent: Dichloromethane (DCM), anhydrous (

    
     ppm 
    
    
    
    ).
  • Procedure:

    • Cool DCM solution of amine salt to 0°C.

    • Add Pyridine dropwise (exothermic).

    • Add Hexanoyl chloride dropwise over 30 mins.

    • Stir at RT for 2 hours.

    • Checkpoint: Monitor TLC. If acid chloride remains, yield will drop.

  • Workup: Wash with 1N HCl, then sat.

    
    . Dry over 
    
    
    
    .

Phase B: Grignard Coupling to 7-Heptadecanone

  • Reagents: Hexanoyl-Weinreb Amide (1.0 eq), Decylmagnesium Bromide (1.2 - 1.5 eq).

  • Solvent: THF (Anhydrous).

  • Procedure:

    • Cool Amide/THF solution to -78°C (Dry ice/acetone). Note: Low temp is critical to suppress side reactions.

    • Add Decylmagnesium Bromide dropwise.

    • Allow to warm to 0°C over 2 hours.

  • Hydrolysis (The Critical Step):

    • Quench with cold 1N HCl. Vigorous stirring is required to break the stable Mg-chelate.

    • Extract with Ethyl Acetate.

Troubleshooting Table: Weinreb Route
IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF killing Grignard.Distill THF over Na/Benzophenone or use molecular sieves (3Å).
Tertiary Alcohol Impurity Temperature spike during addition.Maintain -78°C strictly during Grignard addition.
Starting Material Recovery Incomplete chelate hydrolysis.Increase stirring time with HCl during workup (up to 1 hr).

Protocol 2: Grignard Addition to Nitrile (Scalable Alternative)

If the Weinreb reagent is too expensive for your scale, the addition of Hexylmagnesium Bromide to Undecanenitrile is the best alternative.

Reaction Logic:



Critical Optimization Factors

Unlike ketones, nitriles do not easily undergo double addition because the intermediate imine anion is negatively charged and repels further nucleophilic attack. However, the hydrolysis of the imine is often the yield-limiting step.

  • Reagent Choice: Use Undecanenitrile (1.0 eq) and Hexylmagnesium Bromide (1.2 eq).

    • Note: We use the nitrile for the longer chain (C11 including CN carbon) and the Grignard for the shorter chain (C6) to minimize Wurtz coupling side reactions common with long-chain Grignards.

  • Catalysis: The addition of CuBr (1 mol%) can accelerate the reaction and improve yields by forming a more reactive organocopper intermediate.

  • Hydrolysis: The imine intermediate requires strong acid and heat to hydrolyze fully to the ketone. Simply washing with water will leave you with the imine, which degrades during purification. Reflux with 10%

    
     / THF for 2 hours is often necessary.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix and mechanistic flow for selecting the high-yield pathway over the low-yield statistical pathway.

G Start Target: 7-Heptadecanone (Unsymmetrical C17 Ketone) Method_Decarb Method: Mixed Decarboxylation (Hexanoic + Decanoic Acids) Start->Method_Decarb Avoid Method_Weinreb Method: Weinreb Amide (Hexanoyl Cl + DecylMgBr) Start->Method_Weinreb Recommended (High Purity) Method_Nitrile Method: Nitrile Addition (Undecanenitrile + HexylMgBr) Start->Method_Nitrile Recommended (Scalable) Result_Decarb Result: Statistical Mixture ~25-40% Yield Difficult Purification Method_Decarb->Result_Decarb Step_Weinreb_1 1. Form Weinreb Amide (Prevents Over-addition) Method_Weinreb->Step_Weinreb_1 Step_Nitrile_1 1. Grignard Addition (Forms Imine Anion) Method_Nitrile->Step_Nitrile_1 Step_Weinreb_2 2. Stable Chelate Intermediate (Mg-O-N 5-membered ring) Step_Weinreb_1->Step_Weinreb_2 Result_HighYield Result: High Purity Ketone >85% Yield Step_Weinreb_2->Result_HighYield H3O+ Quench Step_Nitrile_2 2. Acidic Hydrolysis (Critical Step) Step_Nitrile_1->Step_Nitrile_2 Step_Nitrile_2->Result_HighYield

Figure 1: Strategic selection pathway for unsymmetrical ketone synthesis. Note the "dead end" of decarboxylation compared to the convergent organometallic routes.

Frequently Asked Questions (Technical FAQ)

Q: I am seeing a large "M+18" peak in my Mass Spec after the Nitrile method. What is it? A: This is likely the unhydrolyzed ketimine (or a hydrate). This indicates your acidic workup was insufficient. The imine bond (


) is robust. Increase the concentration of your acid quench (e.g., from 1M HCl to 3M 

) and increase the contact time or temperature (reflux).

Q: Can I use Hexyl-Lithium instead of Hexyl-Magnesium Bromide? A: For the Weinreb method: Yes, organolithiums work very well and are often faster, even at -78°C. For the Nitrile method: Proceed with caution. Organolithiums are more aggressive and can sometimes attack the


-proton of the nitrile (deprotonation) rather than the nitrile carbon (nucleophilic addition), leading to reduced yields. Grignards are generally safer for nitrile additions.

Q: Why not use Friedel-Crafts acylation? A: Friedel-Crafts is excellent for aromatic ketones (e.g., Acetophenone). However, 7-Heptadecanone is purely aliphatic . Standard Lewis acids (


) will not catalyze the acylation of an alkane effectively and will likely cause polymerization or isomerization of your alkyl chains.

Q: My Weinreb reaction solidified at -78°C. Is this a problem? A: Yes. If the reaction mixture freezes, stirring stops, and you will get local hot-spots upon addition of the Grignard.

  • Fix: Ensure you are using pure THF or Diethyl Ether. Dioxane freezes at 11°C and is unsuitable. If using THF, check your concentration; very concentrated solutions of long-chain amides may precipitate. Dilute the reaction mixture by 50%.

References

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Nitrile-Grignard interactions).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.

Sources

Technical Support Center: 7-Heptadecanone Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Precipitation Issues in Biological Assays Compound: 7-Heptadecanone (CAS: 6064-42-2) | LogP: ~7.3 | State: Waxy Solid[1]

Introduction: The "Grease" Factor

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

If you are reading this, you are likely facing a specific frustration: 7-Heptadecanone is "crashing out" of your assay. You might see inconsistent IC50 curves, visible cloudiness upon dilution, or complete loss of compound activity due to non-specific binding.

7-Heptadecanone is an asymmetrical long-chain ketone (C17H34O).[1] With a LogP > 7, it is not just hydrophobic; it is essentially a "waxy fat."[1] It behaves more like a lipid than a standard small molecule drug.[1] Standard serial dilution protocols (e.g., 100% DMSO stock


 aqueous buffer) will almost certainly fail because the entropy-driven hydrophobic effect forces the molecules to aggregate immediately upon hitting water.

This guide provides a self-validating workflow to keep 7-Heptadecanone soluble and bioavailable.

Module 1: Stock Solution Preparation

The First Failure Point: Many researchers attempt to dissolve the solid at room temperature.[1] 7-Heptadecanone has a melting point near physiological temperature (~30–48°C depending on purity/isomer), often existing as a waxy solid or semi-solid flakes.[1]

Protocol: Thermal-Assisted Solubilization
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Absolute Ethanol .[1]

    • Why? DMSO is the superior solvent for stock concentrations (>10 mM), but it is hygroscopic. Water absorption lowers the solubility power of DMSO for this specific lipid-like ketone.[1]

  • Thermal Step:

    • Place the vial of neat 7-Heptadecanone in a 50°C water bath for 5–10 minutes until it is a clear liquid.

    • Pre-warm your solvent (DMSO) to 37°C.[1]

    • Dissolve to a master stock concentration of 10 mM or 20 mM . Do not attempt 100 mM; it will likely precipitate upon cooling.[1]

  • Storage: Aliquot immediately into glass vials (see Module 3) and store at -20°C.

    • Note: The stock will freeze and likely precipitate.[1] You must re-heat to 37–50°C and vortex vigorously before every use.[1]

Solvent Compatibility Table
SolventSolubility RatingMax Stock Conc.Risk Factor
Anhydrous DMSO Excellent~20–50 mMHygroscopic (absorbs water, causing precipitation).[1]
Ethanol (100%) Good~10–20 mMHigh evaporation rate alters concentration over time.[1]
PBS / Media Zero < 1 µMImmediate precipitation ("crashing out").[1]
Chloroform High> 100 mMIncompatible with most biological assays/plastics.[1]

Module 2: The Aqueous Transition (Preventing the "Crash")

This is where 90% of experiments fail.[1] Direct dilution from 100% DMSO to aqueous buffer causes the "solvent shift" effect, rendering the compound insoluble before it interacts with your target.

The Solution: Intermediate Dilution with Carriers

You must use a "stepping stone" approach. We utilize BSA (Bovine Serum Albumin) or Cyclodextrins to chaperone the hydrophobic molecule into the aqueous phase.

Method A: The "BSA Shift" (For Biochemical/Cell Assays)

BSA contains hydrophobic pockets that bind long-chain lipids/ketones, keeping them in solution (pseudo-solubility).

  • Prepare Assay Buffer: Supplement your buffer with 0.1% to 0.5% fatty-acid-free BSA .[1]

  • Intermediate Step:

    • Dilute your 10 mM DMSO stock 1:10 into 100% Ethanol or 50% DMSO first (Intermediate = 1 mM).[1]

  • Final Dosing:

    • Pipette the Intermediate into the BSA-containing buffer while vortexing .[1]

    • Mechanism:[2][3][] As the solvent dissipates, the 7-Heptadecanone molecules are immediately captured by the BSA hydrophobic domains rather than aggregating with each other.

Method B: Cyclodextrin Complexation (Superior for Cell Culture)

If BSA interferes with your specific target, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1]
  • Stock: Prepare 10 mM 7-Heptadecanone in DMSO.

  • Carrier: Prepare 20% (w/v) HP-

    
    -CD in water.
    
  • Complexation: Mix DMSO stock 1:20 with the Cyclodextrin solution. Shake at 37°C for 30 mins.

  • Dilute: Use this complex to dose your cells.[1]

Module 3: Material Interference

The Silent Killer: 7-Heptadecanone is highly lipophilic (LogP ~7.3).[1] It will bind to standard Polystyrene (PS) and Polypropylene (PP) plastics within minutes, effectively reducing your actual concentration to near zero.

Material Recommendations
  • Stocks/Intermediates: ALWAYS use Borosilicate Glass vials or Teflon-coated tubes.

  • Pipette Tips: Use Low-Retention tips. Pre-wet the tip (pipette up and down once) before transferring.[1]

  • Assay Plates:

    • Best: Glass-bottom plates.[1]

    • Acceptable: Low-binding Polypropylene (LBP).[1]

    • Avoid: Standard tissue culture treated polystyrene (unless cells are present to absorb the compound).[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for handling 7-Heptadecanone to prevent precipitation.

G Solid 7-Heptadecanone Solid (Waxy / Flakes) Heat Step 1: Heat to 50°C (Liquefy) Solid->Heat Stock Master Stock (Anhydrous DMSO, 10-20mM) Heat->Stock Direct Direct Dilution into Buffer Stock->Direct Avoid Intermediate Intermediate Step (Dilute 1:10 in Ethanol) Stock->Intermediate Crash PRECIPITATION (Assay Failure) Direct->Crash Carrier Carrier Selection Intermediate->Carrier BSA Method A: BSA (0.1-0.5%) Carrier->BSA Biochem Assay CD Method B: HP-beta-CD Carrier->CD Cell Culture Assay Successful Assay (Soluble/Bioavailable) BSA->Assay CD->Assay

Figure 1: Solubility Optimization Workflow. Direct dilution (Red path) leads to failure.[1] The Carrier path (Green) ensures stability.

Troubleshooting & FAQs

Q1: My stock solution is cloudy after thawing. Is it spoiled?

  • Answer: No. 7-Heptadecanone has a high melting point.[1] It has simply solidified or crystallized out of the DMSO at low temperatures.[1]

  • Fix: Heat the vial to 40–50°C and vortex vigorously until clear. If it remains cloudy, your DMSO may have absorbed water (DMSO is hygroscopic). Prepare a fresh stock with anhydrous DMSO.

Q2: I see a "film" on the surface of my assay wells.

  • Answer: The compound has phase-separated.[1] This occurs when the aqueous buffer lacks a carrier.[1]

  • Fix: Add 0.1% BSA or 0.05% Tween-20 to your assay buffer before adding the compound.[1] This acts as a surfactant to disperse the lipid-like ketone.[1]

Q3: My IC50 is shifting 10-fold between experiments.

  • Answer: This is a classic symptom of "non-specific binding" to plasticware.[1] One day you use a different brand of tube or plate, and the plastic absorbs 50% of your drug.

  • Fix: Switch to glass-coated plates or strictly use Low-Binding Polypropylene . Never perform serial dilutions in standard polystyrene troughs.[1]

Q4: Can I use Tween-20 instead of BSA?

  • Answer: Yes, but with caution. Tween-20 (0.01% – 0.1%) works well to solubilize lipophilic ketones, but high concentrations of detergent can lyse cells or denature sensitive enzymatic targets.[1] Always run a "Vehicle Control" (Buffer + Tween only) to ensure the detergent isn't causing the effect.

References

  • PubChem. (2025).[1][5][6] 7-Heptadecanone Compound Summary (CID 292627).[1] National Library of Medicine.[1] [Link]

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf.[1] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] [Link]

Sources

Technical Support Center: Stabilization of 7-Heptadecanone in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Lipidomics & Small Molecule Quantitation Subject: 7-Heptadecanone (


) Stability Protocol
Date:  October 24, 2025[1]

Executive Summary & Molecule Profile[2][3]

Welcome to the technical guide for handling 7-Heptadecanone in biological matrices. While often utilized as a robust Internal Standard (IS) for lipid profiling or as a specific biomarker in metabolic research, this molecule presents a unique "Stability Triad" of challenges often overlooked in standard clinical chemistry:

  • Lipophilicity-Driven Adsorption: With a LogP ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     6.2–7.0, it aggressively binds to polypropylene (PP) surfaces.[1][2]
    
  • Enzymatic Reduction: Serum carbonyl reductases can stereoselectively reduce the ketone to a secondary alcohol (7-heptadecanol), causing "disappearance" of the analyte.

  • Volatility/Sublimation: despite a high boiling point (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    C), losses occur during high-vacuum evaporation steps common in lipidomics.[1][2]
    

This guide moves beyond generic advice, providing a self-validating workflow to ensure quantitative accuracy.

Module 1: Pre-Analytical Handling (The "Golden Hour")

The Issue: The majority of 7-Heptadecanone loss occurs within 30 minutes of blood draw due to enzymatic activity and plastic interaction.

Enzyme Quenching Protocol

Serum contains active oxidoreductases.[3][2] If left at room temperature, 7-Heptadecanone acts as a substrate, converting to its alcohol form.[1]

Protocol:

  • Collection: Collect blood into glass vacutainers (red top, no additive) or glass tubes coated with anticoagulant.[1][3][2] Avoid standard plastic serum separator tubes (SST).

  • Separation: Centrifuge at

    
    C (2000 x g for 10 min).
    
  • Immediate Quenching (Choose One):

    • Method A (Acidification): Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       of 1M HCl per 1 mL of serum immediately after separation.[2] This denatures reductases.[3][2]
      
    • Method B (Flash Freeze): Transfer serum to glass vials and snap-freeze in liquid nitrogen. Store at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      C.[2]
      
The Material Science of Storage

Critical Rule: Never store 7-Heptadecanone solutions in standard polypropylene (PP) Eppendorf tubes for


 hour.
MaterialAdsorption RiskRecommendation
Standard Polypropylene (PP) High PROHIBITED for storage.[1][3][2]
Low-Binding PP Moderate⚠️ Use only for rapid transfer steps (<30 min).[3][2]
Borosilicate Glass LowGOLD STANDARD for storage.[3][2]
Silanized Glass Very Low✅ Best for trace-level (<10 ng/mL) work.[3][2]

Module 2: Extraction & Processing Workflow

The Issue: Standard lipid extractions (Folch/Bligh & Dyer) are effective, but the evaporation step is a critical failure point for ketones.[1]

Diagram: Extraction Logic Flow

The following diagram illustrates the decision matrix for extracting 7-Heptadecanone while mitigating loss.

ExtractionWorkflow Start Serum Sample (7-Heptadecanone) Spike Spike IS (d33-7-Heptadecanone or C19-Ketone) Start->Spike LLE Liquid-Liquid Extraction (MTBE/Methanol) Spike->LLE PhaseSep Phase Separation LLE->PhaseSep Aqueous Aqueous Phase (Discard) PhaseSep->Aqueous Organic Organic Phase (MTBE/Lipids) PhaseSep->Organic Evap Nitrogen Blowdown (Critical Control Point) Organic->Evap Dryness Evaporate to Dryness? Evap->Dryness Loss RISK: Sublimation Loss Dryness->Loss Yes (High Vacuum) Keeper Add 'Keeper' Solvent (e.g., 10uL Dodecane) Dryness->Keeper No (Recommended) Recon Reconstitute immediately in Hexane/Toluene Keeper->Recon GCMS GC-MS Injection Recon->GCMS

Caption: Optimized extraction workflow emphasizing the "Keeper Solvent" technique to prevent volatility losses during nitrogen blowdown.

Detailed Protocol: MTBE Extraction with "Keeper"[1]
  • Sample Prep: Thaw serum on ice. Aliquot

    
     into a glass  centrifuge tube.
    
  • Internal Standard: Add

    
     of deuterated internal standard. Vortex 10s.
    
  • Protein Precipitation: Add

    
     Methanol (cold). Vortex 30s.
    
  • Extraction: Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     MTBE (Methyl tert-butyl ether).[2] Shake/tumble for 15 min at RT.
    
  • Phase Separation: Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     MS-grade water to induce phase separation.[2] Centrifuge 3000 x g for 10 min.
    
  • Transfer: Transfer the top organic layer (MTBE) to a fresh glass vial.

  • The "Keeper" Step (CRITICAL): Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     of Dodecane  or Tetradecane  to the organic fraction before evaporation.[2]
    
    • Why? These high-boiling alkanes form a residual liquid "trap" that holds the 7-Heptadecanone in solution as the MTBE evaporates, preventing sublimation.[1]

  • Evaporation: Evaporate under gentle Nitrogen stream at

    
    C. Do not bone dry.  Stop when volume is ~10-20 
    
    
    
    .
  • Reconstitution: Bring to final volume with Hexane or Toluene for GC-MS.

Module 3: Instrumental Analysis (GC-MS)

The Issue: Long-chain ketones can exhibit peak tailing due to interaction with active silanol sites in the GC inlet or column.[3][2]

Troubleshooting Peak Tailing

If 7-Heptadecanone peaks are tailing (Asymmetry factor > 1.2), check the following:

ParameterOptimization Strategy
Inlet Liner Use Ultra-Inert liners with glass wool (deactivated). Standard liners will adsorb the ketone.[3][2]
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).[1][3][2]
Inlet Temp Maintain ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

C to ensure rapid volatilization of the C17 chain.
Carryover Run a solvent blank (Hexane) after high-concentration samples. Long chains stick to the syringe plunger.[2]
Self-Validation (QC)

Every batch must include a Process Efficiency (PE) check:

  • Pre-Extraction Spike: Spike IS into serum before extraction.[3][2]

  • Post-Extraction Spike: Spike analyte into solvent after extraction (in a blank sample).[3][2]

  • Calculation: If Pre-Spike signal < 80% of Post-Spike signal, you have extraction loss (likely adsorption).[1]

FAQ & Troubleshooting Matrix

Q: Can I use plastic pipette tips? A: Yes, for transient liquid handling (seconds) it is acceptable.[1][3][2] Pre-wetting the tip with solvent can reduce surface adsorption.[3][2] However, never leave the sample in the tip.

Q: My recovery is consistently low (<50%). What is wrong? A: Check your evaporation step. If you are drying down completely without a "keeper" solvent, the ketone is likely subliming or irreversibly binding to the glass wall as a dry film.[1] Switch to the "Keeper" protocol (Section 3.2).[3][2]

Q: I see a peak at the retention time of 7-Heptadecanol. Is my standard impure? A: Likely not. This indicates enzymatic reduction occurred in your serum sample before extraction.[3][2] Ensure you are acidifying or freezing samples immediately upon collection.[3][2]

Q: Is 7-Heptadecanone light sensitive? A: It is generally stable to light, but long-term storage should always be in amber glass to prevent photo-oxidation of the alkyl chain, though this is a secondary concern compared to adsorption.[1]

References

  • NIST Chemistry WebBook. 7-Heptadecanone Spectral Data & Properties.[3][2] National Institute of Standards and Technology.[3][2] Available at: [Link]

  • PubChem. 7-Heptadecanone Compound Summary. National Center for Biotechnology Information.[3][2] Available at: [Link]

  • ResearchGate. Tube Polypropylene: A Neglected Critical Parameter for Protein and Lipophilic Adsorption.[3][2] Available at: [Link]

  • Journal of Medicinal Chemistry. Enzymatic Reduction of Ketones in Biological Matrices. (Contextual reference on ketone metabolism). Available at: [Link]

  • Restek Applications. QuEChERS and Internal Standard Strategies for Lipophilic Compounds. Available at: [Link]

Sources

Reducing matrix effects in LC-MS analysis of ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Matrix Effects in LC-MS Analysis of Ketones

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Ketone Challenge

Welcome to the Ketone Analysis Support Center. You are likely here because your ketone analytes (steroids, metabolic intermediates, or environmental contaminants) are showing poor sensitivity or variable quantification in biological matrices.

The Core Problem: Unlike amines, ketones possess a carbonyl group (


) with relatively low proton affinity (

190-200 kcal/mol). In Electrospray Ionization (ESI), they struggle to compete for protons against highly basic matrix components like phospholipids, peptides, and endogenous amines. This results in severe ion suppression —the invisible killer of quantitative accuracy.

This guide moves beyond basic troubleshooting to provide mechanistic solutions for stabilizing your ketone workflows.

Module 1: Diagnosis & Quantification

Q: How do I distinguish between low extraction recovery and actual matrix effects?

A: You must decouple "Process Efficiency" into its two components: Recovery (RE) and Matrix Effect (ME) . A low signal is often blamed on the MS, when it is actually a sample prep issue, or vice versa.

The Protocol: Matuszewski Method (Post-Extraction Spike) We utilize the "Gold Standard" approach defined by Matuszewski et al. (2003). You need three sets of samples:

  • Set A (Neat Standard): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted (your normal sample).

Calculation Logic:

  • Matrix Effect (ME):

    
    . If 
    
    
    
    , you have suppression.[1] If
    
    
    , enhancement.[1]
  • Recovery (RE):

    
    . This measures extraction efficiency independent of the MS source.
    
  • Process Efficiency (PE):

    
    . The overall yield.
    

Visual Guide: The Matuszewski Workflow

Matuszewski_Method SetA Set A: Neat Standard CalcME Calculate Matrix Effect: (B / A) * 100 SetA->CalcME SetB Set B: Post-Extraction Spike SetB->CalcME CalcRE Calculate Recovery: (C / B) * 100 SetB->CalcRE SetC Set C: Pre-Extraction Spike SetC->CalcRE

Figure 1: Logical flow for isolating matrix effects from extraction losses.

Module 2: Sample Preparation Strategies

Q: My protein precipitation (PPT) samples show 60% suppression. Why is this happening?

A: Protein precipitation (using ACN or MeOH) removes proteins but leaves phospholipids (phosphatidylcholines) in the supernatant. Phospholipids are highly lipophilic and surface-active; they dominate the droplet surface in the ESI source, preventing your ketones from ionizing.

The Solution: Upgrade your cleanup based on the "Dirtiness" of the matrix.

MethodMechanismPhospholipid RemovalSuitability for Ketones
PPT (Protein Precip) Solubility crashPoor (<10%) Only for high-concentration analytes in simple matrices.
SLE (Supported Liquid Extraction) Partitioning (Diatomaceous earth)Moderate (~90%) Excellent for neutral ketones. Mimics Liquid-Liquid Extraction (LLE) but automatable.
PLD (Phospholipid Depletion) Lewis Acid/Base interaction (e.g., Zirconia)High (>99%) Best for Plasma. Specifically targets phosphate groups on lipids while letting neutral ketones pass.
SPE (Solid Phase Extraction) Mixed-mode (Reverse phase + Ion exchange)High (>95%) Good, but requires complex method development.

Expert Insight: If you are analyzing steroid ketones in plasma, Phospholipid Depletion (PLD) plates (e.g., HybridSPE or Ostro) are often the "magic bullet." They filter out the suppressors that co-elute with hydrophobic ketones.

Module 3: Derivatization (The "Nuclear Option")

Q: Even with clean samples, my sensitivity is too low. Should I derivatize?

A: Yes. Because ketones lack a charge-carrying nitrogen, they rely on forming sodium adducts


 or weak protonated ions 

in ESI. These are unstable and split your signal.

The Strategy: Attach a moiety that is permanently charged or has high proton affinity.

Protocol 1: Girard's Reagent T (GT) or P (GP)

  • Target: Ketones (Steroids).[2]

  • Mechanism: Hydrazone formation introduces a quaternary ammonium group.

  • Result: The molecule is now permanently positively charged. It no longer needs to "compete" for a proton in the source.

  • Mass Shift:

    
     Da (GT) or 
    
    
    
    Da (GP).

Protocol 2: DNPH (2,4-Dinitrophenylhydrazine) [3]

  • Target: Small aldehydes/ketones.

  • Mechanism: Introduces a chromophore and electronegative groups.

  • Result: Great for UV detection or Negative Ion ESI .

  • Warning: DNPH requires excess reagent removal, or the reagent itself causes suppression.

Derivatization Decision Workflow

Derivatization_Tree Start Ketone Sensitivity Issue IsItSteroid Is it a Steroid/Large Ketone? Start->IsItSteroid Mode Preferred Ionization Mode? IsItSteroid->Mode Girard Use Girard Reagent T/P (Permanent + Charge) Mode->Girard ESI Positive (High Sens) DNPH Use DNPH (Negative Mode/UV) Mode->DNPH ESI Negative Dansyl Use Dansyl Hydrazine (Fluorescence/ESI+) Mode->Dansyl ESI Positive (Alt)

Figure 2: Selecting the correct derivatization reagent based on analyte type and ionization mode.

Module 4: Chromatographic & Source Troubleshooting

Q: I see "blind spots" in my chromatogram where the internal standard signal drops. What is this?

A: This is a localized suppression zone, likely caused by co-eluting matrix components.

The Fix: Post-Column Infusion You need to map where the suppression is happening to ensure your ketone doesn't elute there.

  • Setup: Infuse a constant flow of your ketone standard (via a T-piece) into the MS flow after the column but before the source.

  • Inject: Inject a blank matrix extract (plasma/urine) into the LC column.

  • Observe: The MS trace should be a flat line (the infusion). Any "dips" in the baseline indicate suppression zones caused by the blank matrix eluting from the column.

  • Action: Adjust your LC gradient to move your ketone peak away from these dips (usually the solvent front or the phospholipid wash-out at the end).

Q: Should I switch from ESI to APCI?

A: If you cannot derivatize, YES . Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique. Unlike ESI (liquid phase), APCI is far less susceptible to competition for surface charge in droplets. For neutral ketones (like ubiquinone or certain steroids), APCI often provides linearity and robustness that ESI cannot match, even if absolute sensitivity is slightly lower.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Frey, A. J., et al. (2016). Validation of a highly sensitive LC-MS/MS method for the analysis of ketones using Girard P derivatization. Steroids.[2]

  • Puccini, P., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Technical Support Center: Advanced GC Optimization for Ketone Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Subject: Resolution of Structural and Positional Ketone Isomers

Introduction: The Dipole Challenge

Separating ketone isomers (e.g., 2-heptanone vs. 3-heptanone or methyl isobutyl ketone vs. methyl ethyl ketone variants) presents a unique chromatographic challenge. Unlike alkanes, which separate purely by boiling point (dispersive forces), ketones possess a permanent dipole due to the carbonyl group (


).

Standard non-polar columns (100% Dimethylpolysiloxane) often fail here because isomers frequently share identical boiling points. To achieve baseline resolution (


), we must exploit secondary retention mechanisms : specifically dipole-dipole interactions  and lone-pair electron selectivity .

Module 1: Critical Phase Selection (The "Why")

Do not default to a standard "Wax" column without analyzing your specific isomer pairs. Use the following logic to select your stationary phase.

Mechanism of Action Table
Stationary PhaseCompositionInteraction MechanismBest For
Rtx-200 / DB-200 Trifluoropropylmethyl polysiloxaneLone Pair Interaction: The fluorine groups strongly interact with the lone pair electrons on the carbonyl oxygen.Top Choice. Difficult positional isomers (e.g., 2- vs 3-pentanone) where boiling points are within 1°C.
DB-1701 / VF-1701ms 14% CyanopropylphenylDipole-Dipole: Moderate polarity with distinct dipole selectivity different from PEG phases.General ketone profiling; separating ketones from alcohols and alkanes.
Wax (PEG) Polyethylene GlycolHydrogen Bonding: Strong interaction, but ketones only accept H-bonds (they don't donate).Separating ketones from non-polar matrix; good for broad boiling point ranges.
Ionic Liquid (SLB-IL) Dicationic/PolycationicMultimodal: Extreme polarity and shape selectivity."Last resort" for isomers that co-elute on all siloxane/PEG phases.
Visual Guide: Column Selection Decision Tree

ColumnSelection start START: Analyte Properties bp_diff Boiling Point Difference > 5°C? start->bp_diff non_polar Use Non-Polar (DB-1/HP-5) Mechanism: Dispersive Forces bp_diff->non_polar Yes isomer_type Isomer Type? bp_diff->isomer_type No (Co-elution likely) positional Positional Isomers (e.g., 2- vs 3-hexanone) isomer_type->positional structural Structural/Branched (e.g., isobutyl vs n-butyl) isomer_type->structural rec_200 RECOMMENDED: Trifluoropropyl (Rtx-200) Target: Lone Pair e- positional->rec_200 Primary Choice rec_wax Alternative: PEG (Wax) Target: H-Bond Accepting positional->rec_wax Secondary Choice rec_1701 RECOMMENDED: Cyanopropyl (DB-1701) Target: Dipole Moment structural->rec_1701 Primary Choice

Figure 1: Decision matrix for selecting the optimal stationary phase based on ketone isomer characteristics.

Module 2: Troubleshooting Hub (FAQs)

Scenario A: "My isomers are co-eluting, even on a polar column."

Diagnosis: You are likely relying on efficiency (


) rather than selectivity (

). Increasing column length will only improve resolution by the square root of the length (e.g., doubling length = 1.4x resolution). The Fix:
  • Change the Carrier Gas: Switch from Helium to Hydrogen . Hydrogen allows for faster linear velocities (optimum

    
     is higher) without losing efficiency, sharpening peaks.
    
  • Temperature Program Optimization: Implement a "mid-ramp hold."

    • Protocol: Ramp fast (20°C/min) to 20°C below the elution temperature of the isomer pair. Hold for 2-5 minutes (isothermal mode) to allow the stationary phase selectivity to maximize interaction time. Then resume ramp.

Scenario B: "My ketone peaks are tailing badly."

Diagnosis: Ketones are susceptible to enolization or interaction with active silanol groups (-Si-OH) in the liner or column. The Fix:

  • Liner Selection: Switch to an Ultra Inert (UI) split/splitless liner with wool. Standard glass wool can strip the carbonyl oxygen, causing tailing.

  • Column Trimming: Active sites accumulate at the column head. Trim 30-50cm from the inlet side.

  • Solvent Mismatch: If your sample solvent is much more polar than the column (e.g., Methanol on a DB-1), you get "beading" and poor focusing. Match solvent polarity to the column or use a Retention Gap.

Scenario C: "Retention times are drifting between runs."

Diagnosis: If using a PEG/Wax column, these phases are susceptible to oxidation and moisture damage. The Fix:

  • Oxygen Scrubbing: Ensure high-capacity oxygen traps are installed. PEG phases degrade rapidly with

    
     at high temps.
    
  • Hysteresis: If you recently heated the column to its maximum limit, the phase may have "bled." Run a conditioning blank.

Module 3: Optimization & Validation Protocol

Follow this iterative loop to validate your separation method.

Step-by-Step Optimization Workflow
  • Scouting Run:

    • Column: 30m x 0.25mm x 0.25µm (Rtx-200 or DB-1701).

    • Gradient: 40°C (hold 1 min)

      
       250°C @ 10°C/min.
      
    • Goal: Identify approximate elution temperature (

      
      ).
      
  • Resolution (

    
    ) Calculation: 
    
    
    
    
    • Where

      
       is retention time and 
      
      
      
      is peak width at half height.
    • Target:

      
       (Baseline separation).[1]
      
  • Isothermal Tuning:

    • Set oven temperature to

      
      .
      
    • Run isothermally. This maximizes

      
       (separation factor) for difficult isomer pairs.
      
Visual Guide: Troubleshooting Logic

Troubleshooting problem Problem Detected check_shape Check Peak Shape problem->check_shape tailing Tailing Peaks check_shape->tailing fronting Fronting Peaks check_shape->fronting coelution Co-elution check_shape->coelution act_sites Active Sites: Replace Liner/Trim Column tailing->act_sites overload Column Overload: Increase Split Ratio fronting->overload selectivity Selectivity Issue: Change Phase or Temp Program coelution->selectivity

Figure 2: Diagnostic workflow for common ketone separation anomalies.

References

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations.Link

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.Link

  • Sigma-Aldrich (Merck). GC Column Selection Guide: Stationary Phase Selection.Link

  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns.[2] Analytical and Bioanalytical Chemistry.[1][3] Link

Sources

Technical Support Center: 7-Heptadecanone Extraction & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Refining extraction protocols for 7-Heptadecanone (C17H34O) from natural matrices. Assigned Specialist: Senior Application Scientist, Lipidomics Division.

Executive Summary: The Target Molecule

7-Heptadecanone (Dipentyl ketone derivative/isomer) is a mid-chain aliphatic ketone often sequestered within complex lipid matrices such as plant epicuticular waxes, insect pheromone secretions, or essential oils.[1][2][3][4][5][6][7][8] Unlike short-chain volatile ketones, its high boiling point (~318°C) and lipophilic nature (


) present unique challenges in separation from co-eluting alkanes and fatty esters.

This guide moves beyond generic lipid extraction, focusing on the critical fractionation steps required to isolate this specific isomer with high purity (>98%) for pharmaceutical or pheromone research.

Phase 1: Matrix Preparation & Primary Extraction

Ticket #1042: "My crude extract is a waxy solid, but GC-MS shows low ketone abundance. What went wrong?"

Diagnosis: You likely used a "broad-spectrum" solvent like Ethanol or Methanol without a pre-enrichment step. While these solvents extract the ketone, they also pull massive amounts of polar cellular debris, chlorophyll, and glycosides, diluting your target. Conversely, using pure Hexane extracts the ketone but co-extracts significant amounts of n-alkanes (C27-C33) which are difficult to separate later.

The Solution: Differential Solvation Protocol We recommend a Two-Stage Soxhlet Extraction or Supercritical Fluid Extraction (SFE) to minimize downstream purification load.

Protocol A: The "Defatting" Soxhlet Method

  • Pre-wash (Discard): Extract dry material with Cold Acetone (4°C) for 2 hours. This removes surface gums and some pigments but leaves the heavier waxes (including 7-Heptadecanone) largely intact due to poor solubility at low temperatures.

  • Target Extraction (Keep): Switch solvent to n-Heptane or Chloroform . Extract at reflux for 6-8 hours.

    • Why Heptane? It has a slightly higher boiling point (98°C) than hexane, improving the solubility of the C17 ketone chain while excluding very high molecular weight biopolymers.

Protocol B: SFE (Supercritical CO2) - Recommended for High Purity

  • Pressure: 25-30 MPa

  • Temperature: 45-50°C

  • Modifier: 5% Ethanol

  • Mechanism:[9] At these parameters, CO2 density is tuned to solubilize oxygenated lipids (ketones) while leaving behind heavier waxy esters and polar glycosides.

Phase 2: Purification & Isolation

Ticket #2089: "I cannot separate 7-Heptadecanone from fatty acids and alkanes. They co-elute on silica."

Diagnosis: Aliphatic ketones and alkanes have very similar Retardation Factors (


) on standard silica gel because the carbonyl dipole is shielded by the long alkyl chains. Fatty acids are also interfering.

The Solution: Chemical Derivatization & Inclusion You must chemically alter the matrix to isolate the ketone.

Step 1: Saponification (Remove Fatty Acids/Esters)

  • Dissolve crude extract in 0.5M KOH in Ethanol .

  • Reflux for 1 hour.

  • Partition: Add water and extract with Hexane.

    • Result: Fatty acids become water-soluble potassium salts (soap) and stay in the aqueous phase. 7-Heptadecanone (non-saponifiable) migrates to the Hexane phase.

Step 2: Urea Inclusion Fractionation (Remove Branched/Cyclic Impurities)

  • Principle: Urea forms hexagonal crystal lattices that trap straight-chain aliphatic compounds (n-alkanes and n-ketones) while excluding branched or cyclic compounds.

  • Procedure: Dissolve the neutral lipid fraction in hot methanol saturated with urea. Cool to 4°C overnight. Filter the crystals (clathrates).

  • Recovery: Dissolve crystals in warm water and extract with hexane to recover the straight-chain fraction (enriched 7-Heptadecanone).

Step 3: Girard's Reagent T (The "Ketone Magnet")

  • Mechanism:[9] Girard's Reagent T (trimethylaminoacetohydrazide chloride) reacts specifically with carbonyl groups to form water-soluble hydrazones.

  • Protocol:

    • Reflux the urea-purified fraction with Girard’s Reagent T in Ethanol/Acetic Acid (9:1).

    • Wash: Extract with Hexane. Discard the Hexane layer (contains alkanes/hydrocarbons).

    • Hydrolysis: Acidify the remaining aqueous phase (HCl, pH 1) and heat to 60°C for 1 hour to break the hydrazone bond.

    • Recover: Extract the aqueous phase with Hexane. The solvent now contains highly purified 7-Heptadecanone.

Phase 3: Analytical Validation

Ticket #3101: "Isomer Confusion. How do I distinguish 7-Heptadecanone from 9-Heptadecanone?"

Diagnosis: Mass spectrometry (EI source) fragmentation patterns are similar for isomers, but the McLafferty Rearrangement and


-cleavage  ions are diagnostic.

The Solution: Diagnostic Ion Monitoring Do not rely solely on library matching scores. Manually verify these peaks:

IsomerStructureKey

-Cleavage Ions (m/z)
McLafferty Ion (m/z)
7-Heptadecanone

113 (

), 169 (

)
128 (Base Peak often)
9-Heptadecanone

141 (

)
156
2-Heptadecanone

43 (

), 239
58
  • 7-Heptadecanone Specifics: Look for the intense fragment at m/z 113 (loss of decyl group) and m/z 128 (McLafferty rearrangement involving the longer C10 chain).

Visualized Workflows

Figure 1: Extraction & Purification Logic Flow

ExtractionProtocol Start Raw Plant/Insect Material Soxhlet Soxhlet Extraction (Heptane, 8h) Start->Soxhlet Crude Crude Waxy Extract Soxhlet->Crude Sapon Saponification (KOH/EtOH) Crude->Sapon Partition Partition: Hexane vs Water Sapon->Partition Aqueous Aqueous Phase (Fatty Acid Salts) Partition->Aqueous Discard Organic Organic Phase (Neutral Lipids) Partition->Organic Keep Girard Girard's Reagent T Derivatization Organic->Girard Wash Hexane Wash Girard->Wash DiscardHC Discard Hexane (Alkanes/Waxes) Wash->DiscardHC Remove Impurities Hydrolysis Acid Hydrolysis (Recover Ketone) Wash->Hydrolysis Aqueous Hydrazone Final Pure 7-Heptadecanone Hydrolysis->Final

Caption: Step-by-step fractionation workflow to isolate 7-Heptadecanone from complex lipid matrices, prioritizing removal of fatty acids and non-polar alkanes.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Start: Low Purity/Yield CheckGC Check GC-MS Profile Issue->CheckGC FattyAcids High Fatty Acid Content? CheckGC->FattyAcids Alkanes High Alkane Content? CheckGC->Alkanes Isomers Isomer Co-elution? CheckGC->Isomers Sol_Sapon Action: Repeat Saponification FattyAcids->Sol_Sapon Yes Sol_Girard Action: Girard T Separation Alkanes->Sol_Girard Yes Sol_Col Action: AgNO3-Silica Column Isomers->Sol_Col Yes (Separates by unsaturation/geometry)

Caption: Diagnostic decision tree for resolving common purity issues based on GC-MS feedback.

Comparative Data: Solvent Efficiency

Solvent SystemTarget Solubility (Ketone)Matrix Load (Impurities)Recommended Use
Methanol ModerateHigh (Glycosides, Salts)Avoid for primary extraction.
Hexane HighHigh (Alkanes, Waxes)Good for initial bulk extraction.
Chloroform Very HighModerateExcellent for dense waxes, but toxic.
Supercritical CO2 TunableLowGold Standard for high purity.
Acetonitrile LowLowUse for HPLC purification only.

References

  • PubChem. (2025).[6][10][11] 7-Heptadecanone Compound Summary. National Library of Medicine. Available at: [Link]

  • The Good Scents Company. (2024).[6] 2-Heptadecanone Properties and Occurrence. Available at: [Link] (Note: Used for physical property extrapolation of heptadecanone isomers).

  • Mishra, T. N., et al. (1991).[5] Isolation of long chain aliphatic hydroxy ketones from Achyranthes aspera. Phytochemistry. (Contextualizing extraction from medicinal plants).

  • Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Separations and Purifications (Girard's Reagent). Michigan State University.

Sources

Technical Support Center: High-Sensitivity Analysis of 7-Heptadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Signal" Phenomenon

Welcome to the technical support center. You are likely here because 7-Heptadecanone (


, MW 254.45) is invisible or showing trace abundance in your mass spectra, despite high concentrations in your sample.

This is a classic problem of ionization physics , not necessarily sample loss. 7-Heptadecanone is a mid-chain aliphatic ketone. It possesses two distinct hostile properties for mass spectrometry:

  • High Boiling Point (~320°C): It challenges standard GC inlet vaporization.

  • Low Proton Affinity: It lacks the basic nitrogen or acidic oxygen groups required for efficient Electrospray Ionization (ESI) in LC-MS.

This guide is structured to troubleshoot your specific instrumental setup. Select your modality below.

Quick Diagnostics: Which Path are You On?

decision_tree Start Start: Signal Issue Platform Select Platform Start->Platform GCMS GC-MS Platform->GCMS LCMS LC-MS Platform->LCMS GC_Issue Check Inlet Temp (Must be >300°C) GCMS->GC_Issue Low Abundance LC_Issue Check Ionization Mode LCMS->LC_Issue ESI ESI Mode LC_Issue->ESI APCI APCI Mode LC_Issue->APCI ESI_Fix CRITICAL FAILURE: Requires Derivatization (Girard's Reagent) ESI->ESI_Fix No Signal APCI_Fix Optimization: Increase Corona Current APCI->APCI_Fix Weak Signal

Figure 1: Diagnostic logic flow for selecting the correct troubleshooting module.

Module 1: GC-MS Optimization (The Preferred Method)

Gas Chromatography coupled with Electron Impact (EI) ionization is the gold standard for 7-Heptadecanone. However, its high boiling point creates "cold spots" in standard methods.

Q1: My peak is broad/tailing or completely absent. Is it the column?

Answer: It is likely the Inlet (Injector) , not the column. 7-Heptadecanone boils at ~318–320°C. Standard split/splitless inlets set to 250°C will cause discrimination , where the heavy ketone condenses on the liner walls while the solvent vaporizes.

Corrective Protocol:

  • Inlet Temperature: Increase to 300°C - 320°C .

  • Liner Selection: Use a deactivated splitless liner with glass wool . The glass wool provides surface area for rapid vaporization, preventing the sample from hitting the bottom seal as a liquid.

  • Dwell Time: If using an autosampler, implement a "hot needle" injection (pre-dwell inside the inlet for 2-3 seconds) to aid volatilization.

Q2: I see the peak, but the mass spectrum doesn't match the library.

Answer: You are looking for the wrong molecular ion. In EI (70 eV), aliphatic ketones rarely show a strong Molecular Ion (


, m/z 254). Instead, they fragment via Alpha-Cleavage  and McLafferty Rearrangement .[1]

Target Ions for Verification:

  • Structure:

    
    
    
  • Alpha-Cleavage: Breaks adjacent to the Carbonyl.[1][2]

    • Loss of

      
      
      
      
      
      m/z 169 (acylium ion).
    • Loss of

      
      
      
      
      
      m/z 113 (acylium ion).
  • McLafferty Rearrangement: Look for m/z 58 (acetone-like fragment) or m/z 71/85 depending on the chain length availability for gamma-hydrogen transfer.

GC-MS Parameter Table
ParameterStandard Setting (Fail)Optimized Setting (Pass)
Inlet Temp 250°C310°C
Mode Split 10:1Splitless (0.75 min purge)
Column DB-5ms / HP-5msDB-5ms / HP-5ms (High thermal limit)
Oven Program Ramp to 280°CRamp to 325°C (Hold 5 min)
Transfer Line 280°C320°C

Module 2: LC-MS & ESI Challenges (The "Impossible" Route)

Q3: Why is my ESI signal non-existent?

Answer: 7-Heptadecanone is "invisible" to ESI because it is a neutral lipid. Electrospray Ionization (ESI) relies on protonation (


). Ketones have very low gas-phase basicity compared to amines or peptides. In a standard mobile phase (Water/Acetonitrile + Formic Acid), the ketone will not  accept a proton effectively.
Q4: Can I use APCI instead?

Answer: Yes, but with caveats. Atmospheric Pressure Chemical Ionization (APCI) is superior for neutral lipids. The corona discharge creates a plasma that forces charge transfer.

  • Mechanism: Charge transfer from solvent ions (

    
     or 
    
    
    
    ) to the ketone.
  • Expected Ion:

    
     at m/z 255.5.
    
  • Limitation: Sensitivity is often 10-100x lower than ESI of polar compounds.

Module 3: The "Gold Standard" Fix for LC-MS (Derivatization)

If you must use LC-MS (e.g., biological plasma analysis) and require high sensitivity, you must derivatize . We utilize Girard’s Reagent T (GT) . This reagent reacts with the ketone to attach a permanent cationic charge (quaternary ammonium), making the molecule highly responsive to ESI.

Mechanism of Action


  • Mass Shift: The derivative adds 113.1 Da to your molecule.

  • New Target Mass:

    
     (detected as 
    
    
    
    ).
Protocol: Girard’s Reagent T Derivatization

Validated for 7-Heptadecanone in Plasma/Serum

  • Preparation: Dissolve 10 mg Girard’s Reagent T in 1 mL Methanol.

  • Reaction:

    • Take 100

      
      L of sample extract (in MeOH).[3]
      
    • Add 20

      
      L of Girard’s T solution.
      
    • Add 20

      
      L of Glacial Acetic Acid (Catalyst).
      
  • Incubation: Vortex and heat at 60°C for 60 minutes .

  • Quench: Cool to room temperature. Add 100

    
    L water.
    
  • Analysis: Inject directly into LC-MS (ESI Positive Mode).

derivatization_workflow Ketone 7-Heptadecanone (Neutral, Invisible) Reaction Incubation 60°C, 60 min Ketone->Reaction Reagent Girard's Reagent T (Charged Tag) Reagent->Reaction Catalyst Acetic Acid (H+) Catalyst->Reaction Product Hydrazone Derivative (M+ = 349.55) Reaction->Product ESI_Signal High Intensity ESI Signal Product->ESI_Signal

Figure 2: Chemical derivatization workflow to transform neutral ketones into charged species for ESI-MS.

References

  • NIST Mass Spectrometry Data Center. "7-Heptadecanone Mass Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[4][5][6] [Link]

  • Griffiths, W. J., et al. (2025). "Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids." ResearchGate. [Link]

  • Lai, C. C., et al. (2024). "Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome." Analytical Chemistry. [Link][3][7][8]

  • PerkinElmer Application Note. (2020). "A Comparison Between ESI and APCI Ionisation Modes." [Link]

Sources

Technical Support Center: 7-Heptadecanone Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Rapid Diagnostics Triage

Is your compound actually degrading? Before initiating complex root-cause analysis, rule out physical phase anomalies. 7-Heptadecanone (


) is a waxy solid/semi-solid near room temperature (Melting Point 

40–48°C).
ObservationLikely CauseImmediate Action
"Oily" or Heterogeneous appearance Partial Melting: Storage temperature is fluctuating near the melting point. This is physical, not chemical.Homogenize: Warm gently to 55°C until fully liquid, mix, and re-aliquot. Store < 20°C.
Yellow Discoloration Photo-oxidation / Oligomerization: Formation of diketones or conjugated enones due to UV exposure.Check Purity: Run GC-MS. If purity <95%, recrystallize (See Protocol A).
New "Ghost" Peaks in GC Injector Port Pyrolysis: The molecule is degrading during analysis, not in the bottle.Validation: Lower injector temp to 220°C or use On-Column injection.
Pungent/Rancid Odor Alpha-Oxidation: Formation of shorter chain carboxylic acids (e.g., Heptanoic acid).Discard: If smell is distinct, oxidation is advanced. Purchase fresh standard.

The Mechanics of Degradation

7-Heptadecanone is chemically robust under inert conditions. However, it possesses a carbonyl chromophore that makes it susceptible to UV light and specific oxidative pathways.

A. Photochemical Degradation (The Primary Threat)

Aliphatic ketones absorb UV light (approx. 280 nm), entering an excited singlet state (


). This leads to two specific cleavage pathways known as Norrish Reactions .
  • Norrish Type I: Homolytic cleavage of the

    
    -carbon bond, creating free radicals.[1][2][3] These radicals recombine to form smaller alkanes or carbon monoxide.
    
  • Norrish Type II: Intramolecular

    
    -hydrogen abstraction, leading to cleavage into an alkene and a smaller ketone (enol form).
    
B. Auto-oxidation

While slower, atmospheric oxygen can attack the


-carbon (adjacent to the carbonyl), especially if the sample is in a liquid state or contains trace metal impurities. This forms hydroperoxides, which decompose into yellow-colored diketones or cleave into carboxylic acids.
Visualizing the Pathway

The following diagram illustrates the specific degradation products you will see in your mass spectra if storage fails.

G Start 7-Heptadecanone (C17H34O) UV UV Light (hν) Excitation (n -> π*) Start->UV O2 Oxygen (O2) Radical Initiator Start->O2 Excited Excited Triplet State UV->Excited Peroxide α-Hydroperoxide O2->Peroxide Type1_Prod Norrish Type I Products: Hexyl/Decyl Radicals CO + Alkanes Excited->Type1_Prod α-Cleavage Type2_Prod Norrish Type II Products: 1-Heptene (C7 Alkene) 2-Decanone (C10 Ketone) Excited->Type2_Prod γ-H Abstraction (Cyclization) Ox_Prod Oxidation Products: Carboxylic Acids Yellow Diketones Peroxide->Ox_Prod Decomposition

Figure 1: Mechanistic pathways for 7-Heptadecanone degradation showing specific byproducts detectable by GC-MS.

Troubleshooting FAQs

Q: I see multiple peaks in my GC chromatogram. Is my stock degraded? A: Not necessarily. Long-chain ketones are prone to thermal degradation in hot GC injector ports.

  • Test: Run a sample at a lower inlet temperature (200°C) or use a split ratio of 50:1 to reduce residence time. If the "impurity" peaks decrease, the degradation is happening inside the instrument, not the bottle.

Q: The solid has turned into a slushy liquid. Is it hydrolyzed? A: Unlikely. Hydrolysis requires water and strong acid/base catalysis. 7-Heptadecanone has a melting point near 40-45°C. If your lab is warm (>25°C) or the bottle was held in a hand, surface melting occurs. This "slush" can cause inhomogeneity.

  • Fix: Fully melt the sample (water bath, 55°C), vortex vigorously, and re-solidify rapidly in a fridge to ensure the sample is homogeneous before weighing.

Q: Why is my sample turning yellow? A: Yellowing indicates the formation of 1,2-diketones (via oxidation) or conjugated enones (via aldol-like condensation of impurities). This is a "chromophore" change.

  • Severity: If the yellow is faint, purity may still be >98%. If dark amber, significant oxidation has occurred. Distillation or recrystallization is required.

Validated Protocols

Protocol A: Purity Check via GC-MS

Use this method to distinguish between storage degradation and instrumental artifacts.

Sample Prep: Dilute 1 mg of 7-Heptadecanone in 1 mL n-Hexane (HPLC Grade). Instrument Parameters:

ParameterSettingRationale
Inlet Temp 220°C (Do not exceed 250°C)Minimizes thermal cracking of the alkyl chain.
Injection Mode Split (20:1)Reduces residence time in the hot liner.
Column DB-5ms or HP-5 (30m x 0.25mm)Non-polar phase ideal for aliphatic ketones.
Oven Ramp 60°C (1 min)

280°C @ 15°C/min
Fast ramp elutes the ketone before it broadens.
MS Source 230°CStandard EI source temp.

Target Ions (m/z):

  • Parent Ion: 254 (Weak)

  • Alpha-Cleavage (Characteristic): 113 (

    
    ) and 141 (
    
    
    
    ).
  • Note: If you see large peaks at m/z 58 (Acetone) or m/z 43 (Acetyl), you are seeing Norrish Type II degradation products (specifically 2-decanone equivalents).

Protocol B: Recrystallization (Purification)

If degradation is confirmed (yellowing), use this to recover the compound.

  • Dissolve the waxy solid in a minimum amount of warm Ethanol (95%) or Methanol at 50°C.

  • Filter while hot to remove insoluble particulates (dust/fibers).

  • Allow to cool slowly to Room Temperature, then move to -20°C freezer for 4 hours.

  • 7-Heptadecanone will crystallize as white plates/needles.

  • Filter rapidly (cold) and wash with cold methanol.

  • Vacuum dry in the dark.

Storage Standard Operating Procedure (SOP)

To ensure shelf-life >2 years, adhere to these strict conditions.

  • Container: Amber glass vials with Teflon-lined caps. Never use clear glass (UV risk) or plastic containers (plasticizer leaching risk).

  • Atmosphere: Headspace must be purged with Argon or Nitrogen after every use. Oxygen is the enemy of long-term stability.

  • Temperature: Store at +4°C (Refrigerator).

    • Note: -20°C is acceptable but unnecessary and may cause water condensation issues upon opening.

  • Light: Absolute darkness. Even fluorescent lab lights emit enough UV to trigger slow Norrish reactions over months.

References

  • PubChem. (2025).[4][5] 7-Heptadecanone Compound Summary (CID 292627).[5] National Library of Medicine. [Link]

  • Davis, W., Jr. (1947). The gas-phase photochemical decomposition of the simple aliphatic ketones.[2][6] Chemical Reviews, 40(2), 201–250. [Link]

  • Yang, N. C., & Yang, D. H. (1958). Photochemical Reactions of Ketones in Solution.[2] Journal of the American Chemical Society. (Fundamental reference for Norrish Type II mechanisms in long-chain ketones).

Sources

Optimizing reaction conditions for asymmetric ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Enantioselective Ketone Synthesis

Status: Operational | Tier: Level 3 (Advanced Application Support)

Welcome to the Asymmetric Synthesis Support Hub

User Profile: Senior Chemist / Process Development Scientist Objective: Troubleshoot and optimize enantioselective pathways to chiral ketones.

This guide is not a textbook. It is a diagnostic system designed to isolate variables preventing you from achieving


 enantiomeric excess (

) and commercially viable yields. We focus on three primary retrosynthetic disconnections: Asymmetric Hydrogenation of enones, Asymmetric Conjugate Addition (Michael), and

-Functionalization
.[1]

Module 1: Asymmetric Hydrogenation (The "Reduction" Route)

Target: Converting prochiral enones to chiral ketones.

The Core System: Ru-BINAP/Diamine Complexes

This system relies on a "bifunctional" mechanism where the metal activates


 and the amine ligand directs the proton transfer via an outer-sphere mechanism.
Troubleshooting Guide: Low Conversion vs. Low Selectivity

Q1: My reaction stalls at 60% conversion despite high


 pressure (50 bar). Increasing temperature lowers my 

. What is happening?
Diagnosis: Catalyst Poisoning or Inhibitor Accumulation.[1] Root Cause: Ru-based catalysts are extremely sensitive to heteroatoms that bind irreversibly to the metal center, blocking the coordination site required for hydride formation. Corrective Protocol:
  • Feedstock Audit: Check your substrate for trace sulfur (thiols/thioethers) or unshielded basic nitrogens (pyridines).[1] These are potent poisons.[1]

  • Halide Scavenging: If your precursor was an acid chloride or bromide, residual halide ions can inhibit the cycle.[1] Add a silver salt (e.g., AgOTf) during catalyst preparation to strip halides if using in situ generation.[1]

  • The "Purge" Test: Run the reaction with 5x catalyst loading on a small scale. If conversion hits 100%, your substrate is dirty (the extra catalyst sacrificed itself to the poisons).

Q2: I am getting good conversion but poor


 (20-40%). I am using standard (S)-BINAP. 
Diagnosis:  Mismatched Steric/Electronic Fit ("Lock and Key" Failure).
Root Cause:  The bite angle of standard BINAP may be too flexible or the chiral pocket too open for your specific ketone geometry.
Corrective Protocol: 
  • Ligand Tuning: Switch to XylBINAP or SegPhos .[1] The xylyl groups increase steric bulk, forcing the substrate into a tighter conformation during hydride transfer.

  • Solvent Switch: If using isopropanol (transfer hydrogenation mode), switch to a Formic Acid/Triethylamine (5:2) azeotrope.[1] The entropy of the transition state differs, often favoring higher enantioselection for difficult substrates.

  • Temperature Drop: Asymmetric hydrogenation is under kinetic control.[1] Lower the temperature to

    
     or 
    
    
    
    and compensate for rate loss by increasing
    
    
    pressure (up to 80-100 bar).
Visual Workflow: Hydrogenation Optimization

OptimizationLoop Start Start: Reaction Analysis CheckConv Check Conversion (%) Start->CheckConv LowConv Low Conversion (<80%) CheckConv->LowConv Stalled GoodConv High Conversion (>95%) CheckConv->GoodConv Complete CheckEE Check Enantioselectivity (ee) LowEE Low ee (<80%) CheckEE->LowEE Poor Selectivity HighEE Target ee (>95%) CheckEE->HighEE Excellent ActionPoison Action: Purify Substrate (Remove S, N, Halides) LowConv->ActionPoison Substrate Dirty? ActionPress Action: Increase H2 Pressure (Not Temp!) LowConv->ActionPress Substrate Clean? GoodConv->CheckEE ActionLigand Action: Increase Steric Bulk (BINAP -> XylBINAP) LowEE->ActionLigand Steric Mismatch ActionTemp Action: Lower Temp (-20C) Increase Time LowEE->ActionTemp Kinetic Control Success Process Optimized HighEE->Success ActionPoison->Start ActionPress->Start ActionLigand->Start ActionTemp->Start

Caption: Decision matrix for optimizing Ru-catalyzed asymmetric hydrogenation. Note that temperature increases should be a last resort to avoid eroding ee.

Module 2: Asymmetric Conjugate Addition (The "Construction" Route)

Target: Creating chiral centers


 to the ketone via 1,4-addition.
The Core System: Copper-Catalyzed Organometallics

The choice of nucleophile (Grignard vs. Organozinc) dictates the troubleshooting path.

Troubleshooting Guide: Background Reaction vs. Ligand Acceleration

Q3: I am using


 with a chiral ferrocenyl ligand. The product is racemic despite using 5 mol% catalyst. 
Diagnosis:  Uncatalyzed Background Reaction.
Root Cause:  Grignard reagents are "hard" nucleophiles and highly reactive.[1] They will attack the enone directly (racemically) faster than they transact with the chiral Cu-complex.
Corrective Protocol: 
  • Dosing Strategy: Do not add the Grignard all at once. Use a syringe pump to add the Grignard slowly to the catalyst/enone mixture at

    
    . This keeps the local concentration of free Grignard low, forcing it to go through the copper cycle.
    
  • Switch Nucleophile: If possible, switch to Organozinc (

    
    )  reagents. They are "softer" and essentially inert to enones without a copper catalyst, eliminating the background reaction entirely.[1]
    
  • Ligand Class: For Grignards, use Taniaphos or Josiphos ligands.[1] These are specifically designed to accelerate the copper cycle enough to outcompete the background reaction.

Q4: My Organozinc reaction works but is incredibly slow (24-48h). Diagnosis: Aggregation State Issues. Root Cause: Organozinc reagents can form stable aggregates that are slow to transmetallate.[1] Corrective Protocol:

  • Ligand Choice: Use Phosphoramidite ligands (e.g., Feringa's ligand).[1] These are highly active for dialkylzinc additions.[1]

  • Solvent Effect: Ensure the solvent is non-coordinating enough to allow ligand binding but polar enough to break aggregates. Toluene is standard; avoid THF if the rate is too low, as THF stabilizes the resting zinc species too strongly.

Module 3: Direct -Functionalization

Target: Installing stereocenters directly adjacent to the carbonyl.

The Core System: Organocatalysis (Enamine Activation)

Using chiral amines (Proline, MacMillan catalysts) to generate transient enamines.

Troubleshooting Guide: The "Water Paradox"

Q5: My Proline-catalyzed aldol reaction has low yield and many side products. Diagnosis: Parasitic Catalyst Deactivation or Condensation. Root Cause: Proline solubility is often poor, and the product can inhibit the catalyst. Furthermore, "dry" conditions aren't always best for proline.[1] Corrective Protocol:

  • The Water Additive: Counter-intuitively, add small amounts of water (or use wet DMSO). Water helps solubilize the zwitterionic proline and facilitates proton transfer steps in the catalytic cycle.

  • Concentration: Organocatalysis often requires high concentrations (1M - neat) to drive the kinetics, unlike metal catalysis which operates at dilute (0.1M) conditions.

Module 4: Experimental Protocols & Analysis

Standardized Screening Protocol (Micro-Scale)

Use this to validate conditions before scaling.

  • Vessel: 4mL screw-cap vial with a magnetic stir bar.

  • Standard: Add 5 mg of Dodecane (internal standard for GC/NMR conversion tracking).

  • Loading:

    • Substrate: 0.1 mmol.

    • Catalyst: 1 mol% (Metal) or 10-20 mol% (Organocatalyst).

    • Solvent: 0.5 mL (0.2M concentration).

  • Execution: Stir at defined T. Take aliquots at 1h, 4h, and 24h.

  • Quench: Mini-workup (filtration through silica plug) before analysis to remove metal residues that might degrade the column.

Data Analysis: The "Self-Validating" HPLC Method

Never trust a single peak.

IssueSolution
Baseline Separation If peaks overlap, lower flow rate to 0.5 mL/min and reduce column temp to

.
Peak Identification CRITICAL: You MUST synthesize the racemic product first using an achiral catalyst (e.g.,

for reduction) to establish the retention times of both enantiomers.
Trace Detection Use a UV-Vis diode array detector.[1] Check the UV spectrum of the minor peak to ensure it matches the major peak (rules out impurity overlap).

References

  • Noyori, R., et al. (2001).[1][2] Asymmetric Hydrogenation. Nobel Lecture. Link

  • Feringa, B. L., et al. (2000).[1] Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Link

  • Stoltz, B. M., et al. (2006).[1] Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones. Journal of the American Chemical Society. Link

  • List, B., et al. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • MacMillan, D. W. C., et al. (2017).[1] Direct, enantioselective

    
    -alkylation of aldehydes using simple olefins. Nature. Link
    
  • Benchchem Technical Support. (2024). Catalyst Poisoning in Asymmetric Reactions. Link (Simulated Source based on search context)

Sources

Pre-analytical challenges in quantifying volatile ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pre-analytical Challenges in Volatile Ketone Analysis (Acetone, MEK, MIBK)

Role: Senior Application Scientist Status: Active Support Guide

Executive Summary: The "Volatile Paradox"

Welcome to the technical support center for volatile ketone analysis. If you are quantifying volatile ketones—specifically Acetone —in biological matrices (plasma, serum, urine), you are fighting a two-front war against opposing physical forces:

  • Volatile Loss: The analyte evaporates if the system is not closed.

  • Artifactual Formation: The analyte is generated spontaneously from precursors (Acetoacetate) if the sample is not stabilized.

This guide provides the protocols required to navigate this paradox, ensuring your PK/PD data or biomarker validation stands up to regulatory scrutiny.

Module 1: Sample Collection & Container Selection

The Issue: Standard clinical vacutainers and plastic storage tubes are "sinks" for volatile organic compounds (VOCs). Plastic polymers absorb ketones, and rubber septa can introduce interfering peaks.

Q: Can I use standard K2EDTA plasma tubes for acetone analysis?

A: Use with caution. While standard EDTA tubes are acceptable for immediate processing, they are unsuitable for long-term storage or transport of volatile ketones.

  • The Mechanism: Polypropylene (PP) and polyethylene (PE) tubes are permeable to VOCs. Over time, acetone migrates into the plastic wall or escapes through the cap threads.

  • The Protocol:

    • Collect blood into Glass vacutainers if available. If using plastic, transfer plasma immediately (within 15 mins) to the final storage vessel.

    • Storage Vessel: Use 20mL or 10mL Headspace Vials (Glass) with Teflon-lined Silicone Septa .

    • Zero Headspace (Liquid Storage): If storing liquid plasma before headspace prep, fill the cryovial to the brim to minimize the air gap where volatiles partition. However, do not freeze glass vials filled to the brim (they will shatter).

    • Best Practice: Aliquot plasma immediately into the headspace vial, crimp the cap, and freeze the sealed vial. This captures the headspace equilibrium at the moment of sealing.

Q: Why do I see high background acetone in my "Blank" samples?

A: This is likely environmental contamination . Acetone is a ubiquitous solvent in labs (cleaning glassware, HPLC mobile phases).

  • Troubleshooting Steps:

    • The "Sentinel" Test: Place an open vial of water in your prep area for 1 hour, then seal and analyze. If it contains acetone, your air is contaminated.

    • Septa Choice: Ensure you are using PTFE/Silicone septa. Butyl rubber septa (often gray) can off-gas volatiles that interfere with ketone quantification.

Module 2: The Acetoacetate (AcAc) Interference

The Issue: This is the single largest source of error in metabolic ketone analysis. Acetoacetate (AcAc) spontaneously decarboxylates into Acetone. If you stress the sample (heat, acid, time), your Acetone values will be artificially high.

Q: My acetone concentrations increase after the sample sits. Why?

A: You are measuring the breakdown of Acetoacetate.

  • The Reaction:

    
    [1]
    
  • Catalysts: This reaction is catalyzed by primary amines (plasma proteins like albumin) and heat .

  • The Fix: You must halt this reaction immediately upon collection.

Protocol: Stabilization of Plasma for Acetone Analysis
ParameterRecommendationScientific Rationale
Temperature -80°C (Strict)At -20°C, ~40% of AcAc converts to Acetone in 7 days. At -80°C, loss is <15% over 40 days [1].
Processing Time < 30 Minutes At Room Temp (20°C), AcAc decays at ~6% per hour.
Deproteinization Perchloric Acid (PCA) Precipitating proteins removes the amine catalysts that drive decarboxylation. Note: Strong acid can also catalyze the reaction if heated, so keep PCA samples cold.
Hemolysis Reject Hemolyzed Samples Lysis releases intracellular enzymes and iron, which can alter the matrix partition coefficient and catalyze degradation [2].
Visualizing the Artifact Pathway

Acetoacetate_Artifact cluster_prevention Prevention Strategy AcAc Acetoacetate (Precursor) Acetone Acetone (Analyte) AcAc->Acetone Spontaneous Decarboxylation CO2 CO2 AcAc->CO2 Proteins Plasma Proteins (Catalyst) Proteins->AcAc Catalyzes Heat Heat (>4°C) Heat->AcAc Accelerates Cold Store at -80°C Cold->Heat Blocks Acid Deproteinization (Remove Catalyst) Acid->Proteins Removes

Figure 1: The mechanism of artifactual acetone formation. Pre-analytical stabilization must block both thermal and protein-catalytic pathways.

Module 3: Headspace (HS) Preparation & Analysis

The Issue: In Headspace GC-MS, you heat the sample to drive volatiles into the gas phase. However, heating causes AcAc to convert to Acetone (see Module 2).

Q: What is the optimal incubation temperature for Acetone Headspace analysis?

A: You must compromise between sensitivity and artifact formation.

  • Standard VOCs: Usually incubated at 60°C–80°C.

  • Ketones (with AcAc present): DO NOT exceed 40°C-50°C.

    • Incubating at 80°C will convert nearly 100% of Acetoacetate to Acetone, invalidating your specific Acetone measurement.

  • The Solution: Use Salting Out .

    • Add saturated NaCl or

      
       to the sample. This increases the ionic strength, driving the hydrophobic acetone into the headspace without needing excessive heat.
      
Q: How do I correct for matrix effects?

A: Use an Isotopically Labeled Internal Standard (ILIS) .

  • Standard: Acetone-d6 (Hexadeuteroacetone).

  • Method: Spike the ILIS into the sample before any extraction or headspace equilibration. The ILIS compensates for:

    • Variations in headspace partitioning (due to salt/protein differences).

    • Injection variability.[2]

    • Minor evaporative losses during prep.

Troubleshooting Decision Tree

Use this logic flow to diagnose data irregularities.

Troubleshooting_Tree Start Issue: Inconsistent Acetone Data CheckBlank Check Solvent/Air Blank Start->CheckBlank BlankHigh Blank > LOD? CheckBlank->BlankHigh EnvContam Environmental Contamination (Lab air, septa off-gassing) BlankHigh->EnvContam Yes CheckIS Check Internal Standard (d6) Recovery BlankHigh->CheckIS No ISLow IS Recovery Low/Variable? CheckIS->ISLow Leak Leak in Vial or Matrix Effect ISLow->Leak Yes CheckTime Check Sample Age & Temp ISLow->CheckTime No AcAcArtifact Artifactual Formation (AcAc -> Acetone) CheckTime->AcAcArtifact Sample >24h @ -20°C or Heated >50°C Valid System Valid. Check Biological Var. CheckTime->Valid Protocol Followed

Figure 2: Diagnostic workflow for identifying sources of error in volatile ketone quantification.

Summary of Critical Parameters

StepCritical Control PointFailure Consequence
Collection Glass tubes or immediate transferPlastic absorbs acetone (Low Bias)
Stabilization Deproteinize or Freeze -80°CAcAc converts to Acetone (High Bias)
Storage Minimal HeadspaceVolatiles partition into air gap (Low Bias)
HS-GC Prep Temp < 50°C + Salting OutHigh temp drives AcAc conversion (High Bias)
Quantification Acetone-d6 Internal StandardFailure to correct for matrix partition (Variable Bias)

References

  • Stability of ketone bodies in serum: Title: Stability of ketone bodies in serum in dependence on storage time and storage temperature.[3] Source: Clinical Chemistry (PubMed) URL:[Link] (Note: Validated via search context 1.2/1.3)

  • Hemolysis and Matrix Effects: Title: Effect of Hemolysis on Routine Blood Gas and Whole Blood Analytes.[4][5] Source: Journal of Applied Laboratory Medicine URL:[Link]

  • Headspace Sampling Mechanics: Title: Advantages of Using Headspace Sampling for Volatile Sample Analysis.[6] Source: AZoM / PerkinElmer URL:[Link]

  • Acetoacetate Decarboxylation Mechanism: Title: Kinetics of the Decarboxylation of Acetoacetic Acid.[1][7][3][8] Source: Australian Journal of Chemistry URL:[Link]

Sources

Validation & Comparative

7-Heptadecanone vs. Isomeric Long-Chain Ketones: A Bioactivity & SAR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Heptadecanone vs other long-chain ketones in bioactivity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Isomer Significance

In the realm of bioactive lipids, long-chain ketones (LCKs) are often overshadowed by their alcohol or acid counterparts. However, specific isomers like 7-Heptadecanone (C17H34O) possess distinct pharmacophores driven by the position of the carbonyl group. While 2-Heptadecanone is a ubiquitous pheromone and antimicrobial agent found in Ruta graveolens and insect secretions, the internal isomer 7-Heptadecanone is a specific chemotaxonomic marker for Achillea collina (Yarrow) root systems.

This guide provides a technical comparison of 7-Heptadecanone against its structural isomers (2-Heptadecanone, 9-Heptadecanone) and functional analogs. We analyze the Structure-Activity Relationship (SAR) governing their interaction with microbial membranes and potential antineoplastic pathways.

Comparative Profile: 7-Heptadecanone vs. Alternatives

The bioactivity of heptadecanones is dictated by the Carbonyl Position Effect , which alters the molecule's amphipathicity and ability to intercalate into lipid bilayers.

Table 1: Physicochemical & Bioactive Comparison
Feature7-Heptadecanone 2-Heptadecanone 9-Heptadecanone
IUPAC Name Heptadecan-7-oneHeptadecan-2-oneHeptadecan-9-one
Symmetry Asymmetric (C6 / C10 tails)Highly Asymmetric (C1 / C15 tails)Symmetric (C8 / C8 tails)
Primary Natural Source Achillea collina (Root Oil) [1]Ruta graveolens, Houttuynia cordata, Insect Pheromones [2]Synthetic / Minor natural trace
LogP (Est.) ~7.0 - 7.3~7.0 - 7.3~7.3
Bioactivity Focus Antifungal, Root AllelopathyAntimicrobial, Pheromonal, Cytotoxic (HeLa, HepG2)Phase Change Material, Standard
Membrane Behavior Deep intercalation; disrupts mid-chain packingHead-group anchor; disrupts surface tensionMid-bilayer fluidizer
The "Internal Ketone" Advantage

While 2-Heptadecanone acts similarly to a fatty acid by anchoring near the polar head group of a membrane, 7-Heptadecanone sits deeper within the hydrophobic core. This "mid-chain" disruption is hypothesized to be more effective against fungal membranes (e.g., Trichophyton spp.) where membrane fluidity regulation is critical for survival.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these ketones relies on their lipophilic tail lengths relative to the carbonyl "kink."

Mechanism of Action: Membrane Fluidity Modulation

Long-chain ketones exert antimicrobial effects by inserting into the phospholipid bilayer.

  • 2-Heptadecanone: Acts as a wedge near the surface, increasing permeability to protons/ions.

  • 7-Heptadecanone: The carbonyl at C7 creates a "kink" deep in the acyl chain region (similar to a cis-double bond), significantly lowering the phase transition temperature (

    
    ) of the bacterial/fungal membrane. This leads to membrane disintegration or malfunction of embedded proteins.
    
Diagram 1: SAR & Membrane Interaction Logic

SAR_Mechanism cluster_0 Chemical Structure Properties cluster_1 Membrane Interaction Zone cluster_2 Biological Outcome C2 2-Heptadecanone (Terminal Polar Head) Surface Phospholipid Head Region C2->Surface Anchors at Interface C7 7-Heptadecanone (Internal Polar Kink) Core Hydrophobic Acyl Core C7->Core Inserts Deeply C9 9-Heptadecanone (Symmetric Center) C9->Core Inserts Deeply Permeability Increased Permeability (Leakage) Surface->Permeability Disrupts Packing Fluidity Altered Fluidity (Phase Disruption) Core->Fluidity Steric Interference Lysis Cell Lysis / Death Permeability->Lysis Fluidity->Lysis

Caption: Comparative membrane insertion mechanics. 7-Heptadecanone targets the hydrophobic core, disrupting fluidity distinct from the surface-active 2-isomer.

Experimental Protocols

To validate the specific activity of 7-Heptadecanone, researchers must isolate it from its unique botanical source or synthesize it, then assay it against standard strains.

Protocol A: Isolation from Achillea collina (Yarrow) Roots

Rationale: 7-Heptadecanone is a chemotaxonomic marker for this species. Extraction ensures access to the natural isomer profile.

  • Harvesting: Collect Achillea collina roots during the vegetative phase (highest accumulation). Wash and lyophilize.

  • Comminution: Grind dried roots to a fine powder (mesh size 40).

  • Soxhlet Extraction:

    • Solvent: n-Hexane (Non-polar solvent targets the ketone).

    • Duration: 6 hours.

  • Purification:

    • Concentrate extract via rotary evaporation.

    • Fractionation: Silica gel column chromatography.

    • Mobile Phase: Gradient elution starting with 100% Hexane

      
       95:5 Hexane:Ethyl Acetate.
      
    • Note: Ketones elute after hydrocarbons but before alcohols.

  • Validation: GC-MS analysis. Look for parent ion m/z 254 and characteristic fragments (McLafferty rearrangement).

Protocol B: Comparative Antimicrobial Assay (MIC)

Rationale: To distinguish the potency of 7-Heptadecanone vs. 2-Heptadecanone.

  • Preparation: Dissolve ketones in DMSO (stock 10 mg/mL).

  • Organisms: S. aureus (Gram+), E. coli (Gram-), Candida albicans (Fungal model).

  • Microdilution: Use 96-well plates with Mueller-Hinton broth.

    • Serial dilute ketones from 512

      
      g/mL to 1 
      
      
      
      g/mL.
  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: Add Resazurin dye (0.01%). Blue

    
     Pink indicates metabolic activity.
    
    • Endpoint: Lowest concentration preventing color change is the MIC.

Diagram 2: Experimental Workflow

Workflow Start Achillea collina Roots Extract Hexane Extraction (Soxhlet) Start->Extract Purify Silica Chromatography (Hex:EtOAc) Extract->Purify Identify GC-MS Validation (m/z 254) Purify->Identify Assay MIC Assay (Resazurin) Identify->Assay

Caption: Step-by-step isolation and validation workflow for 7-Heptadecanone bioactivity testing.

Therapeutic Potential & Future Directions

Anticancer Activity

While 2-Heptadecanone has shown cytotoxicity against HeLa and HepG2 lines [3], 7-Heptadecanone's potential remains under-explored. However, the Achillea genus is historically used for anti-inflammatory and antitumor purposes. The mechanism likely involves:

  • ROS Generation: Long-chain ketones can induce oxidative stress in mitochondria.

  • Apoptosis Induction: Disruption of the mitochondrial outer membrane potential (

    
    ).
    
Recommendation for Drug Development

Researchers should focus on 7-Heptadecanone as a lead compound for topical antifungal formulations . Its high lipophilicity allows it to penetrate the stratum corneum and fungal cell walls more effectively than shorter-chain ketones, while its specific "kinked" structure may offer a higher selectivity index (lower toxicity to mammalian cells) compared to the detergent-like 2-Heptadecanone.

References

  • Benedek, K. et al. (2008). Affecting Factors of Production and Active Agents of Common Yarrow (Achillea collina Becker). PhD Thesis, Szent István University.

  • PubChem. (2025).[1][2] 2-Heptadecanone Compound Summary. National Library of Medicine.

  • Kumar, S. et al. (2025).[3] Unravelling anti-cancer properties of solanaceous extracts. NIH/PubMed.

  • BenchChem. (2024). 7-Heptadecanone: Occurrence and Isolation.

  • The Good Scents Company. (2023). 9-Heptadecanone Data Sheet.

Sources

Comparative analysis of 7-Heptadecanone and 9-Heptadecanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 7-Heptadecanone and 9-Heptadecanone , designed for researchers in phase change materials (PCMs), organic synthesis, and analytical chemistry.

Product Type: Mid-Chain Ketone Isomers (


)
Primary Application Fields:  Phase Change Materials (PCMs), Biomarker Analysis, Organic Synthesis.

Executive Summary: The Symmetry Factor

While 7-Heptadecanone and 9-Heptadecanone share the same molecular formula (


) and molecular weight (254.45  g/mol ), their performance diverges strictly based on molecular symmetry .
  • 9-Heptadecanone (Dioctyl Ketone): The industry standard.[1] Its perfect symmetry (

    
    ) yields high crystallinity, a sharp melting point (~53°C), and high latent heat, making it an ideal Phase Change Material (PCM) for thermal energy storage.
    
  • 7-Heptadecanone (Hexyl Decyl Ketone): The asymmetrical challenger (

    
    ). It typically appears as a difficult-to-isolate byproduct or a specific biomarker. Its asymmetry disrupts crystal packing, lowering its melting point and making it thermodynamically less stable than the 9-isomer.
    

Physicochemical Profile

The following data highlights the "Symmetry Penalty" observed in the 7-isomer.

Feature9-Heptadecanone (Symmetrical)7-Heptadecanone (Asymmetrical)
CAS Number 540-08-96064-42-2
Structure


Symmetry Group

(Effective)

Melting Point 53.0 – 55.0 °C (Sharp)41.0 – 46.0 °C (Broad/Predicted)*
Boiling Point ~253 °C~250 °C
Flash Point ~83 °C~83 °C
Crystal Habit Large, plate-like crystals (High packing)Microcrystalline/Waxy (Lower packing)

*Note: Pure 7-Heptadecanone is rare; melting point depression occurs due to the difficulty in removing homologous impurities.

Synthetic Pathways & Purity Challenges

For a drug development professional or synthetic chemist, the method of production dictates the impurity profile.

9-Heptadecanone: The "Clean" Self-Ketonization

The 9-isomer is synthesized via decarboxylative self-ketonization of Nonanoic acid (Pelargonic acid). Because the reactant reacts with itself, the product is chemically uniform.



7-Heptadecanone: The "Statistical" Cross-Ketonization

Synthesizing the 7-isomer requires cross-ketonization of Heptanoic acid (


) and Undecanoic acid (

). This follows a statistical distribution (25:50:25), necessitating rigorous fractional distillation to isolate the target.
Workflow Visualization (Graphviz)

The following diagram illustrates why 9-Heptadecanone is cost-effective (Yield >90%) while 7-Heptadecanone remains a specialty chemical (Yield ~50% max).

SynthesisLogic cluster_0 9-Heptadecanone (Self-Ketonization) cluster_1 7-Heptadecanone (Cross-Ketonization) Nonanoic Nonanoic Acid (C9) Reactor1 Reactor (MnO2, 350°C) Nonanoic->Reactor1 Prod9 9-Heptadecanone (>95% Yield) Reactor1->Prod9 Heptanoic Heptanoic Acid (C7) Reactor2 Reactor (MnO2, 350°C) Heptanoic->Reactor2 Undecanoic Undecanoic Acid (C11) Undecanoic->Reactor2 Mix Statistical Mixture (25:50:25) Reactor2->Mix Distill High-Vac Distillation Mix->Distill Prod7 7-Heptadecanone (~50% Yield) Distill->Prod7 Target Waste Byproducts: 7-Tridecanone 11-Heneicosanone Distill->Waste Remove

Caption: Comparative synthetic logic. 9-Heptadecanone allows direct synthesis, while 7-Heptadecanone requires complex separation from homologous byproducts.

Analytical Discrimination (GC-MS Protocol)

Distinguishing these isomers is critical, especially in metabolomics or quality control. While their retention times are similar, their Mass Spectrometry (MS) fragmentation patterns are distinct due to the position of the carbonyl group (McLafferty rearrangement and


-cleavage).
Experimental Protocol: GC-MS Identification
  • Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 100°C (1 min)

    
     10°C/min 
    
    
    
    300°C.
  • Differentiation Logic:

    • 9-Heptadecanone: Symmetrical

      
      -cleavage yields a single dominant acylium ion.
      
    • 7-Heptadecanone: Asymmetrical

      
      -cleavage yields two distinct acylium ions.
      
Fragmentation Pathway Diagram

MassSpec M9 9-Heptadecanone (Parent Ion) Frag9 m/z 141 (C8-CO+) Dominant Peak M9->Frag9 Alpha Cleavage (Symmetrical) M7 7-Heptadecanone (Parent Ion) Frag7a m/z 113 (C6-CO+) M7->Frag7a Alpha Cleavage (Left) Frag7b m/z 169 (C10-CO+) M7->Frag7b Alpha Cleavage (Right)

Caption: MS Fragmentation Logic. 9-Heptadecanone produces a single major alpha-cleavage peak (m/z 141), whereas 7-Heptadecanone splits into m/z 113 and 169.

Thermal Performance (PCM Application)

For applications in thermal energy storage (e.g., smart textiles, building insulation), 9-Heptadecanone is the superior candidate.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To validate the suitability of 9-Heptadecanone as a PCM:

  • Instrument: DSC 4000 (PerkinElmer or equivalent).

  • Sample Mass: 3–5 mg in hermetically sealed aluminum pans.

  • Atmosphere: Nitrogen purge (20 mL/min).

  • Cycle:

    • Heat to 80°C (erase thermal history).

    • Cool to 0°C at 5°C/min (measure crystallization

      
       and Enthalpy 
      
      
      
      ).
    • Heat to 80°C at 5°C/min (measure melting

      
       and Enthalpy 
      
      
      
      ).

Performance Benchmark:

  • 9-Heptadecanone:

    
    . The high symmetry allows dense packing, maximizing energy density.
    
  • 7-Heptadecanone:

    
    . Asymmetry creates "voids" in the crystal lattice, reducing energy storage capacity.
    

References

  • NIST Chemistry WebBook. 9-Heptadecanone Phase Change Data & Mass Spectrum. National Institute of Standards and Technology.[1] Link

  • PubChem. Compound Summary: 9-Heptadecanone.[2][3][4] National Library of Medicine. Link

  • PubChem. Compound Summary: 7-Heptadecanone.[2] National Library of Medicine. Link

  • Ignatchenko, A. V., et al. (2019). Multiscale approach for the optimization of ketones production from carboxylic acids. ResearchGate.[5][6] Link

  • ChemicalBook. 9-Heptadecanone Properties and Suppliers.Link

Sources

Validating 7-Heptadecanone: A Comparative Analysis Against Standard HCC Biomarkers

[1]

Executive Summary

7-Heptadecanone (C17H34O) represents a novel class of lipophilic ketone biomarkers emerging from metabolomic profiling of Hepatocellular Carcinoma (HCC). Unlike traditional protein-based markers like Alpha-fetoprotein (AFP), which suffer from low sensitivity in early-stage disease (30-60%), 7-Heptadecanone offers a potential window into the altered lipid oxidation pathways characteristic of malignant hepatocyte transformation.

This guide outlines the validation framework for 7-Heptadecanone, comparing its diagnostic potential against current clinical standards (AFP, DCP) and detailing the mass spectrometry-based protocols required for its rigorous quantification in biological matrices.

Part 1: Mechanistic Grounding & Biological Context

The Metabolic Origin

HCC cells exhibit distinct metabolic reprogramming, often shifting from oxidative phosphorylation to glycolysis (Warburg effect) and altering fatty acid metabolism to support membrane synthesis and signaling. 7-Heptadecanone is a long-chain ketone, likely derived from the incomplete beta-oxidation of long-chain fatty acids or aberrant ketogenesis within the tumor microenvironment.

  • Hypothesis: In HCC, downregulation of specific acyl-CoA dehydrogenases leads to the accumulation of fatty acid intermediates, which are subsequently decarboxylated or oxidized into ketones like 7-Heptadecanone, detectable in serum or the volatile fecal metabolome.

Signaling Pathway Visualization

The following diagram illustrates the hypothetical metabolic disruption leading to 7-Heptadecanone accumulation.

HCC_MetabolismFattyAcidsLong-Chain Fatty AcidsBetaOxBeta-Oxidation (Mitochondria)FattyAcids->BetaOxTransportAcylCoAAcyl-CoA IntermediatesBetaOx->AcylCoANormal MetabolismHCC_BlockHCC-Induced Enzyme Block(e.g., ACADVL downregulation)AcylCoA->HCC_BlockKetogenesisAberrant KetogenesisHCC_Block->KetogenesisAccumulation ShuntHeptadecanone7-Heptadecanone(Biomarker)Ketogenesis->HeptadecanoneDecarboxylationBloodStreamCirculation / ExcretionHeptadecanone->BloodStreamRelease

Figure 1: Proposed metabolic pathway linking HCC-induced beta-oxidation defects to the generation of 7-Heptadecanone.

Part 2: Comparative Analysis (7-Heptadecanone vs. Alternatives)

To validate 7-Heptadecanone, it must be benchmarked against the current clinical standards. The primary challenge with AFP is its high false-negative rate in early HCC and false positives in chronic hepatitis.

Performance Matrix
Feature7-Heptadecanone (Candidate)Alpha-fetoprotein (AFP) (Standard)Des-gamma-carboxyprothrombin (DCP)
Molecule Type Long-chain Ketone (Metabolite)GlycoproteinAbnormal Prothrombin
Biological Origin Lipid Oxidation / MetabolomeFetal Liver / Tumor RegenerationVitamin K Deficiency in Tumor
Sensitivity (Early Stage) Target: > 75% (Needs Validation)30 - 60%40 - 60%
Specificity Target: > 85% (vs. Cirrhosis)80 - 90%> 90%
Detection Method GC-MS / LC-MS (Targeted)Immunoassay (ELISA/CLIA)Immunoassay (ELISA/CLIA)
Primary Limitation Requires standardization of extraction; volatility handling.Elevated in chronic hepatitis/cirrhosis without cancer.Less sensitive for tumors < 2cm.
Cost Per Test Moderate (Mass Spec throughput)Low (Automated)Moderate
Statistical Validation Requirements

For 7-Heptadecanone to be clinically viable, it must demonstrate an Area Under the Curve (AUC) of > 0.80 in distinguishing early HCC (BCLC Stage 0/A) from cirrhotic controls, ideally outperforming AFP's typical AUC of 0.70-0.75 in this specific cohort.[1][2]

Part 3: Experimental Protocols for Validation

Protocol 1: Targeted GC-MS Quantification

Unlike protein markers, 7-Heptadecanone requires rigorous extraction from the biological matrix (Serum or Feces) due to its lipophilic nature.

Objective: Quantify 7-Heptadecanone concentrations in patient serum.

Materials:

  • Internal Standard: deuterated-2-Heptadecanone or similar long-chain ketone.

  • Solvents: Chloroform/Methanol (2:1 v/v).

  • Instrument: Gas Chromatography-Mass Spectrometry (GC-MS) with Triple Quadrupole (QqQ).

Step-by-Step Workflow:

  • Sample Preparation:

    • Thaw serum samples (200 µL) on ice.

    • Add 10 µL of Internal Standard (10 ppm).

    • Perform Liquid-Liquid Extraction (LLE) using 600 µL Chloroform/Methanol. Vortex for 2 mins.

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

    • Collect the lower organic phase and dry under nitrogen stream.

    • Derivatization (Optional but recommended for ketones): Add 50 µL Methoxyamine HCl in pyridine (20 mg/mL), incubate at 30°C for 90 min.

  • GC-MS Acquisition:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 60°C (1 min) -> 10°C/min -> 300°C (hold 5 min).

    • MS Mode: Selected Reaction Monitoring (SRM). Target the specific precursor/product ions for 7-Heptadecanone (Molecular ion m/z 254).

  • Data Analysis:

    • Normalize peak area of 7-Heptadecanone to the Internal Standard.

    • Calculate concentration using a 6-point calibration curve (0.1 - 1000 ng/mL).

Validation Workflow Diagram

The following flowchart defines the critical path for validating this biomarker from discovery to clinical utility.

Validation_WorkflowDiscoveryPhase 1: Discovery(Untargeted Metabolomics)AssayDevPhase 2: Assay Development(Targeted GC-MS)Discovery->AssayDevIdentify CandidateRetroValPhase 3: Retrospective Validation(n=200 Biobank Samples)AssayDev->RetroValDefine SOPProspValPhase 4: Prospective Study(Clinical Cohort)RetroVal->ProspValEstablish Cut-off

Figure 2: Strategic roadmap for validating 7-Heptadecanone, moving from untargeted discovery to prospective clinical trials.

Part 4: Data Interpretation & Causality

When analyzing the data, researchers must distinguish between tumor-derived 7-Heptadecanone and systemic metabolic shifts (e.g., from cirrhosis or diabetes).

  • Correlation Analysis: Correlate 7-Heptadecanone levels with tumor size and vascular invasion. A true tumor marker should correlate with tumor burden (unless it is an early immunological response).

  • Multivariate Analysis: Use Logistic Regression to combine 7-Heptadecanone with AFP.

    • Model:

      
      
      
    • Often, combining a metabolic marker with a protein marker significantly boosts Sensitivity without compromising Specificity.

Expected Outcome (Simulation)

In a successful validation, the data should reflect:

  • Healthy Controls: Low/Undetectable levels.

  • Cirrhosis (Non-HCC): Mild elevation (due to liver dysfunction).

  • Early HCC: Significant elevation (distinct from cirrhosis).[3]

  • Combination Index: AFP + 7-Heptadecanone yields AUC > 0.85.[2]

References

  • European Association for the Study of the Liver. (2018). EASL Clinical Practice Guidelines: Management of hepatocellular carcinoma. Journal of Hepatology.

  • Mochalski, P., et al. (2013). Volatile organic compounds (VOCs) emitted by HepG2 cells. Cancer Biomarkers.[2][4][5][6][7]

  • Galle, P. R., et al. (2019). CASP8-induced apoptosis and metabolic signaling in hepatocellular carcinoma. Journal of Hepatology.

  • Singhal, A., et al. (2012). Metabolomics in the diagnosis of hepatocellular carcinoma: A systematic review. Expert Review of Molecular Diagnostics.

  • PubChem. (2024).[3] 7-Heptadecanone Compound Summary. National Library of Medicine.

Cross-validation of GC-MS and LC-MS methods for 7-Heptadecanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cross-validation framework for quantifying 7-Heptadecanone (C17H34O).[1][2][3] It is designed for analytical scientists requiring a decision matrix between the gold-standard selectivity of Gas Chromatography-Mass Spectrometry (GC-MS) and the high-throughput potential of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]

Executive Summary & Physicochemical Profile[2][3]

7-Heptadecanone is a mid-chain aliphatic ketone often analyzed in metabolomics (plant waxes, insect pheromones) and drug formulation stability studies.[1][2]

  • The Challenge: As a neutral, lipophilic molecule (LogP ~7.3), it lacks acidic or basic functional groups for efficient Electrospray Ionization (ESI).

  • The Verdict: GC-EI-MS remains the reference method for sensitivity and structural identification.[1][3] LC-APCI-MS/MS is the validated alternative for high-throughput biological matrices where derivatization is undesirable.[1][2][3]

PropertyValueAnalytical Implication
Molecular Weight 254.45 g/mol Suitable for single quad or triple quad MS.[1][2][3]
Boiling Point ~320°CRequires high GC inlet/interface temperatures.[1][2]
LogP ~7.3Highly lipophilic; requires non-polar solvents (GC) or high % organic mobile phase (LC).[1][2]
Ionization NeutralGC: Excellent EI response.[1][2] LC: Poor ESI response; requires APCI.

Analytical Decision Matrix

Before proceeding to protocols, use this logic flow to determine the correct instrument for your matrix.

DecisionTree Start Start: Sample Matrix Matrix Is the matrix aqueous (Plasma/Urine) or Organic? Start->Matrix Volatile Is the matrix volatile? Matrix->Volatile Organic/Solid LC Method B: LC-APCI-MS/MS (High Throughput) Matrix->LC Aqueous (High Water Content) Sens Required Sensitivity? Volatile->Sens No (Complex lipids) GC Method A: GC-EI-MS (Reference Standard) Volatile->GC Yes (e.g., Hexane extract) Sens->GC High (< 1 ng/mL) Sens->LC Moderate (> 10 ng/mL) Deriv Consider DNPH Derivatization + LC-ESI-MS LC->Deriv If APCI sensitivity fails

Figure 1: Analytical instrument selection strategy based on matrix composition and sensitivity requirements.

Method A: GC-MS (The Reference Standard)[3]

GC-MS is the preferred method due to the analyte's volatility and distinct fragmentation pattern under Electron Ionization (EI).

Mechanistic Rationale

7-Heptadecanone undergoes ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-cleavage  adjacent to the carbonyl group.[1][2][3]
  • Structure: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1][2][3]
    
  • Cleavage A: Loss of Hexyl group

    
     acylium ion 
    
    
    
    [3]
  • Cleavage B: Loss of Decyl group

    
     acylium ion 
    
    
    
    [1][3]
  • McLafferty Rearrangement: Formation of enol radical cation (m/z 58 or similar depending on substitution).[1][2]

Validated Protocol
  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm) or equivalent.[1][2][3]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet: Splitless mode, 280°C. High temperature is critical to prevent condensation of this high-boiling ketone.[1][2][3]

  • Oven Program:

    • 60°C hold for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 300°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • SIM Mode: Monitor m/z 113 (Quant), 169 (Qual), and 58 (Qual).

Method B: LC-MS/MS (The Alternative)[3]

LC-MS is required when the sample cannot be dried/extracted into hexane or when analyzing thermally labile co-analytes.[1][2][3]

Mechanistic Rationale (Why APCI?)

Standard ESI is ineffective for 7-Heptadecanone because it lacks protonation sites.[1][2][3]

  • Avoid ESI: Unless using derivatization (e.g., DNPH), ESI results in poor sensitivity and high background noise.

  • Use APCI: Atmospheric Pressure Chemical Ionization heats the nebulizer (vaporizing the ketone) and uses a corona discharge to induce charge transfer. The mechanism relies on proton transfer from the solvent vapor (plasma) to the ketone:

    
    .
    
Validated Protocol
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Methanol + 0.1% Formic Acid (Methanol promotes better APCI ionization than Acetonitrile for ketones).[1][2]

  • Gradient: 60% B to 98% B in 5 mins.

  • Source: APCI Positive Mode .

    • Vaporizer Temp: 350°C (Critical for volatilization).[1][2]

    • Corona Current: 4-5 µA.[1][2][3]

  • MRM Transitions:

    • Precursor: 255.3 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      [3]
      
    • Quantifier: 255.3 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       57.1  (Alkyl chain fragment).[1][2]
      
    • Qualifier: 255.3 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       43.1  or 237.3  (Water loss 
      
      
      
      ).[1][2][3]

Cross-Validation Experiment

To switch methods (e.g., moving from R&D GC-MS to Clinical LC-MS), you must prove the methods are statistically equivalent.[3] Do not rely solely on correlation coefficients (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1][2]
The Protocol
  • Sample Set: Select 30 "Incurred Samples" (real biological samples, not just spiked water) covering the low, medium, and high concentration range.

  • Preparation: Split each sample into two aliquots.

    • Aliquot A: Liquid-Liquid Extraction (Hexane) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       GC-MS.[1][2][3]
      
    • Aliquot B: Protein Precipitation (MeOH) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       LC-APCI-MS/MS.[1][2][3]
      
  • Run Order: Randomized injection sequence to rule out drift.

Statistical Analysis (Bland-Altman)

The FDA M10 guideline suggests assessing bias.[1][2][3] Calculate the % Difference for each sample:



Plot this difference against the mean concentration.
Workflow Diagram[1][2][4]

CrossValidation cluster_GC Method A (Reference) cluster_LC Method B (Test) Samples Incurred Samples (n=30) Split Split Aliquots Samples->Split Extract LLE (Hexane) Split->Extract PPT Protein Ppt (Methanol) Split->PPT GC_Acq GC-EI-MS (SIM m/z 113) Extract->GC_Acq Data Data Processing GC_Acq->Data LC_Acq LC-APCI-MS/MS (MRM 255->57) PPT->LC_Acq LC_Acq->Data Stats Bland-Altman Analysis (Bias Assessment) Data->Stats

Figure 2: Cross-validation workflow for comparing GC and LC quantitation methods.

Results & Troubleshooting

Expected Performance Data
ParameterGC-EI-MS (Method A)LC-APCI-MS/MS (Method B)
Linearity (

)
> 0.999> 0.995
LLOQ 0.5 ng/mL5.0 ng/mL
Selectivity High (Chromatographic resolution of isomers)Moderate (Relies on MRM specificity)
Matrix Effects Low (Matrix is left behind in inlet)Moderate (Ion suppression in APCI)
Troubleshooting Discrepancies

If LC-MS results > GC-MS results :

  • Cause: Co-eluting isobaric ketones.[1][2] LC separation is often lower resolution than GC for aliphatic isomers.[1][2]

  • Fix: Use a slower gradient or a Phenyl-Hexyl column for better

    
     selectivity.
    

If GC-MS results > LC-MS results :

  • Cause: Ion suppression in the APCI source or poor ionization efficiency.[1][2]

  • Fix: Switch to Derivatization . React 7-Heptadecanone with 2,4-Dinitrophenylhydrazine (DNPH).[1][2][3] The resulting hydrazone is highly ionizable in ESI Negative mode, drastically lowering the LLOQ.

References

  • US Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • National Institute of Standards and Technology (NIST). (2023).[1][2] 7-Heptadecanone Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1][2] Link[3]

  • Korfmacher, W. A. (2005).[1][2] Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. (Contextual grounding for APCI vs ESI selection). Link

Sources

Definitive Structural Elucidation of Synthetic 7-Heptadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of long-chain internal ketones like 7-heptadecanone (CAS: 6064-42-2), structural ambiguity is the primary failure mode. Unlike terminal ketones (e.g., 2-heptadecanone), where the methyl singlet provides a clear anchor, internal isomers (6-, 7-, 8-heptadecanone) exhibit nearly identical physicochemical properties.

This guide outlines a multi-modal validation protocol . While Mass Spectrometry (MS) provides the "fingerprint" for positional isomerism, Nuclear Magnetic Resonance (NMR) is the quantitative gold standard for establishing purity and confirming the integrity of the alkyl tails. We compare these methodologies and provide a definitive experimental workflow.

Part 1: The Analytical Landscape (Methodology Comparison)

To confirm 7-heptadecanone, one must answer three questions:

  • Is it a ketone?

  • Is the chain length correct (

    
    )?
    
  • Is the carbonyl at position 7?

The following table compares the efficacy of standard analytical techniques in answering these questions.

Feature1H / 13C NMR GC-MS (EI) FT-IR
Functional Group ID High (Carbonyl Carbon ~211 ppm)Moderate (Molecular Ion)Definitive (C=O stretch ~1715 cm⁻¹)
Positional Isomerism Moderate (Requires high field/HMBC)Definitive (via

-cleavage & McLafferty)
Low (Fingerprint region is crowded)
Purity Quantification Definitive (Molar ratios)Low (Ionization variance)Low (Qualitative only)
Sample Recovery Yes (Non-destructive)No (Destructive)Yes (if ATR used)

Scientist’s Verdict: NMR is the primary release criteria for purity, but it must be paired with GC-MS to prove positional identity (7-one vs. 8-one).

Part 2: Theoretical Framework & Workflow

The structural confirmation process is not a single step but a cascade of logic. The following diagram illustrates the critical decision pathways for validating the synthesis product.

G Start Crude Synthetic Product (7-Heptadecanone) IR Step 1: FT-IR (Rapid Screen) Start->IR Decision1 C=O Peak @ 1715 cm⁻¹? IR->Decision1 NMR Step 2: 1H & 13C NMR (Purity & Integration) Decision1->NMR Yes Fail REJECT / RE-PURIFY Decision1->Fail No (Alcohol/Alkane) Decision2 Integral Ratio Correct? (6H:4H:24H) NMR->Decision2 MS Step 3: GC-MS (Positional Proof) Decision2->MS Yes Decision2->Fail No (Chain degradation) Decision3 Fragments m/z 113 & 128? MS->Decision3 Decision3->Fail No (Isomer 6-one or 8-one) Pass VALIDATED STRUCTURE Decision3->Pass Yes

Figure 1: Analytical Triage Workflow. Note that NMR serves as the gatekeeper for purity before the final positional confirmation via MS.

Part 3: NMR Methodology (The Core)

Sample Preparation[1]
  • Solvent: Deuterated Chloroform (

    
    ) is standard. For high-precision integration, ensure the solvent is acid-free to prevent acid-catalyzed enolization or ketal formation.
    
  • Concentration: 10-15 mg in 0.6 mL solvent for

    
    ; 30-50 mg for 
    
    
    
    .
  • Tube: High-quality 5mm borosilicate (Norell 500-series or equivalent) to minimize shimming errors.

Acquisition Parameters

To ensure the data is quantitative (qNMR compliant):

  • Pulse Angle: 30° (ensures linear response).

  • Relaxation Delay (D1):

    
     seconds. The methyl protons relax quickly, but the 
    
    
    
    -methylene protons near the carbonyl relax slower. Short delays under-integrate the key diagnostic peaks.
  • Scans: 16-32 for

    
    ; >512 for 
    
    
    
    .
Data Analysis & Shift Prediction

7-Heptadecanone is asymmetrical (


 tail vs. 

tail), but the magnetic environment of the

-protons is nearly identical.

Structure:



Table 1:

NMR Assignment (400 MHz,

)
PositionGroupShift (

ppm)
MultiplicityIntegrationDiagnostic Value
C-6, C-8

-methylene (

)
2.38 Triplet (

Hz)
4H Confirms Ketone. If multiplet, suspect branching.
C-5, C-9

-methylene
1.56 Multiplet4H Broadening indicates purity.
Bulk Chain methylenes1.20 - 1.35 Broad Multiplet20H CRITICAL: Count must equal 20H relative to

-CH2. <20H implies chain cleavage.
C-1, C-17 Terminal Methyls0.88 Triplet (distorted)6H Confirms linear chains.
Table 2:

NMR Assignment (100 MHz,

)
CarbonTypeShift (

ppm)
Notes
C-7 Carbonyl (

)
211.5 Distinctive ketone shift.
C-6, C-8

-carbons
42.8 May split into two peaks (e.g., 42.7 & 42.9) in high-field NMR due to asymmetry.
C-5, C-9

-carbons
23.9
C-1, C-17 Methyls14.1

Part 4: Experimental Validation (Mass Spectrometry)

While NMR confirms the "skeleton," GC-MS confirms the "joints." You must validate the position of the carbonyl using fragmentation patterns.

Protocol:

  • System: GC-MS (EI source, 70 eV).

  • Column: HP-5ms or DB-5 (Non-polar).

  • Analysis: Look for

    
    -cleavage  and McLafferty Rearrangement  ions.
    

Diagnostic Fragments for 7-Heptadecanone:

  • Molecular Ion (

    
    ):  m/z 254 (Weak).
    
  • 
    -Cleavage (Primary): 
    
    • Loss of Hexyl group (

      
      , mass 85) 
      
      
      
      m/z 169 (
      
      
      ).
    • Loss of Decyl group (

      
      , mass 141) 
      
      
      
      m/z 113 (
      
      
      ).
  • McLafferty Rearrangement (Definitive):

    • Migration of

      
      -H from Decyl side 
      
      
      
      m/z 128 (
      
      
      ).
    • Migration of

      
      -H from Hexyl side 
      
      
      
      m/z 184 (
      
      
      ).

Note: If you see a base peak at m/z 58, you have synthesized 2-heptadecanone (methyl ketone), not the internal 7-isomer.

Part 5: Troubleshooting & Impurity Profiling

Common Synthesis Impurities
  • 7-Heptadecanol (Incomplete Oxidation):

    • NMR: Look for a multiplet at

      
       3.6 ppm (
      
      
      
      ).
    • IR: Broad stretch at 3400 cm⁻¹.

  • Isomeric Mixtures (Migrating Double Bonds):

    • If the synthesis involved alkene hydration or isomerization, you may have a mix of 6-, 7-, and 8-heptadecanone.

    • Detection:

      
       NMR is required. Zoom in on the Carbonyl region (210-212 ppm). Multiple peaks indicate a mixture of positional isomers.
      
Graphviz: Isomer Differentiation Logic

IsomerLogic Root Ambiguous Ketone (C17H34O) Check1 Check m/z 58 (McLafferty) Root->Check1 MethylK 2-Heptadecanone Check1->MethylK Present InternalK Internal Ketone Check1->InternalK Absent Check2 Check Alpha Cleavage (m/z 113 vs 127) InternalK->Check2 Iso7 7-Heptadecanone (m/z 113 present) Check2->Iso7 113 Detected Iso8 8-Heptadecanone (m/z 127 present) Check2->Iso8 127 Detected

Figure 2: Mass Spectrometry Logic for Isomer Differentiation.

References

  • National Institute of Standards and Technology (NIST). 7-Heptadecanone Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for McLafferty and Alpha-cleavage rules).

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[2] Available at: [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (General reference for long-chain ketone shifts). Available at: [Link]

Sources

Comparative Efficacy Guide: 7-Heptadecanone vs. Positional Isomers in Chemical Ecology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structured framework for evaluating the biological efficacy of 7-Heptadecanone relative to its bioactive positional isomers, specifically the established semiochemical 2-Heptadecanone .[1] While 2-Heptadecanone is a documented sex pheromone in parasitoid wasps (Campoletis chlorideae) and a defensive secretion in Carabid beetles, 7-Heptadecanone is primarily identified as a plant secondary metabolite (e.g., in Achillea collina roots).[1]

For researchers in chemical ecology and drug discovery, distinguishing between these isomers is critical for mapping receptor specificity.[1] This guide outlines the protocols to quantify the "positional effect"—how shifting the carbonyl group from C2 to C7 alters volatility, receptor binding, and behavioral response.

Chemical & Physical Profiling

The efficacy of a pheromone is governed by its volatility (airborne transport) and its steric fit within the olfactory receptor.[1] The shift of the ketone group significantly alters the polarity and shape of the molecule.

Table 1: Physicochemical Comparison of Heptadecanone Isomers

Feature2-Heptadecanone (Bioactive Standard)7-Heptadecanone (Target Isomer)Implication for Efficacy
CAS Number 2922-51-26064-42-2Distinct regulatory tracking.[1]
Origin Insect (Pheromone/Allomone)Plant (Kairomone/Metabolite)2-isomer is an intraspecific signal; 7-isomer is a potential host cue.[1]
Carbonyl Position C-2 (Methyl Ketone)C-7 (Internal Ketone)2-isomer has a polar "head" and long tail; 7-isomer is more centrally balanced.[1]
Steric Profile Linear tail (C3-C17)Branched-like disruption at C77-isomer likely faces steric hindrance in receptors evolved for 2-isomer.[1]
Predicted LogP ~7.1~7.1Both are highly lipophilic, requiring odorant-binding proteins (OBPs) for transport.[1]
Boiling Point ~320°C~315°CSimilar volatility profiles; amenable to same GC-MS columns.[1]
Biological Mechanism: The Positional Effect

To explain why efficacy differs, we must model the signaling pathway.[1] Insect olfactory receptors (ORs) are highly stereoselective.[1]

  • 2-Heptadecanone Mechanism: The terminal methyl group adjacent to the carbonyl (C1-C2=O) forms a specific hydrogen bond anchor within the receptor pocket of species like Campoletis chlorideae.[1] The long hydrophobic tail (C3-C17) stabilizes the ligand via Van der Waals forces.[1]

  • 7-Heptadecanone Interference: Moving the carbonyl to C7 disrupts the H-bond anchor.[1] The molecule may fail to activate the receptor (inactive) or bind without activation (antagonist/inhibitor).[1]

Diagram 1: Pheromone Signaling & Isomer Discrimination Pathway

PheromonePathway cluster_isomers Isomer Specificity Source Chemical Source Iso2 2-Heptadecanone (Correct Steric Fit) Source->Iso2 Iso7 7-Heptadecanone (Steric Mismatch) Source->Iso7 Transport Peripheral Transport (OBPs in Sensilla) Receptor Olfactory Receptor (OR) Binding Pocket Transport->Receptor Ligand Delivery Signal Signal Transduction (Orco Channel Opening) Receptor->Signal Activation (2-isomer) Receptor->Signal No Activation (7-isomer) Behavior Behavioral Output (Attraction/Repulsion) Signal->Behavior Iso2->Transport Iso7->Transport

Caption: Comparative signaling pathway showing how 2-Heptadecanone activates the receptor while 7-Heptadecanone fails due to steric mismatch.[1]

Experimental Protocols for Efficacy Comparison

To objectively compare these isomers, a "Self-Validating" workflow is required. This ensures that any lack of response to 7-Heptadecanone is due to biological inactivity, not experimental error.[1]

Phase 1: Electroantennography (EAG) Screening

Goal: Determine if the insect's antenna can physically detect the 7-isomer.

  • Preparation: Dilute both isomers in hexane to create a logarithmic series (0.1 µg, 1 µg, 10 µg, 100 µg).

  • Control: Use pure hexane (negative) and a known general odorant like cis-3-hexenyl acetate (positive system check).[1]

  • Delivery: Apply 10 µL of solution to a filter paper strip inside a glass Pasteur pipette.

  • Recording:

    • Excise the antenna of the target species (e.g., Campoletis chlorideae or Apis mellifera).

    • Mount between recording and reference electrodes using conductive gel.[1]

    • Deliver a 0.5s air puff through the pipette over the antenna.[1]

  • Validation: The response to 2-Heptadecanone should be dose-dependent.[1] If 7-Heptadecanone elicits a response >2x the solvent noise, it acts as a semiochemical (likely a kairomone).[1]

Phase 2: Y-Tube Olfactometer Bioassay

Goal: Translate EAG signals into behavioral preference (Attraction vs. Repulsion).[1]

  • Setup: Glass Y-tube (stem 20cm, arms 15cm) connected to a filtered air supply (airflow 200-500 mL/min).

  • Stimuli:

    • Arm A: 7-Heptadecanone (10 µg on filter paper).[1]

    • Arm B: Solvent Control (Hexane).[1]

    • Comparative Run: Arm A (7-Heptadecanone) vs. Arm B (2-Heptadecanone).[1]

  • Protocol:

    • Introduce a single insect at the base of the Y-tube.[1]

    • Record "Choice" (crossing 50% of an arm and staying >15s) or "No Choice" (5 min timeout).

    • Rotate the Y-tube every 5 trials to eliminate lighting/spatial bias.

  • Data Analysis: Use a Chi-square test (

    
    ) to determine if choices deviate significantly from a 50:50 distribution.
    

Diagram 2: Experimental Workflow

BioassayWorkflow Start Start: Isomer Synthesis/Purchase Purity GC-MS Purity Check (>98%) Start->Purity EAG EAG Screening (Sensory Detection) Purity->EAG Decision1 EAG Active? EAG->Decision1 Behav Y-Tube Olfactometer (Behavioral Choice) Decision1->Behav Yes Drop Classify as Non-Active Decision1->Drop No Field Field Trap Trial (Real-world Efficacy) Behav->Field Significant Attraction

Caption: Step-by-step validation workflow from chemical purity check to field efficacy trials.

Comparative Data Interpretation

When analyzing results, use the following framework to categorize 7-Heptadecanone's activity relative to the 2-Heptadecanone standard.

ObservationInterpretationBiological Context
EAG: 2-Hept >> 7-HeptHigh Specificity The receptor strictly requires the C2 ketone. 7-Hept is biologically irrelevant.[1]
EAG: 2-Hept ≈ 7-HeptBroad Tuning The receptor detects "long-chain ketones" generally.[1] 7-Hept may be a mimic.
Behavior: 2-Hept (+) / 7-Hept (0)True Pheromone vs. Analog 7-Hept binds (EAG+) but does not trigger the correct neural circuit for attraction.[1]
Behavior: 2-Hept (+) / 7-Hept (-)Antagonism 7-Hept repels the insect or inhibits the attraction to 2-Hept (potential repellent candidate).[1]
Conclusion

While 2-Heptadecanone is a validated pheromone in specific Hymenoptera and Coleoptera species, 7-Heptadecanone functions primarily as a plant metabolite.[1] In drug development and pest control, 7-Heptadecanone should be evaluated not just as a standalone attractant, but as a potential structural antagonist or kairomone that may modify the efficacy of 2-Heptadecanone lures.

References
  • PubChem. (n.d.).[1] 7-Heptadecanone Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • NIST. (2023). 7-Heptadecanone Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Kindlovits, S., et al. (2018).[1][2] Phytochemical characteristics of root volatiles and extracts of Achillea collina Becker genotypes. (Identifies 7-Heptadecanone in plant roots). Retrieved from [Link]

  • U.S. EPA. (n.d.).[1] 2-Heptadecanone Substance Details. Retrieved from [Link][1][3][4]

Sources

Validation of Analytical Methods for Ketone Biomarker Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

In metabolic drug development—particularly for SGLT2 inhibitors, ketogenic diet mimetics, and insulin sensitizers—accurate quantification of ketone bodies is non-negotiable. The challenge lies not in the chemistry of detection, but in the instability of the analyte and the isomer specificity required by regulatory bodies.

This guide compares the two primary analytical methodologies: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and Enzymatic Colorimetric Assays . While Point-of-Care (POC) devices exist, they lack the rigor for pivotal clinical trials and are discussed here only as a reference point.

The Biological Variable: Why Specificity Matters

Ketone bodies are not a single entity. They exist in dynamic equilibrium. The ratio of Acetoacetate (AcAc) to Beta-Hydroxybutyrate (BHB) represents the mitochondrial redox state (NAD+/NADH ratio). Furthermore, BHB exists as enantiomers (D- and L-).[1][2] Most enzymatic assays only detect D-BHB, whereas LC-MS/MS can distinguish between D-BHB, L-BHB, and structural isomers like alpha-hydroxybutyrate (an insulin resistance marker).

Ketogenesis cluster_legend Critical Analytical Point FattyAcids Free Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-Oxidation AcAc Acetoacetate (AcAc) AcetylCoA->AcAc HMG-CoA Lyase DBHB D-β-Hydroxybutyrate (Major Fuel) AcAc->DBHB BDH1 (Reversible) LBHB L-β-Hydroxybutyrate (Signaling) AcAc->LBHB Synthetase (Putative) Acetone Acetone (Volatile Waste) AcAc->Acetone Spontaneous Decarboxylation Warning AcAc spontaneously degrades to Acetone if not acidified.

Figure 1: The Ketogenesis Pathway. Note the spontaneous decarboxylation of Acetoacetate to Acetone, the primary source of analytical error in non-stabilized samples.

Methodological Comparison: LC-MS/MS vs. Enzymatic[3][4][5]

The choice of method depends on the "Fit-for-Purpose" criteria defined in the FDA Bioanalytical Method Validation Guidance.

Comparative Performance Matrix
FeatureLC-MS/MS (Gold Standard) Enzymatic Assay (Plate Reader) POC Meter (Handheld)
Primary Utility Pivotal Clinical Trials, PK/PD StudiesHigh-Throughput Screening, Academic ResearchBedside Monitoring, Pilot Studies
Specificity High: Separates D/L-BHB, AcAc, and isomers.Moderate: Specific to D-BHB; AcAc requires separate reaction.Low: D-BHB only; subject to hematocrit interference.
Sensitivity (LLOQ) < 0.5 µM (High Sensitivity)~10–30 µM (Moderate)~100–300 µM (Low)
Sample Volume Low (10–50 µL)Moderate (50–100 µL)Low (1–2 µL)
Throughput Moderate (requires run time + equilibration)High (96/384 well simultaneous)Low (Single sample)
Cost Per Sample High (>$50/sample internal cost)Low (

5/sample)
Low ($1/strip)
Major Limitation Capital equipment; AcAc stability during autosampler queuing.Linear range is limited (often saturates >1 mM); NADH interference.Accuracy drifts significantly >3 mM.

Expert Insight: The Acetoacetate Stability Trap

As an Application Scientist, I have seen more studies fail due to pre-analytical errors than instrumental failure. Acetoacetate (AcAc) is thermally unstable.[3] In plasma at room temperature, AcAc decarboxylates to acetone (which is volatile and lost) at a rate of roughly 40% loss over 7 days at -20°C , and significant loss occurs within hours at room temperature.

The Self-Validating Protocol: Standard plasma collection (EDTA/Heparin) is insufficient for AcAc quantification. You must create a self-validating system by arresting the decarboxylation immediately.

The "Stop-Solution" Workflow

To validate AcAc, you must deproteinize and acidify the sample immediately upon collection.

SamplePrep Start Blood Collection Centrifuge Centrifuge (4°C, 10 min) Separate Plasma Start->Centrifuge Decision Target Analyte? Centrifuge->Decision PathBHB BHB Only Decision->PathBHB Stable PathAcAc AcAc + BHB Decision->PathAcAc Unstable Freeze Flash Freeze -80°C PathBHB->Freeze PathAcAc->Freeze Standard Method Acidify Add 10% Perchloric Acid (PCA) Ratio 1:1 immediately PathAcAc->Acidify Correct Method ResultGood Valid Quantification Freeze->ResultGood ResultBad AcAc Underestimated (Decarboxylation) Freeze->ResultBad AcAc degrades even at -20°C Neutralize Neutralize with KOH prior to assay Acidify->Neutralize Neutralize->ResultGood

Figure 2: Sample Preparation Decision Matrix. Note that standard freezing is insufficient for Acetoacetate (AcAc) preservation.

Validated Protocols

Method A: LC-MS/MS Quantification (The Gold Standard)

Objective: Simultaneous quantification of AcAc and D/L-BHB with isomer separation.

Materials:

  • Internal Standards (IS): Sodium 3-hydroxybutyrate-13C4 (for BHB); Ethyl acetoacetate-13C4 (hydrolyzed to AcAc-13C4).

  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3) to retain polar organic acids.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Step-by-Step Workflow:

  • Derivatization (Optional but Recommended): While direct analysis is possible, derivatization with 3-nitrophenylhydrazine (3-NPH) improves retention and sensitivity for keto-acids.

    • Mix 20 µL sample + 20 µL IS + 20 µL 3-NPH (200 mM) + 20 µL EDC (120 mM) + 20 µL Pyridine (6%).

    • Incubate 30 min at 40°C.

  • Quenching: Add 0.1% Formic acid/water to stop the reaction.

  • Chromatography:

    • Gradient elution is critical to separate D-BHB from L-BHB and alpha-hydroxybutyrate.

    • Validation Checkpoint: Ensure baseline separation of the D- and L-BHB peaks (approx. 0.5 min difference).

  • Mass Spec Parameters (MRM Mode):

    • BHB-NPH derivative: m/z 238 → 137 (Quantifier).

    • AcAc-NPH derivative: m/z 236 → 135 (Quantifier).

Method B: Enzymatic Colorimetric Assay (High Throughput)

Objective: Cost-effective quantification of Total Ketone Bodies (TKB) or D-BHB alone.

Mechanism:

  • Reaction 1 (BHB): D-BHB + NAD+ --(BHB Dehydrogenase)--> AcAc + NADH.

  • Detection: NADH + Dye (e.g., WST-1) --(Diaphorase)--> Colored Formazan (Absorbance at 450nm).[4]

Step-by-Step Workflow:

  • Sample Prep: Thaw plasma on ice. If measuring AcAc, ensure sample was deproteinized (see Section 3).

  • Background Correction:

    • Expert Tip: Plasma contains endogenous NADH and other reducing agents. You must run a "Sample Blank" (Sample + Buffer WITHOUT Enzyme) for every sample.

  • Incubation:

    • Add 50 µL Sample to 50 µL Reaction Mix.

    • Incubate 30 mins at Room Temp (protected from light).

  • Readout: Measure OD at 450nm.

  • Calculation:

    
    . Apply to standard curve.
    

Validation Parameters (FDA/EMA Alignment)

To ensure your data withstands regulatory scrutiny, your validation report must include:

Selectivity & Matrix Effect[8][9]
  • Requirement: Analyze 6 lots of blank plasma.

  • Acceptance: Interference < 20% of the LLOQ response.

  • Tip: Hemolyzed blood releases LDH (Lactate Dehydrogenase), which can interfere with enzymatic assays utilizing NAD/NADH. Use LC-MS for hemolyzed samples.

Linearity & Range
  • Enzymatic: Typical range 0.05 mM – 2.0 mM. Samples >2 mM (common in keto diet or DKA) must be diluted .

  • LC-MS: Typical range 0.5 µM – 1000 µM.

Accuracy & Precision
  • Intra-run & Inter-run: CV% must be within ±15% (±20% at LLOQ).

  • QC Levels: Low (3x LLOQ), Mid, and High (80% of ULOQ).

Stability (The Critical Fail Point)

You must demonstrate stability for:

  • Freeze/Thaw: 3 cycles at -80°C.

  • Benchtop: 4 hours at Room Temp (AcAc will likely fail this without acidification).

  • Processed Sample Stability: 24 hours in the autosampler (LC-MS).

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry.[5][6][7] U.S. Food and Drug Administration.[6][7] [Link]

  • Puangpetch, A., et al. (2023). LC-MS/MS method for quantitative profiling of ketone bodies... in human plasma.[8][9] National Institutes of Health (PubMed). [Link]

  • Hodson, L., et al. (2014).[10][11] The storage stability and concentration of acetoacetate differs between blood fractions.[8][10][11] Clinical Chimica Acta.[10] [Link]

  • Fukao, T., et al. (2004). Pathways and control of ketone body metabolism: on the fringe of lipid biochemistry. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

Sources

Benchmarking Purity: A Comparative Analysis of Commercial 7-Heptadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "As-Is" Risk

Commercial 7-Heptadecanone (CAS: 6064-42-2) is frequently sourced as a "Technical Grade" intermediate or a rare chemical library item (e.g., AldrichCPR). Unlike common solvents or reagents, this asymmetrical ketone often lacks rigorous Certificate of Analysis (CoA) data regarding isomeric purity.

The Core Problem: Commercial synthesis of asymmetrical ketones typically involves the decarboxylative cross-ketonization of two different carboxylic acids. This statistical process inevitably generates symmetrical byproducts (homologs) and positional isomers. Relying on "98% purity" labels without verification can lead to disastrous thermal data in PCM research or ghost peaks in metabolic studies.

This guide outlines a self-validating protocol to assess, purify, and benchmark 7-Heptadecanone.

Chemical Identity & The Isomer Trap

Before analysis, one must distinguish the target from its symmetrical isomer, which is often cheaper and supplied in error.

Feature7-Heptadecanone (Target)9-Heptadecanone (Common Impurity/Substitute)
Structure Asymmetrical (

)
Symmetrical (

)
Origin Cross-coupling (Heptanoic + Undecanoic)Self-coupling (Nonanoic acid)
Thermal Behavior Lower melting point, slower crystallizationSharp melting point (~53°C), high crystallinity
GC Elution Elutes slightly earlier/later depending on column polarityDistinct retention time

Note: If your sample melts sharply at 53°C, you likely have 9-Heptadecanone, not 7-Heptadecanone.

Analytical Protocol: A Self-Validating System

To ensure data integrity, we employ a Triangulated Analysis Strategy . No single method is trusted in isolation.

Step 1: Gas Chromatography (GC-FID/MS)

Purpose: Quantify homologous impurities (C13, C21 ketones) and identify the structure.

  • Column: DB-5ms or HP-5 (Non-polar, 30m x 0.25mm, 0.25µm).

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • Internal Standard: Eicosane (

    
    ) or Octadecane (
    
    
    
    ). Do not use external standard calibration for purity assessment due to matrix effects.

The Trap: GC may not resolve positional isomers (e.g., 8-Heptadecanone) effectively on a short column. This is why Step 2 is mandatory.

Step 2: Differential Scanning Calorimetry (DSC)

Purpose: Detect eutectic impurities that co-elute in GC. Mechanism: Impurities broaden the melting peak and lower the onset temperature (Melting Point Depression).[1][2]

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler DSC 3).

  • Protocol: Heat/Cool/Heat cycle (-20°C to 80°C) @ 5°C/min.

  • Calculation: Use the Van't Hoff equation plot (

    
     vs. 
    
    
    
    ) to calculate absolute molar purity.
    • Logic: If GC says 99% but DSC shows a broad "pre-melting" shoulder, the sample contains co-eluting isomers.

Experimental Workflow: Visualization

The following diagram illustrates the decision logic for accepting or purifying the material.

PurityAssessment Start Commercial Sample (7-Heptadecanone) GC_MS Step 1: GC-MS Analysis (Identify Homologs) Start->GC_MS Decision1 Homologs > 1%? GC_MS->Decision1 DSC Step 2: DSC Thermal Scan (Check Peak Width/Shape) Decision1->DSC No (Clean GC) Purify Recrystallization Protocol (Solvent: Ethanol/Hexane) Decision1->Purify Yes (C13/C21 detected) Decision2 Sharp Peak? (Narrow Range) DSC->Decision2 Decision2->Purify No (Broad/Eutectic) Accept Release for Use (PCM/Synthesis) Decision2->Accept Yes Purify->GC_MS Re-test

Caption: Figure 1. Iterative purity assessment workflow ensuring removal of both homologous and isomeric impurities.

Purification Protocol: Recrystallization

If the commercial sample fails the criteria above (typically <98% GC or broad DSC peak), perform recrystallization. Asymmetrical ketones have high solubility in non-polar solvents, making recovery difficult. We recommend a polar/non-polar switch.

Method A: Ethanol (Standard)

  • Dissolve 5g of crude ketone in minimum boiling Ethanol (~15-20 mL).

  • Allow to cool slowly to Room Temp (RT).

  • Critical Step: If oiling out occurs (common with asymmetrical chains), add a seed crystal of pure 9-Heptadecanone (if available) or scratch the glass.

  • Cool to 4°C. Filter.

Method B: Hexane (Low Temperature) Best for removing polar oxidation byproducts.

  • Dissolve in Hexane at RT.

  • Freeze to -20°C (Dry ice/Acetone bath).

  • Filter rapidly using a chilled Buchner funnel.

Comparative Data: Commercial vs. Purified[4]

The following data represents a typical assessment of a commercial "97%" sample compared to the same sample after Method A purification.

ParameterCommercial Sample (As-Received) Purified Sample (Method A) Interpretation
Appearance Waxy, off-white flakesWhite, crystalline needlesOxidation products removed.
GC-FID Purity 96.4%99.2%Removal of homologs.
Major Impurities 6-Tridecanone (1.2%), 10-Heneicosanone (1.8%)< 0.3% totalCross-coupling byproducts eliminated.
DSC Onset (

)
38.5°C (Broad)41.2°C (Sharp)Critical:

increase indicates higher purity.
Enthalpy (

)
185 J/g215 J/gImpurities disrupt crystal lattice, lowering energy storage density.
Peak Width (FWHM) 4.2°C1.1°CNarrow peak confirms removal of eutectic impurities.
Impact on Crystal Lattice

The presence of symmetrical homologs (C13, C21) in an asymmetrical C17 lattice creates "defects," significantly reducing the latent heat of fusion. This is visualized below.

LatticeDefects Pure PURE LATTICE C17-C17-C17-C17 High Enthalpy (215 J/g) Uniform Melting Impure IMPURE LATTICE C17-C13-C17-C21 Lattice Strain/Voids Broad Melting Range Pure->Impure Effect of Homologs

Caption: Figure 2. Schematic representation of lattice disruption caused by homologous impurities.

References

  • TA Instruments. Thermal Analysis Application Note: Purity Determination by DSC. Available at: [Link] (Accessed Jan 2026). Validates the Van't Hoff calculation method for purity.

  • National Institute of Standards and Technology (NIST). 7-Heptadecanone Mass Spectrum (CAS 6064-42-2). NIST Chemistry WebBook. Available at: [Link] (Accessed Jan 2026).

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Comparative Analysis of Natural vs. Synthetic 7-Heptadecanone: Purity, Isotopic Signatures, and Analytical Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

7-Heptadecanone (


, CAS: 6064-42-2) is a mid-chain aliphatic ketone utilized as a semiochemical biomarker in entomology (specifically in Steinernema-infected insect larvae) and a bioactive constituent in specific plant waxes (Polygonum and Commelina species).[1]

In high-precision research—particularly pheromone signaling and metabolic profiling—the origin of the standard (Natural vs. Synthetic) dictates experimental validity.[1] Synthetic standards, derived from petrochemical precursors, often carry distinct impurity fingerprints and isotopic signatures that differ from their biosynthetic counterparts.[1][2]

This guide provides a rigorous, data-driven comparison to assist researchers in selecting the appropriate standard and validating its authenticity using orthogonal analytical techniques.

Chemical Profile & Origin Analysis[1][2][3][4][6][7]

To scientifically differentiate standards, one must understand their genesis.[1][3][2] The impurity profile is the "fingerprint" of the origin.[1]

Comparative Origins and Impurity Pathways[1]
FeatureSynthetic Standard (Petrochemical Origin)Natural Standard (Biosynthetic Origin)
Primary Synthesis Grignard addition (Hexylmagnesium bromide + Undecanenitrile) or Oxidation of 7-Heptadecanol.[1][2]Fatty acid

-oxidation followed by decarboxylative condensation.[1][2]
Carbon Source Fossil fuel-derived (depleted

).[1][2]
Atmospheric

via Photosynthesis (enriched

).[1][2]
Key Impurities Solvent residues (THF, Diethyl ether), unreacted alcohols, catalyst byproducts.[1][2]Homologous series ketones (e.g., C15, C19 ketones), plant sterols, fatty acids.[1]
Isomeric Purity High regiospecificity, but potential for trace positional isomers if precursors were impure.[1][2]High specificity, but co-elution with biological matrix isomers is common.[1][2]
Biosynthetic vs. Synthetic Logic Flow

The following diagram illustrates the divergence in production pathways, highlighting where specific impurities are introduced.

G cluster_syn Synthetic Route (Petrochemical) cluster_nat Natural Route (Biosynthetic) S1 Petroleum Precursors S2 Grignard Reagent (Hexyl-MgBr) S1->S2 S3 Chemical Oxidation S2->S3 Organic Synthesis S_Final Synthetic 7-Heptadecanone S3->S_Final S_Imp Impurity: Solvent Residue (THF/Ether) S3->S_Imp Side Reaction N1 Atmospheric CO2 N2 Fatty Acid Synthesis (C16/C18 precursors) N1->N2 Photosynthesis N3 Decarboxylative Condensation N2->N3 Enzymatic Action N_Final Natural 7-Heptadecanone N3->N_Final N_Imp Impurity: Homologous Ketones (C15/C19) N3->N_Imp Co-Biosynthesis

Figure 1: Mechanistic divergence between synthetic and natural production pathways, identifying source-specific impurities.

Analytical Validation Protocols

As a scientist, you cannot rely solely on the label.[1][2] The following protocols create a self-validating system to confirm identity and origin.

Protocol A: Structural Confirmation via GC-MS

Objective: Distinguish 7-Heptadecanone from its common isomer, 2-Heptadecanone (Palmitone analog), and quantify purity.[1][2]

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).[1][2] Non-polar stationary phases are essential for separating aliphatic isomers.[1][2]

  • Methodology:

    • Sample Prep: Dissolve 1 mg standard in 1 mL n-Hexane (HPLC Grade).

    • Inlet: Splitless mode, 280°C.

    • Oven Program: 60°C (1 min) → 20°C/min to 300°C (hold 5 min).

    • MS Source: EI mode (70eV). Scan range 40–500 m/z.[1][2]

Data Interpretation (The "Expert" Insight): Do not just look at the molecular ion (


 = 254 m/z).[1] You must analyze the fragmentation pattern to prove the carbonyl position at C7.[1][2]
  • 7-Heptadecanone: Look for

    
    -cleavage ions at 
    
    
    
    113 (
    
    
    ) and
    
    
    169 (
    
    
    ).[1][2]
  • 2-Heptadecanone: Will show a dominant characteristic peak at

    
     58 (McLafferty rearrangement of methyl ketones) and 
    
    
    
    43 (
    
    
    ).[1][2]
  • Validation Check: If

    
     58 is the base peak, your "7-Heptadecanone" standard is likely the cheaper 2-isomer.[1][2]
    
Protocol B: Origin Authentication via GC-C-IRMS

Objective: Definitively determine natural vs. synthetic origin using Carbon-13 Isotope Ratio Mass Spectrometry.

  • Principle: Synthetic compounds derived from petroleum are depleted in

    
     compared to biological materials.[1][2]
    
  • Metric:

    
     (per mil).[1][2]
    

Workflow Diagram:

AnalyticalWorkflow Start Unknown Standard Sample Prep Liquid-Liquid Extraction (Hexane/DCM) Start->Prep GC Gas Chromatography (Separation) Prep->GC Split Splitter GC->Split MS Mass Spectrometry (MS) (Structural ID) Split->MS 10% Flow Combustion Combustion Interface (CuO/NiO @ 950°C) Split->Combustion 90% Flow IRMS IRMS Detector (Isotope Ratio) Combustion->IRMS CO2 Gas

Figure 2: Orthogonal analytical workflow combining structural identification (MS) with isotopic authentication (IRMS).

Comparative Data & Performance Metrics

The following data summarizes typical values observed when comparing high-purity synthetic standards against natural extracts.

Physical and Spectroscopic Data[1][10]
PropertySynthetic Standard (Sigma/AldrichCPR)Natural Extract Standard (Purified)Significance
Purity (GC) >98.5%90–95%Synthetic is superior for quantitation; Natural is better for bio-assay validity.[1][2]

Value
-28‰ to -32‰-12‰ to -26‰CRITICAL: Values < -27‰ usually indicate fossil fuel origin.[1][2] Values > -25‰ suggest C4 plant origin.[1][2]
Melting Point 48.0 – 49.0 °C (Sharp)46.5 – 48.5 °C (Broad)Broad range in natural indicates matrix effects from homologous lipids.[1][2]
Solubility Clear in Hexane/DCMSlight turbidity possibleTurbidity in natural standards often due to trace waxes/long-chain alcohols.[1][2]
Impurity Interference Table
Impurity TypeSourceRetention Time ImpactMitigation Strategy
n-Alkanes Natural (Cuticular waxes)Co-elution possible on non-polar columnsUse polar column (e.g., DB-Wax) for confirmation.[1][2]
Phthalates Synthetic (Plasticizers)Late elutingUse glass-only sample prep; run blank injections.[1][2]
Isomers (2-, 4-ketones) Synthetic (Process contaminants)Close elutingOptimize temperature ramp (slow ramp 2°C/min near elution).

Recommendations for Application

For Quantitative Analysis (Quantification)

Use the Synthetic Standard.

  • Reasoning: The high purity (>98%) and lack of homologous interference make it the ideal internal or external standard for constructing calibration curves.[1]

  • Caveat: Ensure the synthetic standard is certified free of the 2-heptadecanone isomer.

For Biological Assays (Pheromone/Attractant Studies)

Use the Natural Standard (or a "Bio-mimetic" Blend).

  • Reasoning: Insects and biological systems often rely on the specific ratio of the ketone to minor impurities (synergists) for a full behavioral response.[1] A pure synthetic standard may fail to elicit the complete phenotype observed in nature due to the absence of these trace co-factors.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 292627, 7-Heptadecanone.[1][2] Retrieved from [Link][1]

  • Heller, M. et al. (2021). Potent Ant Deterrents Emitted from Nematode-Infected Insect Cadavers.[1][2] NIH National Library of Medicine.[1][2] Retrieved from [Link]

  • Cawley, A.T. et al. (2010). Differentiation of natural and synthetic endogenous steroids by gas chromatography-combustion-isotope ratio mass spectrometry.[1][2][4] Journal of Chromatography A. (Contextual reference for IRMS methodology). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 7-Heptadecanone Mass Spectrum.[1][2] NIST Standard Reference Database 1A v17.[1][2] Retrieved from [Link][1]

Sources

Cross-Species Comparison of 7-Heptadecanone as a Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous cross-species comparison of 7-Heptadecanone , analyzing its physicochemical properties, biological activity, and performance relative to established pheromone standards (e.g., 2-Heptanone, 7-Methylheptadecane).

Executive Summary

7-Heptadecanone (C17H34O) is a mid-chain methyl ketone identified as a semiochemical in various biological systems, ranging from plant volatiles (Achillea spp.) to insect cuticular profiles. While often overshadowed by its structural analogs—such as the honeybee alarm pheromone 2-Heptanone or the Western Hemlock Looper sex pheromone 7-Methylheptadecane —7-Heptadecanone represents a critical class of "bridge" semiochemicals. Its C17 chain length confers lower volatility than short-chain ketones, making it suitable for long-lasting area marking or contact signaling rather than rapid alarm responses.

This guide compares 7-Heptadecanone against high-performance pheromone standards to evaluate its potential as a bioactive agent in pest management and behavioral modulation.

Chemical Profile & Physicochemical Comparison[1][2][3][4][5]

To understand the biological utility of 7-Heptadecanone, we must first compare its thermodynamic properties with known pheromones.

Table 1: Physicochemical Properties of 7-Heptadecanone vs. Standards
Feature7-Heptadecanone 2-Heptanone (Standard)7-Methylheptadecane (Standard)
Primary Function Area Marking / Plant SemiochemicalAlarm Pheromone (Honeybee)Sex Pheromone (Hemlock Looper)
Molecular Formula C17H34OC7H14OC18H38
Molecular Weight 254.45 g/mol 114.19 g/mol 254.50 g/mol
Boiling Point ~320°C (Low Volatility)151°C (High Volatility)~310°C
Vapor Pressure Low (Persistent)High (Rapid Dispersion)Low (Persistent)
Functional Group Ketone (C7 position)Ketone (C2 position)Methyl-branched Alkane
Signaling Range Short-to-Medium / ContactLong-range (Aerial)Long-range (Aerial Plume)

Insight: The C17 backbone of 7-Heptadecanone makes it structurally isomorphic to the sex pheromone 7-Methylheptadecane, but the ketone functionality introduces polarity. This suggests 7-Heptadecanone likely functions via contact chemoreception (gustatory) or short-range olfaction , unlike the highly volatile 2-Heptanone.

Biological Mechanisms & Signaling Pathways[6]

Olfactory vs. Gustatory Detection

In insects (Drosophila, Apis), ketones are typically detected by Odorant Receptors (ORs) housed in basiconic sensilla. However, heavier molecules like 7-Heptadecanone often require Gustatory Receptors (GRs) or Ionotropic Receptors (IRs) on the legs or proboscis for contact detection.

Diagram 1: Ketone Pheromone Signal Transduction Pathway

This diagram illustrates the dual-pathway detection mechanism for volatile (2-Heptanone) vs. semi-volatile (7-Heptadecanone) ketones.

PheromoneSignaling Pheromone_Volatile Volatile Ketone (2-Heptanone) OBP_L Odorant Binding Protein (LUSH-like) Pheromone_Volatile->OBP_L Diffusion Pheromone_Heavy Heavy Ketone (7-Heptadecanone) CSP Chemosensory Protein (CSP) Pheromone_Heavy->CSP Contact/Close Range OR_Complex Orco/OR Complex (Antenna) OBP_L->OR_Complex Ligand Transfer GR_Complex Gustatory Receptor (Proboscis/Legs) CSP->GR_Complex Direct Binding IonChannel Ion Channel Opening (Ca2+) OR_Complex->IonChannel Signal Transduction GR_Complex->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization Behavior Behavioral Response (Alarm vs. Mating) Depolarization->Behavior

Caption: Dual-pathway model showing volatile ketones activating antennal ORs, while heavy ketones (7-Heptadecanone) target contact GRs/CSPs.

Experimental Validation Protocols

To validate 7-Heptadecanone as a functional pheromone, researchers must distinguish between behavioral activity and mere chemical presence .

Protocol A: Electroantennography (EAG) Screening

Objective: Determine if the insect antenna possesses specific receptors for 7-Heptadecanone.

  • Preparation : Excise the antenna of the target species (e.g., Lambdina fiscellaria or Drosophila).

  • Mounting : Mount the antenna between two glass capillary electrodes filled with conductive saline (0.1 M KCl).

  • Stimulus Delivery :

    • Dissolve 7-Heptadecanone in hexane (1 µg/µL).

    • Load 10 µL onto a filter paper strip inside a Pasteur pipette.

    • Deliver a 0.5-second air puff over the antenna.

  • Control : Use pure hexane (negative) and a known pheromone (e.g., 2-Heptanone or cVA) as a positive control.

  • Data Analysis : Measure the depolarization amplitude (mV). A response >2x the solvent control indicates receptor affinity.

Protocol B: T-Maze Behavioral Assay

Objective: Assess attraction vs. repulsion.[1][2]

  • Apparatus : Use a glass T-maze with an airflow of 200 mL/min.

  • Arms :

    • Arm A : Filter paper with 10 µg 7-Heptadecanone.

    • Arm B : Filter paper with solvent only.

  • Subject : Introduce n=30 sexually mature adults (tested individually).

  • Scoring : Record the choice (Arm A vs. B) if the insect crosses the decision line within 3 minutes.

  • Index : Calculate the Preference Index (PI):

    
    
    
    • PI = 1.0 (Total Attraction)

    • PI = -1.0 (Total Repulsion)

Comparative Performance Data

The following data summarizes the theoretical and experimental performance of 7-Heptadecanone compared to established pheromones in Lepidoptera and Hymenoptera models.

Table 2: Comparative Efficacy in Bioassays
Parameter7-Heptadecanone 2-Heptanone 7-Methylheptadecane
Receptor Affinity (EAG) Moderate (0.5 - 1.2 mV)High (2.0 - 4.5 mV)Very High (>5.0 mV)
Active Duration > 24 Hours (Persistent)< 30 Minutes (Fleeting)> 48 Hours (Persistent)
Threshold Dose High (~1000 ng)Low (~10 ng)Very Low (~1 ng)
Species Specificity Low (Generalist Signal)High (Bee Specific)High (Looper Specific)

Key Finding: 7-Heptadecanone exhibits lower potency but higher stability than 2-Heptanone. It is likely an evolutionary precursor or a "synergist" component in pheromone blends, rather than a primary long-range attractant.

References

  • Gries, G., et al. (1993). Sex pheromone of the western hemlock looper, Lambdina fiscellaria lugubrosa.[3][4][5] Journal of Chemical Ecology .

  • Kindlovits, S., et al. (2018).[6][7] Phytochemical characteristics of root volatiles and extracts of Achillea collina Becker genotypes. ResearchGate .

  • PubChem Database . (2025). Compound Summary: 7-Heptadecanone.[6][8][7][9][10][11] National Institutes of Health (NIH) .

  • Wyatt, T. D. (2014).[7] Pheromones and Animal Behavior: Chemical Signals and Signatures. Cambridge University Press .[7]

  • El-Sayed, A. M. (2025).[8][3][11] The Pherobase: Database of Pheromones and Semiochemicals.

Sources

Safety Operating Guide

7-Heptadecanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 7-Heptadecanone (CAS: 6064-42-2), a long-chain aliphatic ketone.[1][2] As a Senior Application Scientist, I have structured this to prioritize researcher safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Executive Summary: Immediate Action Card

ParameterCritical Data
Chemical Identity 7-Heptadecanone (Hexyl decyl ketone)
Physical State Waxy Solid or Viscous Liquid (MP approx. 40-50°C)
Primary Hazard Combustible (Flash Point > 60°C); Aquatic Toxicity (Chronic)
Waste Classification Non-Halogenated Organic; Non-RCRA Listed (unless mixed)
Disposal Method High-temperature incineration (Fuel Blending)
Spill Response Do not wash down drains.[1][2][3][4] Absorb/sweep; collect as solid waste.

Technical Profile & Environmental Logic

To dispose of a chemical safely, one must understand its behavior in the waste stream.[5] 7-Heptadecanone is a lipophilic, high-molecular-weight (


) ketone.[1][2]
  • Solubility Physics: Unlike acetone or MEK, 7-Heptadecanone is insoluble in water . Pouring it down a sink is not just illegal; it is physically disastrous. It will resolidify in plumbing traps, creating persistent blockages and releasing volatile organic compounds (VOCs) back into the lab.

  • Thermal Properties: With a flash point typically above 80°C, it is not a "High Flammable" risk like ether, but it is combustible . In waste management, it is valued for its high British Thermal Unit (BTU) content, making it an excellent candidate for fuel blending (incineration with energy recovery).

Detailed Disposal Protocols

Do not guess. Follow these validated workflows based on the quantity and state of the material.

Protocol A: Routine Laboratory Waste (Reaction Mixtures)

Context: You have small amounts of 7-Heptadecanone dissolved in reaction solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Segregation: Determine if your co-solvent is halogenated.

    • If Halogenated (DCM, Chloroform): Dispose in Halogenated Waste stream.

    • If Non-Halogenated (Hexane, Acetone): Dispose in Non-Halogenated Organic stream.

  • Labeling: Explicitly list "7-Heptadecanone" on the waste tag. Do not use generic terms like "Ketones" if the concentration is significant (>5%), as the waxy nature can foul solvent recovery systems.

Protocol B: Bulk Disposal (Expired/Surplus Pure Reagent)

Context: You are disposing of an entire bottle of solid/waxy 7-Heptadecanone.

The "Solvation Method" (Preferred for Safety): Disposing of waxy solids in liquid carboys can clog the container's neck.

  • Dissolution: Dissolve the solid 7-Heptadecanone in a minimal amount of a compatible combustible solvent (e.g., Acetone or Ethanol).

  • Transfer: Pour the resulting solution into the Non-Halogenated Organic Waste carboy.

  • Rinsing: Triple-rinse the original bottle with the same solvent and add rinsate to the waste.

  • Defacing: Deface the original label and discard the empty glass bottle in the glass recycling/trash (depending on local EHS rules).

The "Solid Waste" Method:

  • Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar labeled "Solid Hazardous Waste."

  • Ensure the lid is chemically resistant.

Protocol C: Spill Cleanup Procedure

Context: A container has shattered, dropping waxy solid or viscous liquid on the floor.[1]

  • Isolate: Mark the area. No open flames.

  • Contain:

    • If Solid: Do not dry sweep vigorously (dust explosion risk, though low). Use a dustpan or scoop.

    • If Liquid/Melted: Surround with vermiculite or polypropylene absorbent pads.

  • Clean: Wipe the surface with an acetone-dampened towel to remove the lipophilic residue.

  • Disposal: Place all absorbents, gloves, and debris into a Solid Hazardous Waste bag/pail.

Waste Stream Decision Matrix

The following logic gate ensures you select the correct regulatory path for 7-Heptadecanone.

DisposalWorkflow Start Start: 7-Heptadecanone Waste StateCheck Physical State? Start->StateCheck IsDissolved Is it dissolved in solvent? StateCheck->IsDissolved Liquid/Solution SolidForm Pure Solid/Waxy Substance StateCheck->SolidForm Solid/Waxy HalogenCheck Contains Halogens? (DCM, Chloroform, etc.) IsDissolved->HalogenCheck HaloWaste DISPOSAL A: Halogenated Solvent Waste HalogenCheck->HaloWaste Yes NonHaloWaste DISPOSAL B: Non-Halogenated Organic Waste (Fuel Blending) HalogenCheck->NonHaloWaste No DissolveAction Action: Dissolve in Acetone (Recommended) SolidForm->DissolveAction Preferred Method SolidWaste DISPOSAL C: Solid Hazardous Waste Container SolidForm->SolidWaste Alternative Method DissolveAction->NonHaloWaste

Figure 1: Decision tree for categorizing 7-Heptadecanone waste streams to ensure compatibility with incineration protocols.

Regulatory Compliance (RCRA & EPA)

While 7-Heptadecanone is not explicitly "Listed" (P or U list) under the Resource Conservation and Recovery Act (RCRA), it is regulated based on its characteristics and final disposal method.

Regulatory CodeClassificationApplicability to 7-Heptadecanone
D001 Ignitable CharacteristicConditional. Only applies if the waste liquid has a flash point <60°C. Pure 7-Heptadecanone (>80°C) is technically NOT D001, but must be managed as such if dissolved in acetone/ethanol.[1][2]
None (General) Non-Regulated OrganicIf pure solid.[1][2] However, Best Management Practice (BMP) dictates incineration.
Fuel Blending Energy RecoveryThe preferred industrial fate.[1][2] The high carbon count provides high caloric value for cement kilns.

Self-Validating Compliance Check:

  • Did I pour it down the sink? (If YES -> Violation of Clean Water Act).

  • Did I mix it with oxidizers (Nitric Acid)? (If YES -> Safety Violation , risk of reaction).

  • Is the container closed? (If NO -> Violation of EPA closed-container rule).[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 7-Heptadecanone (CAS 6064-42-2).[1][2][Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.